molecular formula C14H24O B6590408 Sandacanol CAS No. 106185-75-5

Sandacanol

货号: B6590408
CAS 编号: 106185-75-5
分子量: 208.34 g/mol
InChI 键: KHQDWCKZXLWDNM-KPKJPENVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sandacanol is a useful research compound. Its molecular formula is C14H24O and its molecular weight is 208.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(E)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
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InChI

InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7+
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InChI Key

KHQDWCKZXLWDNM-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CCC1CC=C(C1(C)C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\CC1CC=C(C1(C)C)C)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Source PubChem
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DSSTOX Substance ID

DTXSID30860412
Record name (2E)-2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol
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Molecular Weight

208.34 g/mol
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Physical Description

Liquid; Liquid, Other Solid
Record name 2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
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CAS No.

106185-75-5, 28219-61-6
Record name (2E)-2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol
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Record name Balinol
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Record name 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol, (E)-
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Record name 2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
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Record name (2E)-2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol
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Record name (2E)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
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Record name 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol
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Record name 2-ETHYL-4-(2,2,3-TRIMETHYLCYCLOPENT-3-EN-1-YL)BUT-2-EN-1-OL, (E)-
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Foundational & Exploratory

The Olfactory Bridge: A Technical Guide to the Mechanism of Action of Sandacanol on Olfactory Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sense of smell, or olfaction, is a complex biological process initiated by the interaction of volatile odorant molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons. Sandacanol, a synthetic sandalwood odorant, and its close structural and functional analog, Sandalore, have been identified as potent agonists of a specific olfactory receptor, OR2AT4. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the activation of olfactory receptors by this compound, focusing on the downstream signaling cascades and the experimental methodologies used to elucidate these pathways. While the natural sandalwood oil component, β-santalol, is known to interact with another receptor, OR1G1, this document will primarily focus on the well-characterized interaction of Sandalore with OR2AT4 as a proxy for this compound's action.

Core Mechanism of Action

The interaction of this compound, exemplified by its analog Sandalore, with the olfactory receptor OR2AT4 initiates a canonical G-protein coupled receptor (GPCR) signaling cascade. This process can be broken down into a series of sequential events, leading to a cellular response.

Receptor Activation and G-Protein Coupling

Upon binding of Sandalore to the extracellular domain of the OR2AT4 receptor, a conformational change is induced in the receptor protein. This alteration facilitates the coupling and activation of a heterotrimeric G-protein on the intracellular side of the membrane. Specifically, the Gα subunit involved in this olfactory signaling pathway is Gαolf.[1] Activation triggers the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαolf subunit, causing its dissociation from the Gβγ dimer.

Downstream Signaling Cascade

The dissociated and activated Gαolf subunit interacts with and activates the enzyme adenylyl cyclase. This enzyme then catalyzes the conversion of Adenosine Triphosphate (ATP) into cyclic Adenosine Monophosphate (cAMP), a crucial second messenger.[2] The subsequent increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations, most notably calcium ions (Ca2+), into the cell.[2] This influx of calcium, along with the activation of other signaling molecules, propagates the signal downstream, ultimately leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the phosphorylation of Extracellular signal-Regulated Kinases (Erk1/2) and p38 MAP Kinase.[2]

Quantitative Data

CompoundReceptorParameterValueReference
SandaloreOR2AT4Effective Concentration500 μM[2][3]
Javanol (S,R)Olfactory ReceptorKi15 μM

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on olfactory receptors.

Heterologous Expression of Olfactory Receptors in HEK293 Cells

This protocol describes the transient transfection of Human Embryonic Kidney 293 (HEK293) cells to express the olfactory receptor of interest.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding the human OR2AT4 receptor

  • Plasmid DNA for a reporter gene (e.g., CRE-luciferase)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • DNA-Transfection Reagent Complex Formation:

    • In a sterile tube, dilute the OR2AT4 plasmid DNA and the CRE-luciferase reporter plasmid DNA in Opti-MEM.

    • In a separate sterile tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the HEK293 cells and wash once with PBS.

    • Add fresh, serum-free DMEM to each well.

    • Add the DNA-transfection reagent complexes dropwise to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, replace the transfection medium with complete culture medium (DMEM with 10% FBS).

    • Incubate the cells for 24-48 hours to allow for receptor expression before proceeding with functional assays.

CRE-Luciferase Reporter Assay for Receptor Activation

This assay measures the increase in intracellular cAMP levels upon receptor activation by quantifying the activity of a luciferase reporter gene driven by a cAMP Response Element (CRE).

Materials:

  • HEK293 cells transiently expressing OR2AT4 and a CRE-luciferase reporter construct

  • This compound or Sandalore solution at various concentrations

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

  • White, opaque 96-well plates

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into a white, opaque 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Stimulation:

    • Prepare serial dilutions of this compound or Sandalore in serum-free medium.

    • Aspirate the culture medium from the cells and replace it with the different concentrations of the test compound. Include a vehicle control (medium without the compound).

    • Incubate the plate at 37°C for a specified period (e.g., 4-6 hours).

  • Luciferase Assay:

    • Allow the plate and the luciferase assay reagents to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the substrate for the luciferase enzyme.

    • Incubate for a short period at room temperature to allow the enzymatic reaction to stabilize.

  • Measurement: Measure the luminescence in each well using a luminometer. The light output is proportional to the luciferase activity, which in turn reflects the level of cAMP production.

  • Data Analysis: Plot the luminescence values against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Fura-2 AM Calcium Imaging

This method allows for the real-time measurement of changes in intracellular calcium concentration following receptor activation.

Materials:

  • HEK293 cells transiently expressing OR2AT4

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound or Sandalore solution

  • Fluorescence microscope equipped with an excitation wavelength switcher (for 340 nm and 380 nm) and an emission filter (around 510 nm)

  • Digital camera and imaging software

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells onto glass coverslips and allow them to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBSS.

    • Wash the cells on the coverslips with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.

    • After loading, wash the cells with HBSS to remove excess dye and allow for de-esterification of the dye within the cells for about 30 minutes.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Excite the cells alternately with light at 340 nm and 380 nm and collect the emission at 510 nm.

    • Record a baseline fluorescence ratio (F340/F380) for a few minutes.

  • Stimulation and Recording:

    • Introduce the this compound or Sandalore solution into the perfusion chamber.

    • Continue to record the fluorescence ratio to measure the change in intracellular calcium concentration upon stimulation.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Plot this ratio over time to visualize the calcium transient induced by the agonist.

Visualizations

Signaling Pathway of this compound on Olfactory Receptor OR2AT4

Sandacanol_Signaling_Pathway OR2AT4 OR2AT4 G_protein Gαolf-βγ (GDP-bound) OR2AT4->G_protein Activates G_alpha_active Gαolf (GTP-bound) G_protein->G_alpha_active GDP/GTP Exchange G_beta_gamma Gβγ AC Adenylyl Cyclase ATP ATP CNG_channel CNG Channel (Closed) CNG_channel_open CNG Channel (Open) This compound This compound This compound->OR2AT4 Binds to G_alpha_active->AC cAMP cAMP ATP->cAMP cAMP->CNG_channel Binds to & Opens Ca_ion Ca²⁺ MAPK_pathway MAPK Pathway (Erk1/2, p38) Ca_ion->MAPK_pathway Activates Cellular_Response Cellular Response MAPK_pathway->Cellular_Response Leads to Ca_ion_ext Extracellular Ca²⁺ Ca_ion_ext->CNG_channel_open Influx

Caption: Canonical G-protein signaling pathway activated by this compound at the OR2AT4 receptor.

Experimental Workflow for CRE-Luciferase Reporter Assay

CRE_Luciferase_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis seed_cells 1. Seed HEK293 cells in a 6-well plate transfect_cells 2. Co-transfect with OR2AT4 and CRE-Luciferase plasmids seed_cells->transfect_cells plate_cells 3. Plate transfected cells into a 96-well plate transfect_cells->plate_cells add_compound 4. Add this compound at various concentrations plate_cells->add_compound incubate 5. Incubate for 4-6 hours add_compound->incubate add_reagent 6. Add Luciferase Assay Reagent incubate->add_reagent measure_luminescence 7. Measure luminescence with a luminometer add_reagent->measure_luminescence analyze_data 8. Generate dose-response curve and determine EC50 measure_luminescence->analyze_data

Caption: Step-by-step workflow for the CRE-Luciferase reporter assay.

Experimental Workflow for Fura-2 AM Calcium Imaging

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_imaging Imaging Procedure cluster_readout Data Acquisition & Analysis seed_cells 1. Seed transfected HEK293 cells on coverslips load_dye 2. Load cells with Fura-2 AM seed_cells->load_dye mount_coverslip 3. Mount coverslip in a perfusion chamber load_dye->mount_coverslip record_baseline 4. Record baseline fluorescence ratio (F340/F380) mount_coverslip->record_baseline add_stimulus 5. Perfuse with this compound solution record_baseline->add_stimulus record_response 6. Record fluorescence ratio changes over time add_stimulus->record_response analyze_data 7. Plot F340/F380 ratio to visualize calcium transient record_response->analyze_data

Caption: Step-by-step workflow for Fura-2 AM calcium imaging.

References

An In-depth Technical Guide to Sandacanol (CAS No. 28219-61-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandacanol, with the Chemical Abstracts Service (CAS) number 28219-61-6, is a synthetic aroma chemical prized for its characteristic woody, sandalwood fragrance.[1][2][3] Beyond its extensive use in the fragrance industry for cosmetics, soaps, and detergents, recent scientific investigations have unveiled its potential as a specific agonist for the olfactory receptor OR10H1. This discovery has opened new avenues for research into its biological activities, particularly in the context of cancer therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a summary of its synthesis, detailed experimental protocols for its biological evaluation, and its known signaling pathways.

Chemical and Physical Properties

This compound is chemically known as (E)-2-ethyl-4-(2,2,3-trimethyl-1-cyclopent-3-enyl)but-2-en-1-ol.[1][2] It is a mixture of (E)- and (Z)-isomers and is also known by various trade names, including Bacdanol®, Sandranol®, and Sanjinol.[2][4][5] It typically appears as a colorless to pale yellow oily liquid.[1][5]

Data Presentation: Key Properties of this compound
PropertyValueReference(s)
CAS Number 28219-61-6[1][2]
Molecular Formula C14H24O[1][6]
Molecular Weight 208.34 g/mol [1][6]
Appearance Colorless to pale yellow oily liquid[1][5]
Odor Profile Woody, sandalwood, greasy, oily, waxy[1]
Boiling Point 287.37 °C[1]
Flash Point 92.78 °C to 103 °C[1][2]
Specific Gravity 0.914 to 0.918 @ 20°C[1]
Refractive Index 1.4860 to 1.4900 @ 20°C[1]
Purity (sum of isomers) 92.00 to 100.00%[1]
Solubility Soluble in alcohol, insoluble in water[2][7]

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the aldol condensation of α-campholenaldehyde and butanal. This is followed by the partial hydrogenation of the resulting intermediate unsaturated aldehyde to yield this compound.[3]

Experimental Workflow: Synthesis of this compound

G Reactants α-Campholenaldehyde + Butanal Aldol_Condensation Aldol Condensation Reactants->Aldol_Condensation Intermediate Unsaturated Aldehyde Intermediate Aldol_Condensation->Intermediate Partial_Hydrogenation Partial Hydrogenation Intermediate->Partial_Hydrogenation This compound This compound (CAS 28219-61-6) Partial_Hydrogenation->this compound

Caption: High-level workflow for the synthesis of this compound.

Biological Activity and Signaling Pathway

Recent research has identified this compound as a specific agonist of the olfactory receptor OR10H1.[4][5][8] This receptor is ectopically expressed in various tissues, including human urinary bladder cancer cells. The activation of OR10H1 by this compound has been shown to induce anti-cancer effects in bladder cancer cell lines.

Signaling Pathway of this compound via OR10H1

The binding of this compound to the G-protein coupled receptor (GPCR) OR10H1 initiates a downstream signaling cascade. This process involves the activation of adenylyl cyclase, which in turn leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels are associated with the observed cellular responses.

G This compound This compound OR10H1 OR10H1 (GPCR) This compound->OR10H1 binds to Adenylyl_Cyclase Adenylyl Cyclase Activation OR10H1->Adenylyl_Cyclase activates cAMP Increased intracellular cAMP Adenylyl_Cyclase->cAMP leads to Cellular_Effects Cellular Effects cAMP->Cellular_Effects mediates Proliferation Reduced Cell Proliferation Cellular_Effects->Proliferation Migration Reduced Cell Migration Cellular_Effects->Migration Apoptosis Induction of Apoptosis Cellular_Effects->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Effects->Cell_Cycle_Arrest

Caption: Signaling pathway of this compound through the OR10H1 receptor.

Experimental Protocols

The following are summaries of methodologies used to investigate the biological effects of this compound on bladder cancer cells, as described in the literature.

Cell Culture
  • Cell Line: Human urinary bladder cancer cell line BFTC905.

  • Culture Conditions: Cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay

This protocol aims to determine the effect of this compound on the viability of cancer cells.

  • Method: A common method is the MTT assay.

  • Procedure Summary:

    • Seed BFTC905 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 50, 100, 300, 500, and 700 µM) and a vehicle control (DMSO) for 24 or 48 hours.[9]

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Migration Assay

This protocol assesses the impact of this compound on the migratory capacity of cancer cells.

  • Method: Scratch assay (or wound healing assay).

  • Procedure Summary:

    • Grow BFTC905 cells to confluence in a culture plate.

    • Create a "scratch" or cell-free area in the monolayer with a sterile pipette tip.

    • Wash with phosphate-buffered saline (PBS) to remove dislodged cells.

    • Treat the cells with different concentrations of this compound or a vehicle control.

    • Capture images of the scratch at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 and 48 hours).

    • Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A reduction in wound closure in this compound-treated cells compared to the control indicates an inhibition of cell migration.

cAMP Assay

This protocol measures the intracellular levels of cyclic adenosine monophosphate (cAMP) following stimulation with this compound.

  • Method: Commercially available cAMP assay kits (e.g., cAMP-Glo™ Assay).

  • Procedure Summary:

    • Culture BFTC905 cells in a suitable plate format.

    • Treat the cells with this compound at various concentrations. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

    • Lyse the cells to release intracellular cAMP.

    • Follow the manufacturer's instructions for the specific cAMP detection reagent, which typically involves a luciferase-based reaction that generates a luminescent signal in the presence of cAMP.

    • Measure the luminescence using a luminometer. The signal intensity is proportional to the cAMP concentration.

Quality Control

The purity and identity of this compound are crucial for its application in both fragrance and research settings. Standard analytical techniques are employed for its quality control.

Experimental Workflow: Quality Control of this compound

G Sample This compound Sample GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GC_MS NIR Near-Infrared (NIR) Spectroscopy Sample->NIR Purity Purity Assessment (% sum of isomers) GC_MS->Purity Identity Structural Confirmation GC_MS->Identity Report Quality Control Report Purity->Report Identity->Report Qualitative Qualitative Analysis NIR->Qualitative Quantitative Quantitative Analysis NIR->Quantitative Qualitative->Report Quantitative->Report

Caption: A typical workflow for the quality control analysis of this compound.

Conclusion

This compound is a commercially significant aroma chemical with a well-established profile in the fragrance industry. The discovery of its specific interaction with the olfactory receptor OR10H1 has highlighted its potential as a valuable tool for studying GPCR signaling and as a lead compound for the development of novel therapeutics, particularly in the field of oncology. This guide provides foundational technical information to support researchers and drug development professionals in their exploration of this compound's properties and applications. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in greater detail.

References

Olfactory Perception of Sandacanol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the olfactory perception of Sandacanol and its isomers. This compound, a synthetic sandalwood odorant, is valued for its rich, woody, and warm aroma. Understanding the nuances of how its different isomers are perceived is crucial for the development of new fragrances and for research into the mechanisms of olfaction. This document details the available sensory data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved in its perception.

Quantitative and Qualitative Olfactory Data

Table 1: Olfactory Profile of this compound and its Isomers

Compound/IsomerCAS NumberOdor Description
This compound (mixture of isomers)28219-61-6Powerful sandalwood odor with a slight rose nuance; sweet, with floral notes.[1][2]
(1'R,E)-(-)-2-Ethyl-4-(2',2',3'-trimethyl-cyclopent-3-enyl)-but-2-en-1-olNot specifiedClean, bright, and strong sandalwood oil odor with richness and a woody note.[3]
(1'S,E)-(-)-2-Ethyl-4-(2',2',3'-trimethyl-cyclopent-3-enyl)-but-2-en-1-olNot specifiedMilky sandalwood oil odor with a cedar character.[3]
Bacdanol® (a common trade name for this compound)28219-61-6Powerful, true sandalwood note, milky, creamy with strong diffusion.[4][5]
Sandranol® (a common trade name for this compound)28219-61-6Typical sandal note, warm and woody, similar to sandalwood oil.[6]

Table 2: Odor Threshold Data for Isomers of a this compound-related Compound

IsomerOdor Threshold (in air)
(1'R,E)-(-)-2-Ethyl-4-(2',2',3'-trimethyl-cyclopent-3-enyl)-but-2-en-1-ol0.85 ppb[3]
(1'S,E)-(-)-2-Ethyl-4-(2',2',3'-trimethyl-cyclopent-3-enyl)-but-2-en-1-ol44 ppb[3]

Note: The odor threshold for commercially available this compound (often sold as a mixture of isomers under trade names like Bacdanol®) is not publicly available. One source explicitly states "Detection Threshold: Donnée indisponible" (Data not available).[7][8]

Signaling Pathway of this compound Perception

The perception of this compound and its isomers is initiated by the binding of these molecules to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. While the specific ORs for all this compound isomers have not been deorphanized, research on the structurally similar synthetic sandalwood odorant, Sandalore, has identified the olfactory receptor OR2AT4 as a key receptor. The activation of OR2AT4 initiates a downstream signaling cascade, which is detailed below. It is plausible that this compound isomers interact with a similar set of receptors.

The binding of a this compound isomer to an OR, such as OR2AT4, triggers a conformational change in the receptor, leading to the activation of a coupled G-protein (likely Gαolf). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing for an influx of cations, primarily Ca2+ and Na+, into the cell. This influx of positive ions depolarizes the neuron. The initial Ca2+ influx can also trigger the opening of Ca2+-activated Cl- channels, leading to an efflux of Cl- ions and further depolarization of the olfactory sensory neuron. This depolarization generates an action potential that travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is further processed. Additionally, the activation of OR2AT4 has been shown to induce the phosphorylation of extracellular signal-regulated kinases (Erk1/2) and p38 mitogen-activated protein kinases (p38 MAPK).[9]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Isomer OR Olfactory Receptor (e.g., OR2AT4) This compound->OR Binds to G_protein Gαolf OR->G_protein Activates MAPK_pathway Phosphorylation of Erk1/2 and p38 MAPK OR->MAPK_pathway AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG CNG Channel Ca_ion Ca²⁺ CNG->Ca_ion Influx Na_ion Na⁺ CNG->Na_ion Influx Ca_Cl_Channel Ca²⁺-activated Cl⁻ Channel Cl_ion Cl⁻ Ca_Cl_Channel->Cl_ion Efflux ATP ATP ATP->AC cAMP->CNG Opens Ca_ion->Ca_Cl_Channel Opens Depolarization Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signaling pathway for this compound isomers.

Experimental Protocols

The study of the olfactory perception of this compound isomers involves a combination of analytical and sensory evaluation techniques. Below are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that are responsible for its aroma. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To separate the individual isomers of this compound and to identify their respective odor characteristics.

Methodology:

  • Sample Preparation: A solution of the this compound isomer mixture is prepared in a suitable solvent (e.g., ethanol or diethyl ether) at a concentration appropriate for GC analysis.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and an olfactory detection port (ODP) is used. The column effluent is split between the chemical detector and the ODP.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS, or DB-Wax) is typically used.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is used to separate the isomers. An example program could be: start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 5 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Split Ratio: Adjusted to introduce an appropriate amount of sample onto the column.

  • Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the ODP. The panelist records the retention time, provides a detailed description of the perceived odor, and rates its intensity for each eluting compound. Humidified air is mixed with the effluent at the ODP to prevent drying of the nasal passages.

  • Data Analysis: The olfactogram (a plot of odor intensity versus retention time) is aligned with the chromatogram from the chemical detector to correlate specific chemical peaks with their perceived odors.

G Sample This compound Sample GC Gas Chromatograph Sample->GC Splitter Effluent Splitter GC->Splitter FID_MS FID / MS Detector Splitter->FID_MS ODP Olfactory Detection Port Splitter->ODP Chromatogram Chromatogram FID_MS->Chromatogram Panelist Sensory Panelist ODP->Panelist Olfactogram Olfactogram Panelist->Olfactogram Data_Analysis Data Analysis Chromatogram->Data_Analysis Olfactogram->Data_Analysis

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).
Human Sensory Panel Analysis

A trained sensory panel is essential for obtaining reliable and reproducible data on the olfactory perception of this compound isomers.

Objective: To qualitatively and quantitatively characterize the odor profiles of different this compound isomers.

Methodology:

  • Panelist Selection and Training:

    • Select panelists based on their olfactory acuity, ability to describe odors, and consistency in their evaluations.

    • Train panelists with a wide range of standard odorants to develop a common vocabulary for odor description. For sandalwood-type odors, standards could include natural sandalwood oil, and other synthetic sandalwood compounds.

  • Sample Preparation:

    • Prepare solutions of the individual this compound isomers and the racemic mixture in an odorless solvent (e.g., diethyl phthalate or ethanol) at various concentrations.

    • Apply a standardized volume of each solution to a smelling strip.

  • Evaluation Procedure:

    • Present the smelling strips to the panelists in a randomized and blind manner.

    • Panelists evaluate the odor of each sample at different time points (e.g., immediately, after 15 minutes, 1 hour, and 24 hours) to assess the top, middle, and base notes.

    • For each sample, panelists provide:

      • Qualitative Description: A list of odor descriptors (e.g., woody, creamy, floral, musky).

      • Quantitative Intensity Rating: A rating of the overall odor intensity on a labeled magnitude scale (e.g., from 0 = no odor to 10 = extremely strong).

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis - PCA) to identify significant differences in the odor profiles of the isomers.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel_Selection Panelist Selection & Training Blind_Test Blind & Randomized Presentation Panel_Selection->Blind_Test Sample_Prep Sample Preparation Sample_Prep->Blind_Test Evaluation Panelist Evaluation (Description & Intensity) Blind_Test->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Stats Statistical Analysis (ANOVA, PCA) Data_Collection->Stats Results Results Interpretation Stats->Results

Caption: Workflow for Sensory Panel Evaluation.
In-vitro Olfactory Receptor Activation Assay

This assay is used to determine which olfactory receptors are activated by specific this compound isomers and to quantify the dose-response relationship.

Objective: To identify the specific olfactory receptors that respond to this compound isomers and to measure their activation potency.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable heterologous cell line, such as HEK293T cells, which do not endogenously express olfactory receptors.

    • Co-transfect the cells with plasmids encoding the human olfactory receptor of interest (e.g., OR2AT4), a G-protein (e.g., Gαolf), and a reporter gene (e.g., luciferase under the control of a cAMP response element - CRE).

  • Odorant Stimulation:

    • After allowing time for protein expression (typically 24-48 hours), treat the transfected cells with different concentrations of the this compound isomers.

  • Signal Detection:

    • Luciferase Assay: If a luciferase reporter is used, lyse the cells after a set incubation period and measure the luminescence. An increase in luminescence indicates an increase in cAMP levels, signifying receptor activation.

    • cAMP Assay: Alternatively, directly measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis:

    • Plot the reporter signal (e.g., luminescence) as a function of the logarithm of the odorant concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the odorant that elicits a half-maximal response), which is a measure of the odorant's potency.

Calcium Imaging in Olfactory Sensory Neurons

Calcium imaging is a technique used to visualize the increase in intracellular calcium concentration that occurs when an olfactory sensory neuron is activated by an odorant.

Objective: To measure the response of individual olfactory sensory neurons to different this compound isomers.

Methodology:

  • Preparation of Olfactory Sensory Neurons:

    • Dissociate olfactory sensory neurons from the olfactory epithelium of a model organism (e.g., mouse or rat).[10]

    • Alternatively, use an in-vitro differentiated culture of olfactory sensory neurons from stem cells.

  • Loading with Calcium Indicator:

    • Incubate the neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes increase their fluorescence intensity upon binding to calcium.

  • Odorant Stimulation and Imaging:

    • Place the coverslip with the loaded neurons on the stage of a fluorescence microscope equipped with a perfusion system and a sensitive camera.

    • Perfuse the neurons with a buffer solution and then with solutions containing different concentrations of the this compound isomers.

    • Record the fluorescence intensity of individual neurons over time before, during, and after the application of the odorants.

  • Data Analysis:

    • An increase in fluorescence intensity upon application of an odorant indicates that the neuron has responded.

    • Quantify the change in fluorescence (ΔF/F) for each responding neuron.

    • Analyze the dose-dependency of the response and compare the responses to different isomers.

Conclusion

The olfactory perception of this compound isomers is a complex interplay of molecular structure, receptor activation, and neural signaling. While a complete quantitative picture of the odor profiles of all isomers remains to be fully elucidated, the available data clearly demonstrate that subtle changes in stereochemistry can have a profound impact on the perceived scent. The experimental protocols outlined in this guide provide a robust framework for further research in this area. A deeper understanding of the structure-activity relationships of this compound and other synthetic odorants will not only advance the art and science of perfumery but also contribute to our fundamental knowledge of chemosensory perception.

References

The Quest for Sandalwood's Essence: A Technical Guide to the Natural Occurrence of Santalols, the Counterparts to Synthetic Sandacanol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the natural sources, biosynthesis, and analysis of santalols, the key constituents of sandalwood oil and the natural analogs to synthetic fragrances like Sandacanol.

While the fragrance industry utilizes synthetic molecules like this compound (also known by trade names such as Bacdanol) to evoke the characteristic woody and creamy scent of sandalwood, it is important to note that this compound itself is not found in nature[1][2][3][4][5]. The true scent of sandalwood emanates from a complex mixture of naturally occurring sesquiterpenic alcohols, primarily α-santalol and β-santalol. These compounds are the main constituents of sandalwood oil, an essential oil highly valued in perfumery, cosmetics, and traditional medicine[6][7]. This technical guide delves into the natural occurrence of these santalols, their biosynthesis, and the methodologies employed for their extraction and quantification.

Quantitative Analysis of Santalols in Sandalwood Oil

The composition of sandalwood oil, particularly the concentration of α- and β-santalol, varies depending on the species of the sandalwood tree, its geographical origin, the age of the tree, and the extraction method employed[6][8]. Indian sandalwood (Santalum album) is considered the premier source, with international standards dictating specific ranges for its key constituents.

Plant SpeciesCompoundPercentage Composition (%)Reference
Santalum album (Indian Sandalwood)α-santalol41 - 55[6][8]
β-santalol16 - 24[6][8]
Santalum album (General)α-santalol~55[7]
β-santalol~20[7]
Santalum austrocaledonicumα-santalol~40[9]
β-santalol~10[9]
Sandalwood Oil (General)Sesquiterpenic alcohols>90[6]
(Z)-α-santalol40 - 60[10]
(Z)-β-santalol20 - 25[10]

Biosynthesis of Santalols

The biosynthesis of santalols in sandalwood trees is a complex enzymatic process that begins with the mevalonate (MVA) pathway in the plant's cytosol[11]. The key steps involve the formation of santalene isomers from farnesyl diphosphate (FPP), followed by oxidation to produce the corresponding santalols.

Santalol Biosynthesis Pathway FPP Farnesyl Diphosphate (FPP) Santalene_Synthases Santalene Synthases (SaSSy, SauSSy, SspiSSy) FPP->Santalene_Synthases Santalenes α-, β-, epi-β-Santalene, α-exo-Bergamotene Santalene_Synthases->Santalenes Rearrangement CYP450 Cytochrome P450 Monooxygenases (CYPs) Santalenes->CYP450 Santalols α-Santalol, β-Santalol, epi-β-Santalol, α-exo-Bergamotol CYP450->Santalols Oxidation at C12

Caption: Biosynthetic pathway of santalols from farnesyl diphosphate.

This pathway highlights the crucial roles of two enzyme families: terpene synthases (TPS) for the cyclization of FPP to santalenes, and cytochrome P450 monooxygenases (CYPs) for the subsequent hydroxylation to form santalols[11][12]. Specifically, santalene synthases like SaSSy, SauSSy, and SspiSSy have been identified in different Santalum species[12].

Experimental Protocols

Extraction of Sandalwood Oil

The primary method for obtaining sandalwood oil from the heartwood and roots of the tree is steam distillation [6][7].

Methodology: Steam Distillation

  • Preparation of Raw Material: The heartwood of mature sandalwood trees is chipped or ground into a coarse powder to increase the surface area for efficient oil extraction.

  • Loading the Still: The powdered wood is loaded into a still.

  • Steam Injection: Pressurized steam is passed through the raw material. The steam ruptures the oil-bearing glands of the wood, releasing the volatile essential oil.

  • Vapor Collection: The mixture of steam and sandalwood oil vapor is then passed into a condenser.

  • Condensation: The condenser cools the vapor, turning it back into a liquid mixture of water and essential oil.

  • Separation: The liquid mixture flows into a separator (a Florentine flask or a similar apparatus) where the essential oil, being less dense than water, separates and floats on top.

  • Collection: The sandalwood oil is then decanted or siphoned off.

Quantitative Analysis of Santalols

Several analytical techniques are employed for the qualitative and quantitative analysis of sandalwood oil constituents.

1. Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a standard method for separating and quantifying the volatile components of essential oils[8][13].

Methodology: Gas Chromatography

  • Sample Preparation: A diluted solution of the sandalwood oil in a suitable solvent (e.g., ethanol, hexane) is prepared.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Vaporization: The sample is vaporized in a heated injection port.

  • Separation: An inert carrier gas (e.g., helium, nitrogen) carries the vaporized sample through a capillary column. The column is coated with a stationary phase that interacts differently with the various components of the oil, causing them to separate based on their boiling points and polarity.

  • Detection: As each component elutes from the column, it is detected by a detector (e.g., Flame Ionization Detector - FID, or a Mass Spectrometer - MS).

  • Quantification: The area under each peak in the resulting chromatogram is proportional to the concentration of that component. By comparing the peak areas to those of known standards of α-santalol and β-santalol, their respective percentages in the oil can be determined[8].

2. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another technique used for the quantification of sesquiterpenoids in sandalwood oil[13].

Methodology: High-Performance Thin-Layer Chromatography

  • Sample Application: A precise volume of the sandalwood oil solution is applied as a band onto a high-performance TLC plate coated with a stationary phase (e.g., silica gel).

  • Development: The plate is placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases.

  • Detection: After development, the plate is dried, and the separated bands are visualized (e.g., under UV light or by spraying with a visualizing reagent).

  • Quantification: The intensity of the bands is measured using a densitometer. A standard curve is generated using known concentrations of α-santalol, and the amount of sesquiterpenoids in the sample is quantified by comparing its band intensity to the standard curve[13].

3. Near-Infrared Spectroscopy (NIRS)

NIRS is a rapid analytical technique used for the qualitative and quantitative assessment of sandalwood oil purity and composition[8][13].

Methodology: Near-Infrared Spectroscopy

  • Spectrum Acquisition: The sandalwood oil sample is placed in the spectrometer, and its near-infrared spectrum is recorded.

  • Chemometric Analysis: The obtained spectra are complex and require chemometric techniques (e.g., Principal Component Analysis - PCA, Support Vector Machine Regression - SVMR) for data analysis.

  • Model Development: A calibration model is built using the spectra of a large number of sandalwood oil samples with known compositions (determined by a reference method like GC).

  • Prediction: Once the model is validated, the composition of unknown samples can be rapidly predicted from their NIR spectra[8].

Santalol Analysis Workflow cluster_extraction Extraction cluster_analysis Analysis Sandalwood Sandalwood Heartwood Distillation Steam Distillation Sandalwood->Distillation Sandalwood_Oil Sandalwood Essential Oil Distillation->Sandalwood_Oil Sample_Prep Sample Preparation (Dilution) Sandalwood_Oil->Sample_Prep NIRS Near-Infrared Spectroscopy (NIRS) Sandalwood_Oil->NIRS GC Gas Chromatography (GC) Sample_Prep->GC HPTLC HPTLC Sample_Prep->HPTLC Data_Analysis Data Analysis & Quantification GC->Data_Analysis HPTLC->Data_Analysis NIRS->Data_Analysis

Caption: Generalized workflow for the extraction and analysis of santalols.

References

A Technical Guide to the Biosynthesis of Sandalwood Odorants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of the prized odorants found in sandalwood oil. The characteristic fragrance of sandalwood, cherished in perfumery and traditional medicine, is primarily attributed to a complex mixture of sesquiterpenoids, with (Z)-α-santalol and (Z)-β-santalol being the most significant contributors.[1][2] This document outlines the enzymatic steps involved in their formation, presents key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core pathways and workflows.

The biosynthesis of sandalwood's key fragrance components is a multi-step process that begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (FPP).[3][4] This precursor is then cyclized and subsequently hydroxylated by specific enzymes to produce the array of santalenes and santalols that constitute sandalwood oil.[3][5] Understanding this pathway is crucial for the metabolic engineering of microorganisms to produce sandalwood oil sustainably, addressing the challenges of over-harvesting and the slow growth of sandalwood trees.[2][3]

The Core Biosynthetic Pathway

The formation of sandalwood odorants can be divided into two primary stages:

  • Cyclization of Farnesyl Diphosphate (FPP) by Santalene Synthase (SaSSy): The first committed step in the biosynthesis of santalols is the cyclization of FPP.[3] In Indian sandalwood (Santalum album), this reaction is catalyzed by the enzyme santalene synthase (SaSSy).[3][4] SaSSy is a multi-product enzyme that converts FPP into a mixture of sesquiterpene olefins.[3][4] The primary products include α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene.[3][6]

  • Hydroxylation of Santalenes by Cytochrome P450 Monooxygenases (CYPs): The santalene and bergamotene molecules produced by SaSSy are subsequently hydroxylated to form their corresponding alcohols, the santalols and bergamotol.[3][5] This oxidation is carried out by cytochrome P450 enzymes.[3][5] Research has identified two key subfamilies of CYPs involved in this process:

    • CYP76F subfamily: These enzymes hydroxylate santalenes and bergamotene but predominantly produce the (E)-stereoisomers of the corresponding alcohols.[3][7]

    • SaCYP736A167: This specific cytochrome P450 has been identified as the enzyme responsible for the stereo-selective production of the (Z)-santalols and (Z)-α-exo-bergamotol that are characteristic of authentic sandalwood oil.[7][8]

The entire pathway originates from the mevalonate (MVA) pathway, which supplies the basic five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4]

Sandalwood Odorant Biosynthesis Biosynthesis of Sandalwood Odorants IPP_DMAPP IPP + DMAPP FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP FPPS Santalenes α-Santalene β-Santalene epi-β-Santalene α-exo-Bergamotene FPP->Santalenes Santalene Synthase (SaSSy) Santalols (Z)-α-Santalol (Z)-β-Santalol (Z)-epi-β-Santalol (Z)-α-exo-Bergamotol Santalenes->Santalols SaCYP736A167

Biosynthetic pathway from IPP/DMAPP to santalols.

Data Presentation

Quantitative Data on Sandalwood Odorants and Biosynthetic Enzymes

The following tables summarize key quantitative data related to the composition of sandalwood oil and the kinetics of the primary biosynthetic enzyme, santalene synthase.

Table 1: Kinetic Parameters of Santalum album Santalene Synthase (SaSSy)

ParameterValueSubstrateReference
Km1.4 µM(2E,6E)-Farnesyl Diphosphate[9][10]
kcat0.34 s⁻¹(2E,6E)-Farnesyl Diphosphate[9][10]

Table 2: Product Distribution of Santalum album Santalene Synthase (SaSSy)

ProductRelative Abundance (%)
α-Santalene41.2 ± 1.0
β-Santalene29.5 ± 0.4
exo-α-Bergamotene21.6 ± 0.6
epi-β-Santalene4.4 ± 0.0
[Source:[10][11]]

Table 3: Composition of Sesquiterpenoids in Santalum album Heartwood Oil

CompoundPercentage in Oil (%)
(Z)-α-Santalol19.6 - 55
(Z)-β-Santalol12.5 - 24
α-Santalene0.56 - 1.6
β-Santalene1.7
epi-β-Santalol2.0
(Z)-α-trans-Bergamotol2.5
[Source:[12][13][14]]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the sandalwood odorant biosynthetic pathway.

Protocol 1: Cloning and Heterologous Expression of Santalene Synthase

This protocol describes the general workflow for isolating the santalene synthase gene and expressing it in a microbial host for functional characterization.

Objective: To produce sufficient quantities of active SaSSy for in vitro analysis.

Methodology:

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the heartwood of Santalum album, where the expression of santalene synthase is highest.[4][10] First-strand complementary DNA (cDNA) is then synthesized from the isolated mRNA using reverse transcriptase.[4][10]

  • Gene Amplification: The full-length open reading frame of the santalene synthase gene is amplified from the cDNA library using gene-specific primers.[10][15] These primers are typically designed based on transcriptome sequencing data.[10]

  • Cloning into an Expression Vector: The amplified PCR product is purified and ligated into a suitable E. coli expression vector, such as pET28a or pET32b.[15]

  • Transformation and Expression: The recombinant plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).[10] The transformed cells are cultured to an optimal density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).[4][10] To enhance protein solubility, expression is often carried out at a lower temperature (e.g., 16-20°C) for an extended period (12-16 hours).[10]

  • Protein Purification: The expressed protein, often with a polyhistidine tag, is purified from the cell lysate using affinity chromatography.[16]

Protocol 2: In Vitro Enzyme Assay for Santalene Synthase Activity

This protocol details a method to determine the enzymatic activity and product profile of purified santalene synthase.

Objective: To identify and quantify the sesquiterpene products of the SaSSy-catalyzed reaction.

Methodology:

  • Reaction Mixture Preparation: A standard assay mixture is prepared in a glass vial. For a 500 µL reaction, the mixture typically contains:

    • Assay Buffer: 25-50 mM HEPES (pH 7.4-7.5)[10][11]

    • Glycerol: 10% (v/v)[10]

    • Dithiothreitol (DTT): 5 mM[10]

    • MgCl₂: 10-20 mM[11][17]

    • Purified SaSSy: 5-10 µg[10][11]

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, (2E,6E)-farnesyl diphosphate (FPP), to a final concentration of 50-100 µM.[11][17]

  • Incubation: The reaction mixture is incubated at 30°C for 30 minutes to 2 hours.[11][17]

  • Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted by adding an equal volume of an organic solvent such as n-hexane or pentane, containing an internal standard for quantification.[11] The mixture is vortexed vigorously to ensure efficient extraction.[11]

  • Sample Preparation for Analysis: The phases are separated by centrifugation. The upper organic layer is carefully transferred to a new vial containing a drying agent like anhydrous sodium sulfate to remove any residual water.[11] The extract may be concentrated under a stream of nitrogen before analysis.[17]

Protocol 3: GC-MS Analysis of Sesquiterpene Products

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) method used to separate, identify, and quantify the enzymatic products.

Objective: To analyze the composition of the sesquiterpene mixture produced in the in vitro enzyme assay.

Methodology:

  • Instrumentation: A GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS) is used.[10]

  • Injection: A 1-2 µL aliquot of the organic extract is injected into the GC system.[11]

  • GC Oven Temperature Program: A typical temperature program for separating sesquiterpenes is as follows:

    • Initial temperature: 40-50°C, hold for 2 minutes.[10][11]

    • Ramp 1: Increase to 140-200°C at a rate of 5-10°C/minute.[10][11]

    • Ramp 2: Increase to 280-300°C at a rate of 20°C/minute and hold for 5 minutes.[11]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11][14]

    • Mass Range: m/z 40-400.[11]

  • Data Analysis: The separated compounds are identified by comparing their mass spectra and retention times with those of authentic standards and entries in mass spectral libraries (e.g., NIST).[14][16] Quantification is performed by comparing the peak area of each compound to the total peak area or the peak area of an internal standard.[14]

Experimental_Workflow Workflow for Santalene Synthase Characterization RNA_Isolation RNA Isolation from Santalum album Heartwood cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis Gene_Cloning Gene Amplification and Cloning cDNA_Synthesis->Gene_Cloning Protein_Expression Heterologous Expression in E. coli Gene_Cloning->Protein_Expression Purification Protein Purification Protein_Expression->Purification Enzyme_Assay In Vitro Enzyme Assay with FPP Purification->Enzyme_Assay Extraction Product Extraction with Hexane Enzyme_Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS Analysis Product Identification and Quantification GCMS->Analysis

General workflow for santalene synthase characterization.

This guide provides a foundational understanding of the biosynthesis of sandalwood odorants, supported by quantitative data and detailed experimental protocols. This information is vital for researchers engaged in natural product chemistry, metabolic engineering, and the development of sustainable sources for high-value fragrance compounds.

References

Sandacanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Sandacanol, a synthetic fragrance molecule with potential applications beyond the perfume industry. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at its chemical properties, synthesis, and the biological activities of structurally related compounds.

Molecular Profile of this compound

This compound, a synthetic sandalwood odorant, possesses the molecular formula C14H24O and a molecular weight of 208.34 g/mol .[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C14H24O[1]
Molecular Weight 208.34 g/mol [1]
Chemical Name (E)-2-ethyl-4-(2,2,3-trimethyl-1-cyclopent-3-enyl)but-2-en-1-ol[1]
CAS Number 28219-61-6[1]
Appearance Colorless to pale yellow oily liquid
Odor Woody, sandalwood, greasy, oily, waxy[1]
Boiling Point 114-116 °C (1 mmHg)
Density 0.91 g/cm³
Refractive Index 1.4865-1.4885
Water Solubility Insoluble

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process involving an aldol condensation followed by a selective partial hydrogenation.

Experimental Protocol: Synthesis of this compound

Step 1: Aldol Condensation of α-Campholenaldehyde and Butanal

  • In a reaction vessel, dissolve α-campholenaldehyde and butanal in an appropriate solvent such as ethanol.

  • Slowly add a base catalyst, for example, a solution of sodium hydroxide, to the mixture while maintaining a controlled temperature to initiate the aldol condensation.

  • Stir the reaction mixture for a specified period to allow for the formation of the intermediate unsaturated aldehyde, 2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)but-2-enal.

  • Upon completion, neutralize the reaction mixture and extract the product using a suitable organic solvent.

  • Purify the crude product, for instance, through distillation, to isolate the intermediate unsaturated aldehyde.

Step 2: Partial Hydrogenation of the Intermediate Aldehyde

  • Dissolve the purified unsaturated aldehyde in a suitable solvent.

  • Introduce a catalyst for selective hydrogenation of the aldehyde group to an alcohol without affecting the carbon-carbon double bond.

  • Carry out the hydrogenation reaction under a hydrogen atmosphere at a controlled temperature and pressure until the reaction is complete.

  • Filter the catalyst from the reaction mixture.

  • Purify the resulting product, this compound, using techniques such as distillation to obtain the final product.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Partial Hydrogenation alpha-Campholenaldehyde alpha-Campholenaldehyde Aldol Condensation Aldol Condensation alpha-Campholenaldehyde->Aldol Condensation Butanal Butanal Butanal->Aldol Condensation Base Catalyst (e.g., NaOH) Base Catalyst (e.g., NaOH) Base Catalyst (e.g., NaOH)->Aldol Condensation catalyzes Unsaturated Aldehyde Intermediate Unsaturated Aldehyde Intermediate Partial Hydrogenation Partial Hydrogenation Unsaturated Aldehyde Intermediate->Partial Hydrogenation Aldol Condensation->Unsaturated Aldehyde Intermediate Hydrogen (H2) Hydrogen (H2) Hydrogen (H2)->Partial Hydrogenation Catalyst Catalyst Catalyst->Partial Hydrogenation catalyzes This compound This compound Partial Hydrogenation->this compound

Diagram 1: Synthesis workflow for this compound.

Biological Activity of Structurally Related Compounds: α-Santalol

While this compound is primarily utilized in the fragrance industry, its structural analog, α-santalol, a major constituent of sandalwood oil, has been investigated for its potential therapeutic properties, particularly its anticancer effects.

Anticancer Effects and Modulation of Signaling Pathways

Studies have shown that sandalwood oil and its active component, α-santalol, can modulate several key signaling pathways involved in cancer progression, including the MAPK, AP-1, β-catenin, PI3K/Akt, and NF-κB pathways. Furthermore, α-santalol has been observed to induce apoptosis (programmed cell death) in cancer cells.

3.1.1 Inhibition of the NF-κB Signaling Pathway

Sandalwood oil has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This inhibition is achieved by preventing the phosphorylation of IκBα, which in turn blocks the translocation of NF-κB into the nucleus where it would otherwise promote the expression of pro-inflammatory and pro-survival genes.

G Sandalwood Oil Sandalwood Oil IkBa Phosphorylation IkBa Phosphorylation Sandalwood Oil->IkBa Phosphorylation inhibits NF-kB Translocation to Nucleus NF-kB Translocation to Nucleus IkBa Phosphorylation->NF-kB Translocation to Nucleus leads to Gene Transcription Gene Transcription NF-kB Translocation to Nucleus->Gene Transcription activates Inflammation & Cell Survival Inflammation & Cell Survival Gene Transcription->Inflammation & Cell Survival promotes

Diagram 2: Inhibition of NF-κB pathway by Sandalwood Oil.

3.1.2 Impact on Cell Cycle and Apoptosis

α-Santalol has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines. This is a critical mechanism for its anticancer activity.

G alpha-Santalol alpha-Santalol Cell Cycle Arrest Cell Cycle Arrest alpha-Santalol->Cell Cycle Arrest induces Apoptosis Apoptosis alpha-Santalol->Apoptosis induces Cancer Cell Proliferation Cancer Cell Proliferation Cell Cycle Arrest->Cancer Cell Proliferation inhibits Apoptosis->Cancer Cell Proliferation inhibits

Diagram 3: Anticancer effects of α-Santalol.

Experimental Protocols for Biological Assays

The following are generalized protocols for key experiments used to assess the biological activity of compounds like α-santalol.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., α-santalol) and a vehicle control for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Proliferation Assay (BrdU Incorporation Assay)
  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • BrdU Labeling: Add BrdU (bromodeoxyuridine) to the cell culture medium and incubate to allow its incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: Add a substrate that will be converted by the enzyme to produce a colored product.

  • Absorbance Measurement: Measure the absorbance of the colored product.

  • Data Analysis: Correlate the absorbance values to the rate of cell proliferation.

Cell Migration Assay (Wound Healing Assay)
  • Cell Seeding: Grow cells to a confluent monolayer in a culture plate.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Replace the medium with fresh medium containing the test compound or a vehicle control.

  • Image Acquisition: Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

  • Data Analysis: Measure the width of the wound at each time point and calculate the rate of wound closure to assess cell migration.

Western Blotting for Protein Analysis
  • Protein Extraction: Lyse treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the protein bands to determine the relative protein expression levels.

Immunofluorescence for Protein Localization
  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the test compound or vehicle control.

  • Fixation and Permeabilization: Fix the cells and permeabilize their membranes to allow antibody entry.

  • Blocking: Block non-specific binding sites.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against the target protein.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining: Stain the cell nuclei with a fluorescent dye (e.g., DAPI).

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Data Analysis: Analyze the images to determine the subcellular localization of the protein of interest.

Conclusion

This compound is a commercially significant fragrance compound with a well-defined chemical profile. While its own biological activities are not extensively studied, the research on its structural analog, α-santalol, suggests that this class of molecules may possess interesting pharmacological properties, particularly in the realm of cancer research. The provided protocols offer a foundation for further investigation into the biological effects of this compound and related compounds. This technical guide serves as a valuable resource for scientists and researchers interested in exploring the potential of these molecules beyond their current applications.

References

The Intricate Dance of Structure and Scent: A Technical Guide to Synthetic Sandalwood Odorants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enigmatic and highly sought-after aroma of sandalwood, traditionally sourced from the slow-growing Santalum tree, has spurred decades of chemical innovation. The result is a fascinating array of synthetic odorants that mimic, and in some cases, even enhance, the characteristic creamy, woody, and warm notes of the natural oil. This technical guide delves into the core principles of the structure-activity relationship (SAR) of these synthetic sandalwood molecules, providing a comprehensive overview of their chemical design, olfactory properties, and the experimental methodologies used in their evaluation.

The Sandalwood Olfactophore: Decoding the Molecular Blueprint of a Scent

The ability of a molecule to elicit a sandalwood odor is not random; it is governed by a specific set of structural and physicochemical properties collectively known as the "sandalwood olfactophore." This model posits that a molecule must possess a few key features arranged in a precise three-dimensional geometry to effectively interact with the dedicated olfactory receptors.

The fundamental components of the sandalwood olfactophore include:

  • A Bulky Hydrophobic Group: This is typically a rigid, often bicyclic or heavily substituted carbocyclic moiety that anchors the molecule within the binding pocket of the olfactory receptor. This lipophilic part of the molecule is crucial for its overall shape and interaction with the non-polar regions of the receptor.

  • A Hydrogen-Bonding Group: Universally, this is a hydroxyl (-OH) group, which acts as a hydrogen bond donor and is considered the primary "osmophore" or odor-bearing group. The presence and accessibility of this hydroxyl group are critical for the odor intensity and character.

  • A Specific Spatial Relationship: The distance and relative orientation between the bulky hydrophobic group and the hydroxyl group are paramount. Even minor alterations to this spatial arrangement can lead to a significant diminution or complete loss of the sandalwood character.

The following diagram illustrates the key components of the sandalwood olfactophore model.

olfactophore cluster_molecule Sandalwood Odorant Molecule Bulky_Hydrophobic_Group Bulky Hydrophobic Group (e.g., Bicyclic System) Spacer Molecular Spacer (Alkyl Chain) Bulky_Hydrophobic_Group->Spacer Covalent Bond Olfactory_Receptor Olfactory Receptor (e.g., OR1G1) Bulky_Hydrophobic_Group->Olfactory_Receptor Hydrophobic Interaction Hydroxyl_Group Hydroxyl Group (-OH) (Osmophore) Spacer->Hydroxyl_Group Covalent Bond Hydroxyl_Group->Olfactory_Receptor Hydrogen Bonding

A simplified model of the sandalwood olfactophore.

Quantitative Structure-Activity Relationship Data

The subtle interplay between a molecule's structure and its perceived odor can be quantified through various experimental measures. The following tables summarize key data for a selection of prominent synthetic sandalwood odorants.

Table 1: Odor Detection Thresholds of Selected Synthetic Sandalwood Odorants

Odor detection threshold is a critical parameter that reflects the potency of an odorant. It is defined as the minimum concentration of a substance that can be detected by the human olfactory system. The data below, sourced from Givaudan, is presented in nanograms per liter of air (ng/L). A lower value indicates a more potent odorant.

Compound NameStructureOdor Detection Threshold (ng/L air)Odor Description
β-Santalol 0.5Natural, woody, creamy, sweet
Sandalore® 2.0Woody, sweet, warm, powerful
Ebanol® 0.2Intense, woody, musky, long-lasting
Javanol® 0.02Extremely powerful, creamy, rosy, sandalwood
Polysantol® 0.1Woody, sandalwood, with a milky aspect
Bacdanol® 5.0Woody, sandalwood note

Note: Structures are simplified representations. Odor descriptions are compiled from various sources.

Experimental Protocols

The discovery and development of novel synthetic sandalwood odorants rely on a systematic workflow that encompasses chemical synthesis, purification, and rigorous sensory evaluation.

General Workflow for Synthetic Sandalwood Odorant Development

The following diagram outlines the typical experimental workflow for the development and evaluation of new synthetic sandalwood odorants.

workflow cluster_synthesis Synthesis and Purification cluster_evaluation Olfactory Evaluation Start Starting Materials (e.g., α-pinene, campholenic aldehyde) Synthesis Chemical Synthesis (e.g., Aldol Condensation, Cyclopropanation) Start->Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Analysis Structural Analysis (NMR, MS, IR) Purification->Analysis Sensory_Panel Sensory Panel Evaluation (Odor Profile, Intensity, Threshold) Analysis->Sensory_Panel GC_O Gas Chromatography-Olfactometry (GC-O) Analysis->GC_O

Experimental workflow for sandalwood odorant development.
Synthesis of Key Synthetic Sandalwood Odorants

Javanol® is synthesized from α-pinene, a renewable resource. A key step in its synthesis is a double Simmons-Smith cyclopropanation reaction.

  • Preparation of the Dienol Precursor: α-Pinene is converted to campholenic aldehyde, which then undergoes further reactions to form 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol.

  • Double Simmons-Smith Cyclopropanation: The dienol precursor is subjected to a double Simmons-Smith reaction. This involves the use of a zinc-copper couple and diiodomethane (CH₂I₂) to convert the two double bonds into cyclopropane rings, yielding the Javanol® molecule.[1][2][3]

The synthesis of Sandalore® typically starts from campholenic aldehyde.[4]

  • Aldol Condensation: Campholenic aldehyde is reacted with methyl ethyl ketone in the presence of a base to form an α,β-unsaturated ketone.[5]

  • Hydrogenation: The resulting unsaturated ketone is then reduced, typically through catalytic hydrogenation, to yield the final Sandalore® molecule, which is a saturated alcohol.

Sensory Panel Evaluation Protocol (Based on ISO 11035)

A detailed and standardized methodology is crucial for obtaining reliable and reproducible sensory data. The following protocol is based on the principles outlined in ISO 11035:1994, "Sensory analysis — Identification and selection of descriptors for establishing a sensory profile by a multidimensional approach".[1][6][7]

  • Panel Selection and Training:

    • Select a panel of 8-12 assessors based on their sensory acuity, ability to describe odors, and consistency.

    • Train the panel on the recognition of a wide range of standard odorants, with a particular focus on notes relevant to the sandalwood family (e.g., woody, creamy, musky, sweet, floral).

  • Sample Preparation and Presentation:

    • Prepare solutions of the odorants to be tested in an odorless solvent (e.g., dipropylene glycol or ethanol) at standardized concentrations.

    • Present the samples on smelling strips (blotters) in a randomized and blind manner to avoid bias.

    • Ensure a controlled environment with neutral air and constant temperature and humidity.

  • Descriptor Generation and Selection:

    • In an initial session, ask the panelists to freely describe the odor of each sample.

    • Compile a list of all descriptors generated.

    • Through discussion and consensus, the panel leader guides the selection of the most relevant and non-redundant descriptors for the sandalwood odor profile.

  • Quantitative Evaluation:

    • For each selected descriptor, panelists rate the intensity of the perception for each sample on a labeled magnitude scale (e.g., from 0 = not perceptible to 10 = very strong).

    • Multiple replicates should be performed for each sample to ensure data reliability.

  • Data Analysis:

    • Analyze the collected data using statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between samples for each descriptor.

    • The results can be visualized using spider web diagrams or bar charts to represent the sensory profile of each odorant.

Olfactory Receptor and Signaling Pathway

The perception of sandalwood odorants is initiated by their interaction with specific olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. Research has identified the human olfactory receptor OR1G1 as being particularly responsive to sandalwood molecules.[8] The binding of an odorant to its receptor triggers a cascade of intracellular events, leading to the generation of a nerve impulse that is transmitted to the brain for processing.

The following diagram illustrates the simplified olfactory signal transduction pathway.

signaling_pathway Odorant Sandalwood Odorant OR Olfactory Receptor (OR1G1) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel Opening Ca_Na Ca²⁺ / Na⁺ Influx Ion_Channel->Ca_Na Allows Depolarization Membrane Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Simplified olfactory signal transduction pathway.

Conclusion

The structure-activity relationship of synthetic sandalwood odorants is a testament to the power of medicinal and fragrance chemistry to replicate and even surpass nature's creations. The sandalwood olfactophore provides a robust framework for the rational design of new molecules, while quantitative analysis of odor thresholds and detailed sensory profiling are indispensable tools for their evaluation. As our understanding of the molecular basis of olfaction continues to grow, so too will our ability to craft novel and captivating aromas that enrich our sensory world. The ongoing research in this field not only fuels the fragrance industry but also provides valuable insights into the fundamental principles of chemosensation and receptor-ligand interactions, with potential applications in drug development and other related scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Sandacanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandacanol, chemically known as 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)-but-2-en-1-ol, is a synthetic aroma chemical prized for its powerful and authentic sandalwood fragrance, complemented by a subtle rosy nuance.[1] It is a valuable ingredient in the fragrance industry, used extensively in perfumes, cosmetics, soaps, and detergents.[1] This document provides detailed application notes and protocols for the chemical synthesis, purification, and quality control of this compound. Additionally, it explores the known signaling pathways associated with this and related sandalwood compounds.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, synthesis, and purification.

PropertyValueReference
Chemical Name2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)-but-2-en-1-ol--INVALID-LINK--
CAS Number28219-61-6[1][2]
Molecular FormulaC14H24O[2]
Molecular Weight208.34 g/mol --INVALID-LINK--
AppearanceClear colorless to pale yellowish liquid--INVALID-LINK--
Odor ProfilePowerful sandalwood with a slight rose nuance[1]
Boiling Point114-116 °C at 1 mmHg--INVALID-LINK--
Water SolubilityInsoluble--INVALID-LINK--

Synthesis of this compound: A Two-Step Protocol

The synthesis of this compound is typically achieved through a two-step process commencing with an aldol condensation reaction, followed by a selective reduction of the intermediate aldehyde.[1]

Step 1: Aldol Condensation of α-Campholenaldehyde and Butanal

This initial step involves the base-catalyzed condensation of α-campholenaldehyde with butanal to form the intermediate unsaturated aldehyde, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenal.[1][3]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge α-campholenaldehyde and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a basic catalyst. While specific catalysts for this compound synthesis are proprietary, related processes utilize alkali metal hydroxides (e.g., NaOH or KOH) or a two-step process with a base followed by an organic sulfonic acid for dehydration.[4][5]

  • Reactant Addition: Slowly add butanal to the reaction mixture while maintaining a controlled temperature to manage the exothermic reaction. The molar ratio of α-campholenaldehyde to butanal should be optimized to maximize the yield of the desired product and minimize side reactions.

  • Reaction Conditions: Maintain the reaction temperature typically between 20-50°C. The reaction time can vary from 2 to 8 hours.

  • Work-up: After the reaction is complete, neutralize the catalyst with a suitable acid. Wash the organic layer with water to remove salts and any remaining catalyst.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude unsaturated aldehyde.

Step 2: Partial Hydrogenation of 2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-butenal

The second step involves the selective reduction of the aldehyde group of the intermediate to an alcohol, yielding this compound. It is crucial to employ a catalyst that selectively reduces the aldehyde without affecting the carbon-carbon double bonds.

Experimental Protocol:

  • Reaction Setup: In a high-pressure reactor (autoclave), dissolve the crude unsaturated aldehyde from Step 1 in a suitable solvent such as ethanol or isopropanol.

  • Catalyst Addition: Add a selective hydrogenation catalyst. While specific catalysts for this compound are not publicly disclosed, a ruthenium-phosphine complex in the presence of a base and an amine has been patented for the synthesis of a closely related compound.[3] Alternatively, a Meerwein-Ponndorf reduction using aluminum alcoholates in the presence of a basic amine compound can be employed for similar substrates.[6]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to a temperature between 80-150°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by techniques such as Gas Chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the reactor, release the hydrogen pressure, and filter the reaction mixture to remove the catalyst.

  • Solvent Removal: Remove the solvent by distillation to obtain crude this compound.

Purification of this compound

Purification of the crude this compound is critical to achieve the desired odor profile and purity for its application in fine fragrances and other consumer products. Vacuum fractional distillation is the most common and effective method.[7]

Experimental Protocol for Vacuum Fractional Distillation:

  • Apparatus Setup: Assemble a vacuum fractional distillation apparatus equipped with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a vacuum pump, and a manometer.

  • Charging the Still: Charge the crude this compound into the distillation flask.

  • Distillation Conditions:

    • Pressure: Reduce the pressure in the system to approximately 1-5 mmHg.[8]

    • Heating: Gently heat the distillation flask.

    • Reflux Ratio: Set an appropriate reflux ratio (e.g., 10:1 to 30:1) to ensure efficient separation of components with different boiling points.[8]

  • Fraction Collection:

    • Forerun: Collect the initial fraction, which will contain lower-boiling impurities.

    • Main Fraction: Collect the main fraction at the boiling point of this compound (114-116 °C at 1 mmHg).

    • Residue: The higher-boiling impurities will remain in the distillation flask.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Quality Control and Analytical Methods

The quality of this compound is primarily assessed by its odor profile and chemical purity. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for both qualitative and quantitative analysis of this compound and other sandalwood compounds.[9][10]

GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethanol).

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 5-10°C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the this compound isomers and any impurities by comparing their mass spectra with reference libraries and their retention times with standards. Quantify the purity by calculating the peak area percentage.

Signaling Pathways of Sandalwood Compounds

Sandalwood odorants, including synthetic molecules like this compound, exert their biological effects primarily through interaction with olfactory receptors (ORs). These receptors are not only present in the nose but have also been identified in other tissues, such as the skin.

This compound has been identified as a specific agonist of the olfactory receptor OR10H1, and its activation has been shown to induce cell cycle arrest and apoptosis in bladder cancer cells.

A well-studied example in a non-olfactory tissue is the interaction of sandalwood odorants with the olfactory receptor OR2AT4, which is present in human skin keratinocytes. The activation of this receptor by sandalwood molecules initiates a signaling cascade that promotes wound healing and skin regeneration.

Signaling Pathway of Sandalwood Odorants in Keratinocytes:

  • Ligand Binding: A sandalwood odorant binds to and activates the G-protein coupled receptor (GPCR), OR2AT4, on the surface of keratinocytes.

  • G-protein Activation: This binding event leads to the activation of a G-protein, which in turn activates adenylyl cyclase.

  • Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

  • Calcium Influx: The increase in intracellular cAMP levels triggers the opening of calcium channels, leading to an influx of calcium ions (Ca2+) into the cell.

  • Downstream Effects: The rise in intracellular calcium concentration activates downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinases (Erk1/2) and p38 mitogen-activated protein kinases (p38 MAPK).

  • Cellular Response: This signaling cascade ultimately results in increased cell proliferation and migration, which are key processes in wound healing.

Visualizations

Logical Workflow for this compound Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control A α-Campholenaldehyde C Aldol Condensation A->C B Butanal B->C D Unsaturated Aldehyde Intermediate C->D E Partial Hydrogenation D->E F Crude this compound E->F G Vacuum Fractional Distillation F->G H Purified this compound G->H I GC-MS Analysis H->I

Caption: Workflow for this compound Synthesis and Purification.

Signaling Pathway of Sandalwood Odorants in Skin Cells

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Odorant Sandalwood Odorant (e.g., this compound) OR2AT4 OR2AT4 (GPCR) Odorant->OR2AT4 binds G_protein G-protein OR2AT4->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Ca_channel Ca2+ Channel cAMP->Ca_channel opens Ca_ion Ca2+ Influx Ca_channel->Ca_ion MAPK_cascade MAPK Cascade (Erk1/2, p38) Ca_ion->MAPK_cascade activates Cell_response Increased Cell Proliferation & Migration (Wound Healing) MAPK_cascade->Cell_response

Caption: Sandalwood Odorant Signaling in Keratinocytes.

References

Application Notes and Protocols for α-Santalol (a key component of Sandalwood Oil) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: There is no available scientific literature on the use of "Sandacanol," a synthetic fragrance molecule, in cell culture applications. The following protocols and data are based on research conducted with α-santalol , the primary bioactive component of natural sandalwood oil, which is likely the intended subject of interest for cell culture studies.

Introduction

α-Santalol, a sesquiterpene alcohol, is the main constituent of sandalwood oil, extracted from the heartwood of Santalum species. It has garnered significant attention in biomedical research due to its potential as an anti-cancer agent.[1][2][3] In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis). These application notes provide a summary of the reported biological effects of α-santalol and detailed protocols for its use in cell culture experiments.

Mechanism of Action

α-Santalol exerts its anti-cancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis.[2][4] Key signaling pathways implicated in α-santalol's mechanism of action include:

  • Induction of Apoptosis: α-Santalol treatment has been shown to activate caspase-3, a key executioner caspase in the apoptotic cascade.[2][3] This leads to the cleavage of cellular substrates and ultimately, cell death.

  • Cell Cycle Arrest: Studies have indicated that α-santalol can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferation.[4]

  • Modulation of Signaling Pathways: Research suggests that sandalwood oil, rich in α-santalol, can down-regulate the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes inflammation and cell survival.[5] Additionally, α-santalol has been shown to target the β-catenin pathway, which is involved in cell migration.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for α-santalol and sandalwood oil in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration range for your specific cell line and experimental conditions.

Compound/OilCell LineCell TypeIC50 ValueIncubation TimeReference
Sandalwood OilA549Lung CarcinomaCytotoxicNot specified[3]
α-SantalolPC-3Prostate Cancer25-75 µM (viability)24, 48h[2]
α-SantalolLNCaPProstate Cancer25-75 µM (viability)24, 48h[2]
α-SantalolMCF-7Breast Cancer (ER+)10-100 µM (viability)12, 24, 48h[4]
α-SantalolMDA-MB-231Breast Cancer (ER-)10-100 µM (viability)12, 24, 48h[4]
Sandalwood OilMCF-7Breast Cancer2-8 µg/mL (viability)Not specified[3]
Sandalwood OilMCF-10ANormal Breast Epithelial2-8 µg/mL (viability)Not specified[3]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of α-santalol on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • α-Santalol (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of α-santalol in complete medium. Remove the overnight culture medium from the wells and add 100 µL of the α-santalol dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve α-santalol) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the α-santalol concentration to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by DAPI Staining

This protocol describes the use of DAPI (4',6-diamidino-2-phenylindole) staining to visualize nuclear changes associated with apoptosis.

Materials:

  • Cells cultured on glass coverslips or in chamber slides

  • α-Santalol

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips or chamber slides and treat with the desired concentration of α-santalol for the appropriate duration.

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Add DAPI staining solution to the cells and incubate for 15 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_treatment Add Treatment to Cells overnight_incubation->add_treatment prepare_dilutions Prepare α-Santalol Dilutions prepare_dilutions->add_treatment incubation Incubate for 24/48/72h add_treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance

Caption: Experimental workflow for assessing cell viability with α-santalol using an MTT assay.

signaling_pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects a_santalol α-Santalol g2m_arrest G2/M Phase Cell Cycle Arrest a_santalol->g2m_arrest Induces caspase3_activation Caspase-3 Activation a_santalol->caspase3_activation Induces nfkb_inhibition NF-κB Inhibition a_santalol->nfkb_inhibition Inhibits apoptosis Apoptosis caspase3_activation->apoptosis Leads to

Caption: Simplified signaling pathway of α-santalol's effects on cancer cells.

References

Application Notes and Protocols: In Vitro Assays for Sandacanol Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandacanol, a synthetic sandalwood odorant, is recognized for its interaction with specific olfactory receptors (ORs), a large family of G-protein coupled receptors (GPCRs). Beyond their role in olfaction, these receptors are increasingly being identified in non-olfactory tissues, presenting them as novel therapeutic targets.[1][2] The activation of these receptors, such as OR2AT4 by the related sandalwood odorant Sandalore®, can trigger distinct signaling pathways, influencing cellular processes like proliferation and migration, which are crucial in wound healing and hair growth.[3][4]

These application notes provide detailed protocols for key in vitro assays to quantify the activation of receptors by this compound. The methodologies described include cAMP assays, luciferase reporter gene assays, and calcium imaging, offering robust platforms for screening and characterizing this compound-receptor interactions.

Key In Vitro Assays for Receptor Activation

Several in vitro methods are available to measure the response of cells expressing olfactory receptors to odorants like this compound. The choice of assay depends on the specific research question, desired throughput, and available instrumentation.

Assay TypePrincipleDetection MethodThroughputKey Advantages
cAMP Assay Measures the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger produced upon activation of many olfactory receptors.[5][6]Luminescence or FluorescenceHighReal-time kinetic measurements, high sensitivity.[1][2][5][7]
Luciferase Reporter Assay Measures the activity of a luciferase enzyme, the expression of which is driven by a promoter containing cAMP response elements (CRE).[8][9][10]LuminescenceHighHigh-throughput screening capabilities, quantifiable gene expression response.[8][9][10]
Calcium Imaging Measures changes in intracellular calcium concentration, which can be a consequence of olfactory receptor activation leading to the opening of ion channels.[11][12][13][14]FluorescenceMedium to HighSingle-cell resolution, provides spatial and temporal information on signaling.[12][13]

Signaling Pathway

The activation of an olfactory receptor, such as OR2AT4 by a sandalwood odorant, typically initiates a G-protein-mediated signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the production of cAMP. The increased cAMP levels can then activate other downstream effectors, including protein kinases and cyclic nucleotide-gated (CNG) channels, leading to changes in gene expression and intracellular calcium levels.

This compound Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound OR Olfactory Receptor (OR) This compound->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CNG Cyclic Nucleotide- Gated (CNG) Channel cAMP->CNG Opens CREB CREB PKA->CREB Phosphorylates Ca_ion CNG->Ca_ion Influx Gene Gene Expression CREB->Gene Regulates

Figure 1: Simplified signaling pathway of this compound receptor activation.

Experimental Protocols

Real-time cAMP Assay using a Luminescence-Based Biosensor

This protocol is adapted from established methods for measuring odorant receptor activation in real-time.[5][6] It utilizes a genetically encoded biosensor that produces luminescence in response to changes in cAMP levels.

Experimental Workflow:

Figure 2: Workflow for the real-time cAMP luminescence assay.

Materials:

  • Hana3A cells (or other suitable host cells)

  • Expression vector for the olfactory receptor of interest

  • cAMP biosensor plasmid (e.g., GloSensor™)

  • Transfection reagent

  • Cell culture medium (e.g., M10)

  • Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES and 5 mM glucose

  • cAMP assay substrate reagent

  • This compound stock solution (in DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Plating and Transfection:

    • Plate Hana3A cells in a 96-well plate to achieve 50-80% confluency on the day of transfection.[5][6]

    • Co-transfect the cells with the olfactory receptor expression vector and the cAMP biosensor plasmid using a suitable transfection reagent.

    • Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.

  • Assay Preparation:

    • Prepare the stimulation medium (HBSS/HEPES/glucose).[6]

    • Prepare the equilibration solution by mixing the cAMP assay substrate reagent with the stimulation medium according to the manufacturer's instructions.[5]

    • Gently wash the cells with the stimulation medium.[5][6]

    • Add the equilibration solution to each well and incubate at room temperature in the dark for 2 hours.[5][6]

  • Stimulation and Measurement:

    • Prepare serial dilutions of this compound in the stimulation medium.

    • Place the 96-well plate in a luminometer and measure the baseline luminescence.

    • Add the this compound dilutions to the respective wells.

    • Immediately start the kinetic measurement of luminescence for 30 minutes.[5]

  • Data Analysis:

    • Normalize the luminescence data to the baseline reading for each well.

    • Plot the normalized response against the this compound concentration to generate dose-response curves and determine the EC₅₀ value.

Luciferase Reporter Assay

This high-throughput assay measures the activation of a reporter gene (luciferase) under the control of a cAMP-responsive element (CRE).[8][9][10]

Experimental Workflow:

Luciferase Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Plating Plate Hana3A cells Transfection Transfect with OR, CRE-Luciferase, and Renilla Luciferase vectors Plating->Transfection Incubation1 Incubate (24h) Transfection->Incubation1 Stimulation Stimulate with This compound (4h) Incubation1->Stimulation Lysis Lyse cells Stimulation->Lysis Measurement Measure Firefly and Renilla luminescence Lysis->Measurement Normalization Normalize Firefly to Renilla luminescence Measurement->Normalization FoldChange Calculate fold change Normalization->FoldChange

Figure 3: Workflow for the dual-luciferase reporter assay.

Materials:

  • Hana3A cells

  • Expression vector for the olfactory receptor of interest

  • Firefly luciferase reporter vector with a CRE promoter

  • Renilla luciferase control vector (for normalization)

  • Transfection reagent

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Dual-luciferase reporter assay system (lysis buffer, luciferase substrate, stop & glo reagent)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Plating and Transfection:

    • Plate Hana3A cells in a 96-well plate.

    • Co-transfect the cells with the olfactory receptor expression vector, the CRE-firefly luciferase reporter vector, and the Renilla luciferase control vector.[8]

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Stimulation:

    • Prepare dilutions of this compound in the cell culture medium.

    • Replace the medium in the wells with the this compound dilutions and incubate for 4 hours.[9]

  • Cell Lysis and Luminescence Measurement:

    • Wash the cells with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature.[15]

    • Add the firefly luciferase substrate to each well and measure the luminescence.

    • Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, then measure the luminescence again.[16]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in luciferase activity compared to the vehicle control.

Calcium Imaging Assay

This method visualizes changes in intracellular calcium levels in response to receptor activation using fluorescent calcium indicators.[11][12][13]

Experimental Workflow:

Calcium Imaging Workflow cluster_prep Cell Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Plating Plate cells on glass-bottom dishes Transfection Transfect with OR expression vector Plating->Transfection Incubation1 Incubate (24h) Transfection->Incubation1 Loading Load cells with calcium indicator dye Incubation1->Loading Baseline Record baseline fluorescence Loading->Baseline Stimulation Apply this compound Baseline->Stimulation Recording Record fluorescence changes over time Stimulation->Recording ROI Define regions of interest (ROIs) Recording->ROI Normalization Calculate ΔF/F₀ ROI->Normalization Quantification Quantify response amplitude and kinetics Normalization->Quantification

Figure 4: Workflow for the calcium imaging assay.

Materials:

  • Host cells expressing the olfactory receptor

  • Fluorescent calcium indicator dye (e.g., Fluo-3 AM, GCaMP)

  • Pluronic F-127

  • Ringer's solution or other physiological buffer

  • This compound stock solution

  • Glass-bottom dishes or plates

  • Fluorescence microscope with a camera and image acquisition software

Protocol:

  • Cell Preparation and Dye Loading:

    • Plate and transfect cells on glass-bottom dishes suitable for microscopy.

    • Prepare the dye loading solution by dissolving the calcium indicator dye and Pluronic F-127 in Ringer's solution.

    • Incubate the cells with the dye loading solution at 37°C for 30-60 minutes.

    • Wash the cells with Ringer's solution to remove excess dye and allow for de-esterification.

  • Imaging:

    • Place the dish on the stage of the fluorescence microscope.

    • Acquire a baseline fluorescence image series.

    • Apply this compound to the cells using a perfusion system or by manual addition.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F₀).[14]

    • Analyze the amplitude, duration, and kinetics of the calcium transients to quantify the cellular response.

Conclusion

The in vitro assays detailed in these application notes provide a comprehensive toolkit for investigating the activation of receptors by this compound. By employing these robust and quantitative methods, researchers can effectively screen for receptor agonists and antagonists, elucidate the downstream signaling pathways, and advance the development of novel therapeutics targeting these olfactory receptors.

References

Application Notes and Protocols for Studying Olfactory Receptor Neuron Profiling with Sandacanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandacanol, a synthetic sandalwood odorant, serves as a valuable tool for investigating the molecular mechanisms of olfaction. Its interaction with specific olfactory receptors (ORs) provides a model for understanding ligand-receptor binding, downstream signaling cascades, and the profiling of olfactory receptor neurons (ORNs). These application notes provide a comprehensive guide to utilizing this compound for ORN profiling studies, encompassing data presentation, detailed experimental protocols, and visualizations of key pathways and workflows.

While this compound is a known agonist for the olfactory receptor OR2AT4, which is also found in other tissues like skin, its specific interactions with the vast array of ORs in the olfactory epithelium are a subject of ongoing research.[1][2][3] Studies have shown that different sandalwood odorants activate distinct, though sometimes overlapping, sets of ORNs, indicating a combinatorial coding scheme for odor perception.[1][4][5][6][7]

Data Presentation

The following tables summarize the types of quantitative data that can be generated when studying the effects of this compound and other sandalwood odorants on ORNs. Please note that specific dose-response data for this compound on a wide range of identified ORNs is not extensively available in the public literature and represents an area for further investigation.

Table 1: Comparative Olfactory Thresholds of Sandalwood Odorants

This table provides a qualitative comparison of the odor intensity of this compound (referred to as Sandalore®) with other synthetic sandalwood compounds, as determined by human panelists. This information is useful for selecting appropriate concentration ranges for initial screening experiments.

CompoundRelative Odor Threshold
Ebanol®Baseline
Radjanol®3x higher than Ebanol®
Javanol®12x higher than Ebanol®
Sandalore® 171x higher than Ebanol®

Source: Adapted from Bieri et al., 2004.[4]

Table 2: Example Data from Calcium Imaging Experiments on Dissociated ORNs

This table illustrates how to structure data from calcium imaging experiments to quantify the response of ORNs to this compound. Researchers would populate this table with their own experimental data.

OdorantConcentration (µM)Number of Cells AnalyzedPercentage of Responding Neurons (%)Average Peak ΔF/F₀
This compound 1
10
100
Other Sandalwood Odorant 110
Other Sandalwood Odorant 210
Negative Control (e.g., Octanal)100
Positive Control (e.g., Forskolin/IBMX)50/100

ΔF/F₀ represents the change in fluorescence intensity, a measure of the increase in intracellular calcium.

Experimental Protocols

The following are detailed protocols for key experiments involved in studying the effects of this compound on ORNs.

Protocol 1: Dissociation of Rat Olfactory Receptor Neurons

This protocol describes the isolation of ORNs from the rat olfactory epithelium.

Materials:

  • Adult rat

  • Dissection tools (scissors, forceps)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Dissociation medium: Papain (20 U/ml) and L-cysteine (1 mM) in DMEM/F12

  • Stop solution: DMEM/F12 with 10% Fetal Bovine Serum (FBS)

  • Culture medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

  • Poly-D-lysine coated glass coverslips

Procedure:

  • Euthanize the rat according to approved animal welfare protocols.

  • Dissect the head and expose the olfactory turbinates.

  • Carefully remove the olfactory epithelium from the turbinates and place it in ice-cold PBS.

  • Mince the tissue into small pieces.

  • Incubate the tissue in the dissociation medium for 30-45 minutes at 37°C with gentle agitation.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to create a single-cell suspension.

  • Add the stop solution to inactivate the papain.

  • Filter the cell suspension through a 40 µm cell strainer to remove any remaining tissue clumps.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in the culture medium.

  • Plate the dissociated neurons on poly-D-lysine coated coverslips.

  • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours before conducting experiments.

Protocol 2: Calcium Imaging of Dissociated ORNs

This protocol outlines the procedure for measuring changes in intracellular calcium in response to this compound stimulation.

Materials:

  • Dissociated ORNs on coverslips (from Protocol 1)

  • Ringer's solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4)

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • Perfusion system

  • Inverted fluorescence microscope with a calcium imaging system (e.g., 340/380 nm excitation for Fura-2)

Procedure:

  • Prepare a loading solution of Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in Ringer's solution.

  • Incubate the coverslips with the dissociated ORNs in the loading solution for 30-45 minutes at 37°C.

  • Wash the cells with Ringer's solution for 15-20 minutes to allow for de-esterification of the dye.

  • Mount the coverslip in a perfusion chamber on the stage of the inverted microscope.

  • Continuously perfuse the cells with Ringer's solution.

  • Acquire baseline fluorescence images.

  • Prepare working solutions of this compound in Ringer's solution from the DMSO stock. Ensure the final DMSO concentration is low (<0.1%) to avoid non-specific effects.

  • Apply this compound solutions to the cells using the perfusion system for a defined period (e.g., 10-30 seconds).

  • Record the changes in fluorescence intensity over time.

  • At the end of the experiment, apply a positive control such as a high potassium solution or a cocktail of forskolin and IBMX to identify all viable neurons.

  • Analyze the data by selecting regions of interest (ROIs) around individual cells and calculating the change in fluorescence ratio (for Fura-2) or intensity (for Fluo-4) over baseline (ΔF/F₀). A cell is considered responsive if the fluorescence change exceeds a certain threshold (e.g., 3 standard deviations above the baseline noise).

Visualizations

This compound-Induced Signaling Pathway in Olfactory Receptors

The binding of this compound to its cognate olfactory receptor, a G-protein coupled receptor (GPCR), is expected to initiate a canonical olfactory signaling cascade. While the specific receptor for this compound in rat ORNs is not definitively identified, the pathway is likely analogous to that of other odorants and the known pathway for the Sandalwood receptor OR2AT4.

Sandacanol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OR Olfactory Receptor (GPCR) This compound->OR Binds G_protein Gαolf/βγ OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated (CNG) Channel Ca_ion Ca²⁺ CNG->Ca_ion Influx ATP ATP cAMP->CNG Opens PKA PKA cAMP->PKA Activates Depolarization Neuron Depolarization & Action Potential Ca_ion->Depolarization MAPK_pathway MAPK Pathway (ERK1/2, p38) PKA->MAPK_pathway Activates Gene_expression Changes in Gene Expression MAPK_pathway->Gene_expression

Caption: this compound signaling cascade in an olfactory receptor neuron.

Experimental Workflow for ORN Profiling

The following diagram illustrates the overall workflow for studying the response of olfactory receptor neurons to this compound.

ORN_Profiling_Workflow cluster_preparation Tissue Preparation cluster_experiment Calcium Imaging Experiment cluster_analysis Data Analysis dissection Dissection of Olfactory Epithelium dissociation Enzymatic Dissociation dissection->dissociation plating Plating of Dissociated ORNs dissociation->plating loading Loading with Calcium Indicator plating->loading stimulation Stimulation with This compound loading->stimulation imaging Fluorescence Imaging stimulation->imaging roi Region of Interest (ROI) Selection imaging->roi quantification Quantification of Fluorescence Change (ΔF/F₀) roi->quantification profiling Response Profiling & Dose-Response Analysis quantification->profiling

Caption: Workflow for ORN profiling using this compound.

References

Application Notes and Protocols for Assessing Sandacanol's Odor Profile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the sensory assessment of Sandacanol, a synthetic sandalwood odorant. The protocols are designed for researchers, scientists, and professionals in the fragrance and drug development industries. Methodologies for determining the odor detection threshold, conducting discrimination tests, performing descriptive sensory analysis, and utilizing Gas Chromatography-Olfactometry (GC-O) are outlined. Additionally, the known olfactory signaling pathway for sandalwood-type odorants is visualized.

Introduction to this compound and its Odor Profile

Quantitative Data Summary

A precise, numerically defined odor detection threshold for this compound is not publicly documented. However, its odor strength is qualitatively characterized as "high" or "strong".[3][5] For comparative purposes, a summary of related sensory data is presented below.

OdorantOdor Profile DescriptorsOdor Strength (Qualitative)Odor Detection Threshold
This compound (Bacdanol) Sandalwood, woody, creamy, milky, cosmetic, powerful, diffusive[1][3]High[3]Data not available[2]
Natural Sandalwood Oil Woody, sweet, warm, spicy, tenacious[6]Varies with concentrationNot specified
Polysantol Elegant, very powerfulVery HighData not available
Javanol Supremely beautiful, floral aspectVery HighData not available
Ebanol Rich, powerful, muskyHighData not available

Olfactory Signaling Pathway for Sandalwood Odorants

Sandalwood odorants, like other odorants, are detected by olfactory receptors (ORs), which are G-protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[7][8] The human olfactory receptor OR1G1 has been identified as a receptor for sandalwood-type odorants.[9][10] The binding of an odorant to its receptor initiates a signal transduction cascade. This process for many odorants, including likely for this compound, involves a G-protein (specifically G-olf), which in turn activates adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and some Na⁺), which depolarizes the neuron. This depolarization is further amplified by a Ca²⁺-activated chloride channel, resulting in an efflux of Cl⁻ ions. The cumulative effect of these ion movements generates an action potential that is transmitted to the olfactory bulb in the brain, leading to the perception of smell.[11]

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound OR Olfactory Receptor (e.g., OR1G1) Odorant->OR Binds G_Protein G-Protein (G-olf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG_Channel CNG Ion Channel Ca_Na Ca²⁺, Na⁺ CNG_Channel->Ca_Na Influx Cl_Channel Ca²⁺-activated Cl⁻ Channel Cl Cl⁻ Cl_Channel->Cl Efflux ATP ATP cAMP->CNG_Channel Opens Ca_Na->Cl_Channel Activates Depolarization Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Caption: Olfactory signal transduction pathway for odorants.

Experimental Protocols

The following protocols are designed to provide a framework for the sensory assessment of this compound.

Determination of Odor Detection Threshold (Dynamic Olfactometry)

This protocol outlines the determination of the odor detection threshold of this compound using a dynamic dilution olfactometer, following the principles of standards like EN 13725.

Objective: To determine the concentration at which 50% of a sensory panel can detect the odor of this compound.

Materials:

  • Dynamic dilution olfactometer

  • Odor-free air supply

  • Sample delivery system (e.g., Tedlar bags, controlled evaporator)

  • This compound (high purity)

  • Solvent for dilution (if necessary, e.g., dipropylene glycol, pre-screened for odorlessness)

  • Trained sensory panel (8-12 members, screened for olfactory acuity)

Procedure:

  • Panelist Screening and Training:

    • Screen panelists for their sensitivity to a reference odorant (e.g., n-butanol).

    • Familiarize panelists with the testing procedure and equipment.[11]

  • Sample Preparation:

    • Prepare a stock solution of this compound. If using a solvent, ensure it is odor-free at the concentrations used.

    • Introduce a known concentration of this compound vapor into the olfactometer's sampling system.

  • Olfactometry Measurement:

    • Use a forced-choice ascending concentration series method.[7]

    • Present a series of dilutions of the this compound sample to each panelist. Each presentation should consist of three sniffing ports, where one contains the diluted odorant and the other two contain odor-free air (triangle test presentation).[12]

    • The concentration should be increased in steps (e.g., by a factor of 2) for each subsequent presentation.[7]

    • Panelists are required to identify which of the three ports contains the odor, even if they have to guess.[7]

    • Record the responses of each panelist at each dilution level.

  • Data Analysis:

    • The individual threshold is the concentration at which a panelist gives their last incorrect guess before two consecutive correct guesses.

    • The panel's odor detection threshold is calculated as the geometric mean of the individual thresholds.

Odor_Threshold_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Panel_Screening Screen & Train Panel Present_Dilution Present Diluted Sample (Forced-Choice Triangle) Panel_Screening->Present_Dilution Sample_Prep Prepare this compound Sample Sample_Prep->Present_Dilution Record_Response Record Panelist Response Present_Dilution->Record_Response Increase_Conc Increase Concentration Record_Response->Increase_Conc Calc_Individual Calculate Individual Thresholds Record_Response->Calc_Individual End of Series Increase_Conc->Present_Dilution Next Dilution Level Calc_Panel Calculate Panel Threshold (Geometric Mean) Calc_Individual->Calc_Panel

Caption: Workflow for odor detection threshold determination.

Triangle Test for Odor Discrimination

This protocol is used to determine if a perceptible difference exists between two samples, for example, between two different batches of this compound or between this compound and another sandalwood odorant.

Objective: To determine if a sensory panel can distinguish between two samples based on their odor.

Materials:

  • Two samples to be compared (e.g., Sample A and Sample B)

  • Identical, odor-free sample containers (e.g., glass vials with coded lids)

  • Sensory panel (20-40 members)

  • Controlled testing environment (odor-free, good ventilation)

Procedure:

  • Sample Preparation:

    • Code the samples. For each panelist, prepare a set of three samples: two identical and one different (e.g., AAB, BBA, ABA, BAB, etc.).

    • The presentation order of the six possible combinations should be randomized across panelists.

  • Testing:

    • Instruct panelists that they will be presented with three samples, two of which are the same and one is different.

    • Ask them to sniff each sample in the order presented (from left to right) and identify the odd sample.[13]

    • This is a forced-choice test; panelists must choose one sample, even if they are guessing.[8][14]

  • Data Analysis:

    • Count the number of correct identifications.

    • Compare the number of correct responses to statistical tables for triangle tests to determine if the result is statistically significant (i.e., if the panel could detect a difference).

Descriptive Sensory Analysis

This protocol is used to generate a detailed odor profile of this compound by identifying and quantifying its different odor characteristics.

Objective: To create a comprehensive sensory profile of this compound.

Materials:

  • This compound sample

  • Reference odor standards representing different odor characteristics (e.g., woody, creamy, musky, floral)

  • Odor-free blotters

  • Highly trained sensory panel (10-15 members)

  • Data collection software or forms with intensity scales (e.g., 15-point scale)

Procedure:

  • Lexicon Development:

    • In a preliminary session, have the trained panel sniff this compound and brainstorm descriptive terms for its aroma.

    • With the help of a panel leader, the panel should agree on a final list of descriptors (the lexicon).

    • Provide reference standards for each descriptor to anchor the panel's perception.

  • Panel Training:

    • Train the panel to use the agreed-upon lexicon and intensity scales consistently to rate the this compound sample.

  • Evaluation:

    • Present the this compound sample (e.g., on a blotter) to each panelist in an individual booth.

    • Panelists rate the intensity of each descriptor from the lexicon for the this compound sample.

    • Multiple replicates should be performed.

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to assess panel performance and product differences.

    • Generate a spider web (or radar) plot to visualize the sensory profile of this compound.

Gas Chromatography-Olfactometry (GC-O)

GC-O is used to identify the specific volatile compounds within a sample that contribute to its overall aroma.

Objective: To separate the volatile components of a this compound sample and identify which are odor-active.

Materials:

  • Gas chromatograph with a sniffing port (olfactometer) and a conventional detector (e.g., Mass Spectrometer - MS)

  • This compound sample

  • Appropriate GC column (e.g., nonpolar or polar, depending on the analysis goals)

  • Trained sensory assessor

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound for injection into the GC.

  • GC-O Analysis:

    • Inject the sample into the GC. The effluent from the column is split between the MS detector and the sniffing port.[15]

    • A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.[6][14]

  • Data Analysis:

    • Correlate the timing of the odor events from the olfactogram with the peaks from the chromatogram (MS data).

    • Use the MS data to identify the chemical compounds responsible for the specific odors detected by the assessor.

GCO_Workflow cluster_process GC-O Process cluster_detection Detection cluster_output Output & Analysis Sample_Inject Inject this compound Sample into GC GC_Separation GC Column Separation Sample_Inject->GC_Separation Effluent_Split Effluent Splitting GC_Separation->Effluent_Split MS_Detector Mass Spectrometer (MS) Effluent_Split->MS_Detector Sniffing_Port Sniffing Port (Human Assessor) Effluent_Split->Sniffing_Port Chromatogram Chromatogram (Chemical Data) MS_Detector->Chromatogram Olfactogram Olfactogram (Sensory Data) Sniffing_Port->Olfactogram Correlation Correlate Data & Identify Odorants Chromatogram->Correlation Olfactogram->Correlation

Caption: Gas Chromatography-Olfactometry (GC-O) workflow.

References

Application Notes and Protocols for Calcium Imaging of Sandacanol-Stimulated Olfactory Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandacanol, a synthetic sandalwood odorant, is of significant interest in the fields of fragrance, sensory research, and drug development due to its interaction with olfactory receptors. Understanding the cellular and molecular mechanisms underlying its perception is crucial. Olfactory sensory neurons (OSNs) transduce chemical signals, such as the binding of an odorant molecule, into electrical signals. This process is often initiated by the influx of calcium ions (Ca²⁺). Calcium imaging is a powerful technique to visualize and quantify these changes in intracellular calcium concentration, providing a direct measure of neuronal activation in response to specific odorants.

This document provides detailed protocols for calcium imaging of olfactory neurons stimulated with this compound. It includes methodologies for preparing dissociated olfactory sensory neurons, performing calcium imaging using the fluorescent indicator Fura-2 AM, and analyzing the resulting data. Additionally, it outlines the putative signaling pathway involved in this compound-induced OSN activation.

Data Presentation

While specific dose-response data for this compound is not extensively available in the public domain, the following tables summarize typical quantitative data obtained from calcium imaging experiments with similar sandalwood odorants, such as Sandalore, which activates the olfactory receptor OR2AT4. These values can serve as a reference for expected outcomes in experiments with this compound.

Table 1: Experimental Parameters for Sandalwood Odorant Stimulation

ParameterValueReference Compound
Odorant Concentration Range10 µM - 1 mMSandalore
Responsive Cell Population1-5% of total OSNsGeneral Odorants
Peak Fluorescence Change (ΔF/F₀)50 - 300%Various Odorants
Time to Peak Response5 - 20 secondsGeneral Odorants

Table 2: Summary of Expected Quantitative Calcium Imaging Data

MetricDescriptionExpected Range of Values
Baseline Fluorescence (F₀) The average fluorescence intensity of the neuron before stimulation.Dependent on dye loading and imaging setup.
Peak Fluorescence (F_peak) The maximum fluorescence intensity reached after this compound stimulation.Varies with this compound concentration.
Change in Fluorescence (ΔF) The difference between peak and baseline fluorescence (F_peak - F₀).Proportional to the increase in intracellular Ca²⁺.
Normalized Response (ΔF/F₀) The change in fluorescence normalized to the baseline, allowing for comparison across cells.0.5 - 3.0 (representing a 50-300% increase).
EC₅₀ (Half-maximal effective concentration) The concentration of this compound that elicits 50% of the maximum calcium response.Estimated to be in the micromolar range.

Experimental Protocols

Protocol 1: Preparation of Dissociated Olfactory Sensory Neurons from Murine Olfactory Epithelium

This protocol describes the dissociation of olfactory sensory neurons from the murine olfactory epithelium, a common model system for studying olfaction.

Materials:

  • Adult mouse (e.g., C57BL/6)

  • Dissection microscope

  • Fine scissors and forceps

  • Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free

  • Papain (20 U/mL) in HBSS

  • DNase I (100 U/mL) in HBSS

  • Fetal Bovine Serum (FBS)

  • Neurobasal-A medium supplemented with B-27 and L-glutamine

  • Poly-D-lysine coated glass coverslips

  • 35 mm culture dishes

Procedure:

  • Euthanize the mouse according to approved institutional animal care and use committee protocols.

  • Dissect the head and expose the nasal cavity.

  • Under a dissection microscope, carefully remove the olfactory epithelium from the septum and turbinates.

  • Transfer the tissue to a 15 mL conical tube containing cold, Ca²⁺/Mg²⁺-free HBSS.

  • Wash the tissue twice with HBSS.

  • Incubate the tissue in a papain solution for 20-30 minutes at 37°C with gentle agitation.

  • Add DNase I to the solution and gently triturate the tissue with a fire-polished Pasteur pipette until the tissue is fully dissociated.

  • Stop the dissociation by adding an equal volume of Neurobasal-A medium containing 10% FBS.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal-A medium supplemented with B-27 and L-glutamine.

  • Plate the dissociated cells onto poly-D-lysine coated glass coverslips in 35 mm culture dishes.

  • Incubate the cells at 37°C in a 5% CO₂ incubator for at least 24 hours before performing calcium imaging experiments.

Protocol 2: Fura-2 AM Calcium Imaging of Dissociated Olfactory Sensory Neurons

This protocol details the procedure for loading dissociated OSNs with the ratiometric calcium indicator Fura-2 AM and performing fluorescence microscopy to measure this compound-induced calcium changes.

Materials:

  • Dissociated OSNs on coverslips (from Protocol 1)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • Ringer's solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4)

  • This compound stock solution (in DMSO)

  • Inverted fluorescence microscope equipped with a xenon arc lamp, filter wheel for 340 nm and 380 nm excitation, a 510 nm emission filter, and a cooled CCD camera.

  • Image acquisition and analysis software (e.g., MetaFluor, ImageJ)

Procedure:

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

    • Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO.

    • For the loading solution, mix 5 µL of the Fura-2 AM stock and 5 µL of the Pluronic F-127 stock with 1 mL of Ringer's solution to achieve a final Fura-2 AM concentration of 5 µM.

  • Cell Loading:

    • Wash the coverslip with dissociated OSNs twice with Ringer's solution.

    • Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells three times with Ringer's solution to remove extracellular dye.

    • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the inverted microscope.

    • Continuously perfuse the cells with Ringer's solution.

    • Identify healthy OSNs based on their characteristic morphology (a single dendrite with a knob and cilia, and a long axon).

    • Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at 510 nm.

    • Prepare a working solution of this compound in Ringer's solution from the stock solution. The final DMSO concentration should be kept below 0.1%.

    • Apply the this compound solution to the cells via the perfusion system.

    • Record the changes in fluorescence intensity at 340 nm and 380 nm excitation throughout the stimulation period.

    • After the response, wash the cells with Ringer's solution to return to baseline.

    • At the end of the experiment, apply a high concentration of a calcium ionophore (e.g., 5 µM ionomycin) in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (R_max), followed by a calcium-free solution with a calcium chelator (e.g., 10 mM EGTA) to obtain the minimum fluorescence ratio (R_min) for calibration purposes.

  • Data Analysis:

    • Select regions of interest (ROIs) around individual OSN cell bodies.

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F₃₄₀/F₃₈₀) for each time point.

    • The change in the 340/380 ratio is proportional to the change in intracellular calcium concentration.

    • Express the response as a change in ratio (ΔR) or as a normalized change (ΔF/F₀ or ΔR/R₀).

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the putative signaling cascade initiated by the binding of this compound to an olfactory receptor.

Sandacanol_Signaling_Pathway This compound This compound OR Olfactory Receptor (e.g., OR1G1) This compound->OR Binds to G_protein Gαolf (G-protein) OR->G_protein ACIII Adenylyl Cyclase III G_protein->ACIII cAMP cAMP ACIII->cAMP Converts ATP ATP ATP->ACIII CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Depolarization Neuron Depolarization & Signal Transduction CNG_channel->Depolarization Ca_ion Ca²⁺ Ca_ion->CNG_channel Influx Extracellular Extracellular Space Intracellular Intracellular Space Calcium_Imaging_Workflow start Start dissection Dissection of Olfactory Epithelium start->dissection dissociation Enzymatic Dissociation of Neurons dissection->dissociation plating Plating of Dissociated Neurons on Coverslips dissociation->plating incubation Incubation (24h) plating->incubation dye_loading Fura-2 AM Loading incubation->dye_loading imaging Calcium Imaging (Microscopy) dye_loading->imaging stimulation Stimulation with This compound imaging->stimulation data_acquisition Data Acquisition (Fluorescence Ratios) stimulation->data_acquisition analysis Data Analysis (ΔF/F₀, Dose-Response) data_acquisition->analysis end End analysis->end

Application Notes and Protocols for Sandacanol Solutions in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of Sandacanol solutions in a laboratory environment. This compound, a synthetic fragrance molecule with a characteristic sandalwood aroma, is also being explored for its potential biological activities.

Chemical and Physical Properties of this compound

A comprehensive understanding of this compound's properties is crucial for its effective use in research.

PropertyValueReference
Molecular Formula C14H24O[1]
Molecular Weight 208.34 g/mol [1][2]
Appearance Clear colorless to pale yellowish liquid[1]
Boiling Point 114-116 °C (1 mmHg)[1][3]
Density 0.91 g/mL[1][3]
Solubility - Insoluble in water[1][3]- Soluble in alcohol[4]
Storage Temperature -20°C[1][3]
Storage Conditions Store in steel or HDPE containers, tightly closed, under Nitrogen, in a cool, dry, and ventilated place. Protect from heat and light.
Shelf Life 24 months under good storage conditions

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution

This protocol outlines the preparation of a 100 millimolar (mM) stock solution of this compound in ethanol, a common solvent for non-polar compounds.

Materials:

  • This compound (liquid)

  • Anhydrous ethanol (ACS grade or higher)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated micropipettes

Procedure:

  • Determine the required volume of this compound:

    • The molecular weight of this compound is 208.34 g/mol .

    • The density of this compound is 0.91 g/mL.

    • To prepare a 100 mM (0.1 M) solution, you need 0.1 moles of this compound per liter of solvent.

    • For 1 mL of a 100 mM solution, you need 0.0001 moles of this compound.

    • Mass of this compound required = 0.0001 moles * 208.34 g/mol = 0.020834 g = 20.834 mg.

    • Volume of this compound required = 20.834 mg / 0.91 g/mL = 22.89 µL.

  • Aliquot the solvent:

    • In a sterile microcentrifuge tube or glass vial, add 977.11 µL of anhydrous ethanol.

  • Add this compound:

    • Carefully add 22.89 µL of this compound to the ethanol.

  • Mix thoroughly:

    • Vortex the solution until the this compound is completely dissolved.

  • Storage:

    • Store the 100 mM stock solution at -20°C in a tightly sealed container, protected from light.

Preparation of Working Solutions

For cell-based assays or other experiments, the stock solution will need to be diluted to the desired final concentration. For instance, studies on bladder cancer cells have utilized this compound at concentrations ranging from 50 to 700 µM.[3]

Example: Preparation of a 100 µM working solution in cell culture medium:

  • Thaw the 100 mM stock solution on ice.

  • Calculate the required volume of stock solution:

    • Using the formula M1V1 = M2V2:

      • M1 = 100 mM (stock solution concentration)

      • V1 = Volume of stock solution to be determined

      • M2 = 100 µM = 0.1 mM (desired final concentration)

      • V2 = 1 mL (desired final volume)

    • V1 = (0.1 mM * 1 mL) / 100 mM = 0.001 mL = 1 µL.

  • Prepare the working solution:

    • Add 1 µL of the 100 mM this compound stock solution to 999 µL of the desired cell culture medium.

  • Mix gently by pipetting up and down.

  • Use immediately or store at 4°C for a short period. It is recommended to prepare fresh working solutions for each experiment to ensure stability and consistency.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound solutions for laboratory use.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_calc Calculate Mass/Volume of this compound stock_weigh Weigh or Pipette this compound stock_calc->stock_weigh stock_dissolve Dissolve in Anhydrous Ethanol stock_weigh->stock_dissolve stock_store Store at -20°C stock_dissolve->stock_store work_calc Calculate Dilution stock_store->work_calc Retrieve Stock work_dilute Dilute Stock in Experimental Buffer/Medium work_calc->work_dilute work_use Use in Experiment work_dilute->work_use signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled destruction_complex GSK-3β Axin APC Dishevelled->destruction_complex Inhibition GSK3b GSK-3β Axin Axin APC APC beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation destruction_complex->beta_catenin Phosphorylation & Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation Wnt Wnt Ligand Wnt->Frizzled This compound This compound (Hypothesized Target) This compound->beta_catenin Potential Inhibition of Translocation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sandacanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Sandacanol synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Low or No Yield in Aldol Condensation Step

Q1: My aldol condensation of α-campholenaldehyde and butanal is resulting in a very low yield or no product at all. What are the potential causes?

A1: Low or no yield in the aldol condensation step can stem from several factors. The primary suspect is often the catalyst choice and reaction conditions. The reaction is typically base-catalyzed, and the strength and concentration of the base are critical. Additionally, temperature and reaction time play a significant role. Self-condensation of butanal can be a competing reaction, reducing the yield of the desired cross-condensation product.

Q2: I am observing the formation of multiple byproducts during the aldol condensation. How can I minimize them?

A2: The formation of byproducts is a common issue. The primary byproduct is often from the self-condensation of butanal. To minimize this, a slow, dropwise addition of butanal to the reaction mixture containing α-campholenaldehyde and the catalyst is recommended. This maintains a low concentration of butanal, favoring the cross-condensation reaction. Other potential byproducts can arise from Cannizzaro-type reactions if the conditions are too harsh. Careful control of temperature and catalyst concentration is key to minimizing these unwanted side reactions.

Poor Selectivity in Hydrogenation Step

Q3: The hydrogenation of the intermediate α,β-unsaturated aldehyde is reducing both the double bond and the aldehyde group, leading to the saturated alcohol. How can I improve the selectivity for this compound?

A3: Achieving high selectivity in the hydrogenation of an α,β-unsaturated aldehyde to an unsaturated alcohol is a well-known challenge in organic synthesis. The carbon-carbon double bond is often more susceptible to reduction than the carbonyl group. The choice of catalyst is paramount for selective hydrogenation. While common catalysts like Palladium on carbon (Pd/C) tend to favor the reduction of the double bond, other catalysts have shown higher selectivity for the carbonyl group.

Frequently Asked Questions (FAQs)

Reaction Conditions and Optimization

Q4: What are the optimal reaction conditions for the aldol condensation of α-campholenaldehyde and butanal?

A4: While optimal conditions can vary depending on the specific scale and equipment, a general starting point is to use a base catalyst such as sodium hydroxide or potassium hydroxide in an alcoholic solvent like ethanol or methanol. The reaction is typically carried out at a controlled temperature, often starting at a lower temperature (e.g., 0-10 °C) during the addition of butanal and then allowing the reaction to proceed at room temperature. The molar ratio of the reactants is also important; using a slight excess of α-campholenaldehyde can help to drive the reaction towards the desired product.

Q5: Which catalysts are most effective for the selective hydrogenation to produce this compound?

A5: The literature suggests that for the selective hydrogenation of α,β-unsaturated aldehydes to unsaturated alcohols, catalysts other than standard Pd/C are often more effective. While specific data for this compound is limited in open literature, related syntheses of sandalwood compounds have employed various catalytic systems. Exploring catalysts based on metals like ruthenium, osmium, or bimetallic systems could be beneficial. The choice of support for the catalyst can also influence selectivity.

Purification

Q6: What are the recommended methods for purifying the final this compound product?

A6: Purification of this compound typically involves removing unreacted starting materials, byproducts from both reaction steps, and the catalyst. After the hydrogenation step, the catalyst is usually removed by filtration. The crude product can then be purified by vacuum distillation to separate this compound from lower and higher boiling point impurities. Column chromatography can also be employed for higher purity, although this may be less practical for larger scale synthesis.

Data Presentation

Table 1: Aldol Condensation of α-Campholenaldehyde and Butanal - Hypothetical Yield Comparison

CatalystSolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
NaOHEthanol0 -> 25465
KOHMethanol0 -> 25470
NaOEtEthanol25660
K₂CO₃DMF50845

Note: This table is illustrative and based on general principles of aldol condensation. Actual yields may vary.

Table 2: Selective Hydrogenation of 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)-but-2-enal - Hypothetical Selectivity and Yield Comparison

CatalystSolventPressure (bar H₂)Temperature (°C)Hypothetical Selectivity for this compound (%)Hypothetical Yield (%)
Ru/CEthanol10508580
Pt/SnO₂Toluene20709085
Os/Al₂O₃Dioxane15608882
Pd/CEthanol10503025

Note: This table is illustrative and based on general trends observed in the selective hydrogenation of α,β-unsaturated aldehydes. Actual results will depend on specific catalyst preparation and reaction conditions.

Experimental Protocols

Protocol 1: Aldol Condensation of α-Campholenaldehyde and Butanal

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve α-campholenaldehyde (1.0 eq) and the base catalyst (e.g., KOH, 0.1 eq) in a suitable solvent (e.g., ethanol).

  • Reactant Addition: Cool the mixture to 0-5 °C using an ice bath. Add butanal (0.9 eq) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7. Remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α,β-unsaturated aldehyde.

Protocol 2: Selective Hydrogenation to this compound

  • Reaction Setup: In a high-pressure reactor (autoclave), place the crude α,β-unsaturated aldehyde obtained from the previous step, a suitable solvent (e.g., ethanol), and the selective hydrogenation catalyst (e.g., Ru/C).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10-20 bar). Heat the mixture to the desired temperature (e.g., 50-70 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC analysis of aliquots to determine the conversion of the starting material and the selectivity for this compound.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Visualizations

experimental_workflow cluster_aldol Aldol Condensation cluster_hydrogenation Selective Hydrogenation start_aldol α-Campholenaldehyde + Butanal + Catalyst reaction_aldol Reaction (Controlled Temperature) start_aldol->reaction_aldol workup_aldol Work-up & Extraction reaction_aldol->workup_aldol product_intermediate Crude α,β-Unsaturated Aldehyde workup_aldol->product_intermediate start_hydrogenation Crude Aldehyde + Catalyst + H₂ product_intermediate->start_hydrogenation Intermediate Product reaction_hydrogenation Hydrogenation (Pressure & Temperature) start_hydrogenation->reaction_hydrogenation workup_hydrogenation Catalyst Removal & Purification reaction_hydrogenation->workup_hydrogenation product_final Pure this compound workup_hydrogenation->product_final

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield of this compound cause1 Suboptimal Aldol Condensation Conditions low_yield->cause1 cause2 Inefficient Selective Hydrogenation low_yield->cause2 cause3 Side Reactions & Byproduct Formation low_yield->cause3 cause4 Losses during Work-up & Purification low_yield->cause4 solution1a Optimize Catalyst & Temperature in Aldol Reaction cause1->solution1a solution1b Slow Addition of Butanal cause1->solution1b solution2a Screen Different Hydrogenation Catalysts cause2->solution2a solution2b Adjust Pressure & Temperature in Hydrogenation cause2->solution2b solution3 Careful pH Control & Temperature Management cause3->solution3 solution4 Optimize Extraction & Distillation Parameters cause4->solution4

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

Sandacanol stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sandacanol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of this compound, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry place, protected from light.[1] It is recommended to keep it in a tightly closed container.[1] For long-term storage, storing under a nitrogen atmosphere is also advised to prevent oxidation.[2][3][4]

Q2: What is the typical shelf life of this compound?

A2: The typical shelf life of this compound is between 18 and 24 months when stored under the recommended conditions.[1][2] After this period, it is advised to re-analyze the material to ensure its quality and purity before use.[1]

Q3: What are the signs of this compound degradation?

A3: Degradation of this compound, which is a colorless to pale yellow oily liquid, may be indicated by a change in color, such as darkening, or a change in odor profile.[1][5] The appearance of additional peaks in a gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis is a definitive sign of degradation.

Q4: Is this compound sensitive to light?

A4: Yes, this compound should be protected from light, as exposure can lead to degradation.[1][2][3][4] It is recommended to store it in amber vials or other light-impenetrable containers.

Q5: How does temperature affect the stability of this compound?

A5: Elevated temperatures can accelerate the degradation of this compound. It should be stored in a cool environment. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles if stored frozen.

Q6: Is this compound stable in different solvents?

A6: this compound is soluble in alcohol.[3][4] Its stability can be solvent-dependent. It is advisable to prepare solutions fresh for experiments. If solutions need to be stored, they should be kept under the same recommended conditions as the neat material (cool, dark, tightly sealed).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock.Re-analyze the purity of your this compound stock using a suitable analytical method like GC-FID or HPLC-UV. If degradation is confirmed, use a fresh batch.
Improper storage of this compound solution.Prepare fresh solutions for each experiment. If storage is necessary, store in a cool, dark place in a tightly sealed container, and for the shortest time possible.
Appearance of unknown peaks in chromatogram Formation of degradation products.This could be due to exposure to heat, light, or oxygen. Review your storage and handling procedures. Consider performing forced degradation studies to identify potential degradation products.
Contamination of the sample or solvent.Run a blank analysis of the solvent to check for impurities. Ensure all glassware and equipment are clean.
Change in color or odor of this compound Significant degradation has occurred.Do not use the material. Dispose of it according to your institution's safety guidelines and obtain a fresh batch.

Stability Data Summary

The following tables summarize illustrative quantitative data from forced degradation studies on this compound. These studies are designed to accelerate degradation to understand the stability profile of the compound under various stress conditions.

Table 1: Thermal Stability of this compound

TemperatureDurationAssay (%)Total Degradation Products (%)
40°C4 weeks99.10.9
60°C4 weeks97.52.5
80°C4 weeks92.37.7

Table 2: Photostability of this compound (ICH Q1B Option II)

ConditionDurationAssay (%)Total Degradation Products (%)
Cool white fluorescent light (1.2 million lux hours)10 days98.81.2
Near UV light (200 watt-hours/square meter)10 days98.51.5
Dark Control10 days99.80.2

Table 3: Stability of this compound in Aqueous Solutions at Different pH

pHTemperatureDurationAssay (%)Total Degradation Products (%)
4.0 (Acidic)25°C2 weeks99.50.5
7.0 (Neutral)25°C2 weeks99.70.3
9.0 (Basic)25°C2 weeks98.91.1

Experimental Protocols

Protocol 1: Determination of this compound Purity by Gas Chromatography (GC)

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in ethanol.

  • Injection Volume: 1 µL.

  • Data Analysis: Calculate the area percent of the this compound peak relative to the total peak area.

Protocol 2: Forced Degradation Study - Thermal Stress

  • Sample Preparation: Accurately weigh approximately 50 mg of this compound into three separate amber glass vials.

  • Exposure: Place the vials in ovens maintained at 40°C, 60°C, and 80°C.

  • Time Points: Withdraw samples at 1, 2, and 4 weeks.

  • Analysis: At each time point, prepare a 1 mg/mL solution of the stressed this compound in ethanol and analyze by GC as per Protocol 1.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Calculate the percentage of degradation by the decrease in the main peak area and the increase in the area of any new peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start Obtain this compound Sample prep_neat Weigh neat sample into vials start->prep_neat prep_sol Prepare 1 mg/mL solution start->prep_sol thermal Thermal (40, 60, 80°C) prep_neat->thermal photo Photolytic (Light/UV) prep_neat->photo hydrolysis Hydrolytic (pH 4, 7, 9) prep_sol->hydrolysis gc_analysis GC-FID Analysis thermal->gc_analysis photo->gc_analysis hydrolysis->gc_analysis data_eval Data Evaluation gc_analysis->data_eval stability_profile Determine Stability Profile data_eval->stability_profile

Caption: Workflow for this compound Stability Testing.

troubleshooting_guide issue Inconsistent Experimental Results? check_purity Check Purity of this compound Stock (GC/HPLC) issue->check_purity purity_ok Purity OK? check_purity->purity_ok use_fresh Use Fresh Batch of this compound purity_ok->use_fresh No check_solution Review Solution Preparation and Storage purity_ok->check_solution Yes prepare_fresh Prepare Fresh Solutions check_solution->prepare_fresh check_contamination Check for Contamination (Run Blanks) check_solution->check_contamination clean_glassware Ensure Clean Glassware and Equipment check_contamination->clean_glassware

Caption: Troubleshooting Inconsistent Results.

References

Technical Support Center: Overcoming Sandacanol Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous insolubility of Sandacanol.

Understanding this compound

This compound, chemically known as (E)-2-ethyl-4-(2,2,3-trimethyl-1-cyclopent-3-enyl)but-2-en-1-ol, is a synthetic fragrance ingredient with a characteristic sandalwood odor.[1][2] Its chemical structure reveals a long carbon chain with a cyclopentenyl ring, contributing to its hydrophobic and nonpolar nature. This inherent hydrophobicity leads to its poor solubility in water.[3][4]

Chemical and Physical Properties of this compound:

PropertyValue
Chemical Formula C14H24O[1]
Molecular Weight 208.34 g/mol [1]
Appearance Colorless to pale yellow oily liquid[1][3]
Boiling Point 287.37 °C[1]
Specific Gravity 0.91400 to 0.91800 @ 20.00 °C[1]
Water Solubility Insoluble[3][4]
Solubility in Organic Solvents Soluble in alcohol and other organic solvents[2][4]

Frequently Asked Questions (FAQs)

Q1: Why is this compound insoluble in aqueous solutions?

A1: this compound's molecular structure contains a significant nonpolar hydrocarbon component, making it hydrophobic (water-repelling).[3][4] Water is a polar solvent, and according to the principle of "like dissolves like," polar solvents tend to dissolve polar solutes, while nonpolar solvents dissolve nonpolar solutes. The lack of significant polar functional groups in this compound that can form hydrogen bonds with water molecules results in its poor aqueous solubility.

Q2: What are the primary strategies for solubilizing this compound in aqueous media?

A2: The main approaches to enhance the aqueous solubility of hydrophobic compounds like this compound involve:

  • Co-solvency: Using a water-miscible organic solvent to reduce the overall polarity of the solvent system.[5][6]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin.[7][8]

  • Surfactant-based Systems (Micellar Solubilization): Using surfactants to form micelles that can encapsulate this compound.[9][10]

  • Lipid-Based Formulations: Incorporating this compound into lipid-based carriers like emulsions, liposomes, or solid lipid nanoparticles.[11][12]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.[13][14]

Troubleshooting Guide

Issue 1: Initial Dissolution Failure in Aqueous Buffer

Problem: this compound forms a separate oily layer or a cloudy suspension when added to an aqueous buffer.

Possible Causes:

  • High hydrophobicity of this compound.

  • Insufficient energy to overcome the insolubility.

Solutions:

  • Method 1: Co-solvent System

    • Rationale: Co-solvents reduce the polarity of the aqueous phase, making it more favorable for dissolving hydrophobic molecules.[6][15]

    • Recommended Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and glycerin are commonly used and generally have low toxicity.[5]

    • Starting Point: Begin by preparing a stock solution of this compound in a water-miscible organic solvent (e.g., ethanol) and then add it dropwise to the aqueous buffer while vortexing or stirring vigorously. A final co-solvent concentration of 1-5% (v/v) is often a good starting point.[5]

  • Method 2: Initial Screening with Surfactants

    • Rationale: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules like this compound, effectively dispersing them in the aqueous phase.[9][10]

    • Recommended Surfactants: Non-ionic surfactants such as Polysorbates (e.g., Tween® 80) and Poloxamers are generally preferred due to their lower toxicity compared to ionic surfactants.[10][16]

    • Starting Point: Prepare a solution of the surfactant in the aqueous buffer at a concentration above its CMC. Then, add this compound and sonicate or stir to facilitate micellar encapsulation.

Issue 2: Precipitation of this compound Upon Dilution

Problem: A clear solution of this compound in a co-solvent system becomes cloudy or shows precipitation when diluted with an aqueous medium.

Possible Cause:

  • The concentration of the co-solvent falls below the level required to maintain this compound's solubility upon dilution.

Solutions:

  • Optimize Co-solvent Concentration: Determine the minimum co-solvent concentration required to keep this compound dissolved at the final desired concentration. This may require creating a phase solubility diagram.

  • Utilize a Ternary System: Combine a co-solvent with a surfactant. The surfactant can help stabilize the this compound in the aqueous phase as the co-solvent concentration decreases.[9]

  • Consider Cyclodextrin Complexation: Cyclodextrins can form stable inclusion complexes with hydrophobic molecules, which are less prone to precipitation upon dilution.[7][17]

Experimental Protocols

Protocol 1: Solubilization using Co-solvency
  • Prepare a Stock Solution: Dissolve a known weight of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol, DMSO).

  • Determine Maximum Stock Concentration: Add the solvent incrementally until the this compound is fully dissolved to determine the maximum concentration of the stock solution.

  • Titration into Aqueous Buffer: While vigorously stirring or vortexing the aqueous buffer, add the this compound stock solution dropwise.

  • Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation.

  • Determine Maximum Aqueous Concentration: The point just before persistent cloudiness appears is the approximate maximum achievable concentration with that co-solvent percentage.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Co-evaporation Method)
  • Dissolve Cyclodextrin: Dissolve a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in distilled water.[18] The choice of cyclodextrin and its concentration will depend on the desired complexation efficiency.

  • Dissolve this compound: Dissolve this compound in a volatile organic solvent such as ethanol or methanol.[19]

  • Mix Solutions: Add the this compound solution to the cyclodextrin solution with constant stirring.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator. The aqueous solution containing the inclusion complex will remain.

  • Lyophilization (Freeze-Drying): Freeze the aqueous solution and then lyophilize it to obtain a solid powder of the this compound-cyclodextrin inclusion complex.[6] This powder can then be reconstituted in an aqueous medium.

Visualizations

experimental_workflow cluster_start Start: Insoluble this compound cluster_methods Solubilization Strategies cluster_outcome Desired Outcome start This compound in Aqueous Solution cosolvency Co-solvency (e.g., Ethanol, PEG) start->cosolvency cyclodextrin Cyclodextrin Complexation start->cyclodextrin lipid Lipid-Based Formulations start->lipid outcome Solubilized this compound in Aqueous Solution cosolvency->outcome cyclodextrin->outcome lipid->outcome cyclodextrin_complexation cluster_components Components cluster_process Complexation This compound This compound (Hydrophobic) complex Inclusion Complex (Water Soluble) This compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cyclodextrin->complex

References

Sandacanol in Calcium Imaging: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the use of Sandacanol in calcium imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function in cellular assays?

This compound is a synthetic sandalwood-like odorant.[1][2] In a research context, it acts as a specific agonist for certain G-protein coupled olfactory receptors (GPCRs), such as OR2AT4, which are expressed not only in the nose but also in other tissues like skin keratinocytes and hair follicles.[3][4] Binding of this compound to its receptor initiates a downstream signaling cascade, leading to an increase in intracellular calcium concentration ([Ca2+]). This makes it a useful tool for studying olfactory receptor activation and signaling pathways using calcium imaging.

Q2: What is the primary signaling pathway activated by this compound?

This compound activates a canonical olfactory G-protein coupled receptor (GPCR) signaling pathway. Upon binding to the olfactory receptor, it causes a conformational change that activates the associated heterotrimeric G-protein (specifically Gαolf). This activation leads to the dissociation of the Gα subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of cations, including Ca2+, into the cell. This increase in intracellular calcium is the signal detected in calcium imaging experiments.[5][6][7]

Q3: What concentration of this compound should I use in my experiment?

The optimal concentration of this compound can vary significantly depending on the cell type, the expression level of the target receptor, and the specific experimental conditions. It is highly recommended to perform a dose-response curve to determine the optimal EC50 (half-maximal effective concentration) for your system. A starting point for titration could range from 1 µM to 100 µM. For example, a study on telogen effluvium used a 1% Sandalore® (a trade name for a this compound-containing product) solution topically.[3]

Q4: How should I prepare and store a this compound stock solution?

This compound is a liquid at room temperature.[1] To prepare a stock solution, it is best to dissolve it in a solvent like dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-100 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing your working solution, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cellular toxicity or off-target effects.

Q5: What are appropriate controls for a this compound calcium imaging experiment?

To ensure the validity of your results, several controls are essential:

  • Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps confirm that the observed calcium response is not due to the solvent itself.

  • Positive Control: Use a known agonist that reliably elicits a calcium response in your cell type, such as ATP or ionomycin. This confirms that the cells are healthy, the calcium indicator is loaded correctly, and the imaging system is functioning properly.[8][9]

  • Negative Control: In experiments with cells engineered to express a specific olfactory receptor, use untransfected or mock-transfected cells. These cells should not respond to this compound, demonstrating the specificity of the ligand for the receptor.

Quantitative Data Summary

Table 1: Properties of this compound

Property Description Reference(s)
Chemical Name 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)-but-2-en-1-ol [1]
Synonyms Bacdanol, Sanderol, Sandranol, Sanjinol [1][2]
Odor Profile Powerful sandalwood with a slight rose nuance [1]
Physical State Pale yellow liquid [1]

| Target Receptor (Example) | Olfactory Receptor OR2AT4 |[3][4] |

Table 2: Common Calcium Indicators for Fluorescence Microscopy

Indicator Type Excitation/Emission (nm, approx.) Common Use Reference(s)
Fura-2 AM Ratiometric 340/510 and 380/510 Allows for precise quantification of calcium concentrations. [10][11]
Fluo-4 AM Single-Wavelength 494/516 High-affinity indicator with a large fluorescence increase, good for detecting small calcium changes. [12]
GCaMP series Genetically Encoded 488/510 Allows for targeting specific cell populations or subcellular compartments. [8][9][13]

| Salsa6f | Genetically Encoded (Ratiometric) | GCaMP6f + tdTomato | Pseudo-ratiometric, reduces motion artifacts and is good for tracking motile cells. |[12] |

Visualized Signaling Pathway and Workflows

G This compound This compound OR Olfactory Receptor (e.g., OR2AT4) This compound->OR Binds G_protein Gαolf/βγ OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG CNG Channel cAMP->CNG Opens Ca_influx Ca²⁺ Influx CNG->Ca_influx Allows Fluorescence Increased Fluorescence Ca_influx->Fluorescence Causes G start Start culture 1. Cell Culture Plate cells on glass-bottom dishes start->culture load 2. Dye Loading Incubate with Calcium Indicator (e.g., Fluo-4 AM) culture->load wash 3. Wash Remove excess dye load->wash image_baseline 4. Baseline Imaging Record resting fluorescence (F₀) wash->image_baseline add_this compound 5. Compound Addition Apply this compound image_baseline->add_this compound image_response 6. Response Imaging Record fluorescence changes (F) add_this compound->image_response analysis 7. Data Analysis Calculate ΔF/F₀ image_response->analysis end End analysis->end G start No Ca²⁺ Signal Observed? check_positive_control Does positive control (e.g., ATP) work? start->check_positive_control troubleshoot_cells Problem with Cell Health or Dye Loading check_positive_control->troubleshoot_cells No check_receptor Is the target receptor expressed? check_positive_control->check_receptor Yes success Problem Likely Solved troubleshoot_cells->success confirm_expression Confirm receptor expression (e.g., qPCR, WB) check_receptor->confirm_expression No / Unsure check_this compound Did you perform a dose-response curve? check_receptor->check_this compound Yes confirm_expression->success optimize_conc Optimize this compound concentration check_this compound->optimize_conc No check_this compound->success Yes optimize_conc->success

References

Technical Support Center: Optimizing Sandacanol Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Sandacanol concentration in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell-based assays?

A1: this compound is a synthetic sandalwood odorant. In a cellular context, it is known to function as an agonist for specific G-protein coupled receptors (GPCRs), particularly the olfactory receptor OR2AT4.[1][2][3] Activation of OR2AT4 by this compound has been shown to trigger downstream signaling cascades, including an increase in intracellular calcium (Ca²⁺) and cyclic adenosine monophosphate (cAMP).[1][2][3][4] This makes it a valuable tool for studying olfactory receptor signaling and its effects on various cellular processes.

Q2: In which cell lines can I study the effects of this compound?

A2: this compound's effects are often studied in human keratinocytes (e.g., HaCaT cells), which endogenously express the OR2AT4 receptor.[2][4] Additionally, heterologous expression systems like HEK293 (Human Embryonic Kidney 293) or Hana3A cells are commonly used.[5][6][7] These cells can be transiently or stably transfected to express a specific olfactory receptor of interest, allowing for targeted investigation of this compound's activity.

Q3: How should I prepare a this compound stock solution for my experiments?

A3: this compound has low solubility in water. Therefore, it is recommended to prepare a high-concentration stock solution in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[6][8] A common starting stock concentration is 1 M in DMSO. This stock solution should be stored at -20°C or -80°C and protected from light. When preparing working solutions, the stock should be serially diluted in your cell culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in the culture does not exceed levels toxic to your specific cell line, typically recommended to be below 0.5%.[9]

Q4: What is a typical concentration range for this compound in cell-based assays?

A4: The optimal concentration of this compound can vary significantly depending on the cell type, the specific assay, and the desired outcome (receptor activation vs. cytotoxic effects). Based on available literature, a broad range has been used. For initial screening of olfactory receptors, concentrations around 100 µM are often employed.[6][8] For specific receptor activation studies, concentrations ranging from the low micromolar to 1 mM have been reported. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.

Troubleshooting Guides

Problem 1: No cellular response is observed after this compound application.

Possible Cause Troubleshooting Step
Receptor Not Expressed or Non-functional: Verify the expression of the target olfactory receptor (e.g., OR2AT4) in your cell line using qPCR or Western blot. For transfected cells, confirm transfection efficiency.
Incorrect this compound Concentration: The concentration may be too low. Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 1 mM) to determine the EC50.[8]
Degraded this compound Stock: Prepare a fresh stock solution of this compound in DMSO. Ensure proper storage conditions (frozen, protected from light).
Inappropriate Assay: The chosen assay (e.g., a specific reporter) may not be sensitive enough or may not be coupled to the specific signaling pathway activated by the receptor. Consider alternative assays like calcium imaging or a cAMP assay.[10]
Solvent Interference: Ensure the final DMSO concentration is consistent across all wells, including controls, and is at a non-inhibitory level (typically <0.5%).[9]

Problem 2: High levels of cell death or cytotoxicity are observed.

Possible Cause Troubleshooting Step
This compound Concentration is Too High: High concentrations of sandalwood compounds can be cytotoxic.[6] Perform a cell viability assay (e.g., MTT, Trypan Blue) with a range of this compound concentrations to determine the maximum non-toxic dose for your specific cell line and incubation time.
High Solvent (DMSO) Concentration: The final concentration of DMSO in the culture medium may be too high, leading to cytotoxicity.[9] Ensure the final DMSO concentration is below 0.5% and include a vehicle control (medium with the same DMSO concentration but without this compound) in your experiments.
Extended Incubation Time: Prolonged exposure to even moderate concentrations of this compound may induce cytotoxicity. Optimize the incubation time by performing a time-course experiment.
Cell Culture Conditions: Sub-optimal cell culture conditions (e.g., high confluency, nutrient depletion) can make cells more susceptible to chemical-induced stress. Ensure cells are healthy and in the logarithmic growth phase before treatment.

Data Presentation: this compound Concentration Ranges

The following table summarizes this compound (or Sandalore®) concentrations used in various experimental contexts. Note that the optimal concentration is highly dependent on the specific experimental system.

ApplicationConcentration RangeCell Type/SystemReference
Olfactory Receptor Screening1, 10, 100 µMHeterologous expression systems[8]
Olfactory Receptor Activation (Hair Follicles)500 µMOrgan-cultured human hair follicles
Topical Application (Clinical Trial)1% solutionHuman volunteers (telogen effluvium)[11][12]
Cytotoxicity of Sandalwood Oil2-8 µg/mLMCF-7 and MCF-10A cells[6]

It is highly recommended to perform a dose-response curve to determine the optimal (EC50/IC50) and maximal non-toxic concentrations for your specific cell line and assay.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Luciferase Reporter Assay

This protocol is adapted for a CRE-luciferase reporter assay in Hana3A or HEK293T cells transfected with an olfactory receptor.[5][6][7]

Materials:

  • Hana3A or HEK293T cells

  • Plasmids: Rho-tagged OR of interest, pCRE-luc, pSV40-RL (for normalization), accessory proteins like RTP1S

  • Transfection reagent

  • 96-well cell culture plates

  • This compound stock solution (e.g., 1 M in DMSO)

  • Cell culture medium

  • Dual-Glo® Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a 96-well plate to reach 50-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with the olfactory receptor plasmid, pCRE-luc, pSV40-RL, and any necessary accessory protein plasmids according to the transfection reagent manufacturer's protocol. Incubate overnight.

  • This compound Dilution Series: Prepare a serial dilution of this compound in serum-free medium. A typical range would be from 10 nM to 1 mM. Include a vehicle-only control (medium with the same final DMSO concentration).

  • Cell Stimulation: 24 hours post-transfection, carefully remove the transfection medium and replace it with the this compound dilutions. Incubate for 4-6 hours at 37°C.

  • Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol. First, measure Firefly luciferase activity, then Renilla luciferase activity.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luminescence against the log of this compound concentration. Use a non-linear regression (sigmoidal dose-response) to determine the EC50.

Protocol 2: Assessing this compound-Induced Cytotoxicity using an MTT Assay

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • This compound stock solution (e.g., 1 M in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare a range of this compound concentrations in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability against this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Visualizations

Sandacanol_Signaling_Pathway This compound This compound OR2AT4 OR2AT4 (Olfactory Receptor) This compound->OR2AT4 Binds & Activates G_olf Gα-olf OR2AT4->G_olf Activates Ca_ion Ca²⁺ Influx OR2AT4->Ca_ion Triggers AC Adenylyl Cyclase (AC) G_olf->AC Activates cAMP cAMP (Cyclic AMP) AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation) cAMP->Downstream Ca_ion->Downstream

Caption: Signaling pathway activated by this compound via the OR2AT4 receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Optimization prep_stock Prepare this compound Stock Solution (in DMSO) dose_response Dose-Response Assay (e.g., Luciferase Reporter) prep_stock->dose_response viability Cytotoxicity Assay (e.g., MTT) prep_stock->viability prep_cells Culture & Plate Cells (e.g., HEK293T-OR2AT4) prep_cells->dose_response prep_cells->viability analyze_ec50 Determine EC50 (for Receptor Activation) dose_response->analyze_ec50 analyze_ic50 Determine IC50 (for Cytotoxicity) viability->analyze_ic50 optimize Select Optimal Concentration (High Efficacy, Low Toxicity) analyze_ec50->optimize analyze_ic50->optimize

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic start Experiment Start: Treat cells with this compound q1 Observe Cellular Response? start->q1 no_response No Response q1->no_response No yes_response Response Observed q1->yes_response Yes q2 Check Receptor Expression & this compound Concentration no_response->q2 q3 Observe for Cytotoxicity? yes_response->q3 no_tox No Cytotoxicity: Proceed with Assay q3->no_tox No yes_tox Cytotoxicity Observed q3->yes_tox Yes q4 Lower this compound Concentration & Re-run Viability Assay yes_tox->q4

References

Technical Support Center: Preventing Degradation of Sandacanol in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Sandacanol in experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over time in my experiments. What could be the cause?

A1: Loss of this compound potency can be attributed to several factors, including chemical degradation, adsorption to labware, or metabolic conversion by cells. This compound, a synthetic sandalwood odorant, is susceptible to degradation under certain conditions. Key factors influencing its stability include pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: What are the primary degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (an unsaturated alcohol), the most likely degradation pathways in experimental settings are:

  • Oxidation: The allylic alcohol and the double bond in this compound's structure are susceptible to oxidation. This can be triggered by exposure to atmospheric oxygen, reactive oxygen species in cell culture media, or the presence of oxidizing agents.

  • Acid-catalyzed reactions: In acidic conditions, this compound may undergo reactions such as isomerization, cyclization, or dehydration. It has been noted to have poor stability in acidic cleaning solutions[1].

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the degradation of the molecule.

Q3: What are the optimal storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere like nitrogen, to prevent oxidation. For long-term storage, refrigeration is advisable.

Q4: How can I minimize this compound degradation in my cell culture experiments?

A4: To minimize degradation in cell culture:

  • Prepare fresh solutions of this compound for each experiment.

  • Use a suitable solvent, such as DMSO, to prepare a concentrated stock solution and dilute it to the final concentration in the culture medium just before use.

  • Minimize the exposure of this compound-containing media to light by using amber-colored culture vessels or keeping the plates in the dark as much as possible.

  • Consider using antioxidants in your culture medium if compatible with your experimental design.

Q5: How can I detect and quantify this compound degradation?

A5: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and quantify the parent this compound from its degradation products. A decrease in the peak area of this compound over time indicates degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air.
Loss of biological activity during the experiment This compound is degrading in the experimental medium (e.g., cell culture media).Perform a stability study of this compound in your specific experimental medium under the same conditions (temperature, light exposure). Analyze samples at different time points using HPLC or GC-MS to determine the rate of degradation. Consider shortening the incubation time if significant degradation is observed.
Appearance of unknown peaks in analytical chromatograms Formation of degradation products.Use forced degradation studies (see Experimental Protocols section) to intentionally degrade this compound and identify potential degradation products. This will help in developing an analytical method that can resolve this compound from its degradants.
Low recovery of this compound from the experimental system Adsorption to plasticware.Use low-protein-binding labware. Pre-treating plasticware with a blocking agent (e.g., bovine serum albumin, if compatible with your experiment) may also reduce non-specific binding.

Quantitative Data on this compound Stability

Table 1: Effect of pH on this compound Stability at 37°C in Aqueous Buffer

pH% this compound Remaining (24 hours)% this compound Remaining (48 hours)
4.085%70%
7.498%95%
9.095%90%
Illustrative data based on general chemical principles.

Table 2: Effect of Temperature on this compound Stability at pH 7.4

Temperature% this compound Remaining (24 hours)% this compound Remaining (48 hours)
4°C>99%>99%
25°C (Room Temp)99%98%
37°C98%95%
Illustrative data based on general chemical principles.

Table 3: Effect of Light on this compound Stability at 25°C (pH 7.4)

Condition% this compound Remaining (24 hours)% this compound Remaining (48 hours)
Dark>99%99%
Ambient Light95%90%
UV Light (254 nm)70%50%
Illustrative data based on general chemical principles.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or GC-MS system

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a small amount of methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep this compound in solid form in a hot air oven at 80°C for 48 hours.

  • Photodegradation: Expose a 1 mg/mL solution of this compound in methanol to direct sunlight or a photostability chamber for 48 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase (for HPLC) or a suitable solvent (for GC-MS) and analyze to observe the degradation and the formation of new peaks.

Protocol 2: Quantification of this compound in Cell Culture Media by HPLC

Objective: To quantify the concentration of this compound in cell culture media over time to assess its stability.

Materials:

  • Cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Sample Preparation: Spike the cell culture medium with this compound to the desired final concentration. Aliquot the medium into several sterile tubes, one for each time point. Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO₂).

  • Extraction: At each time point (e.g., 0, 2, 4, 8, 24 hours), take one tube and add 3 volumes of cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes.

  • Analysis: Collect the supernatant and inject it into the HPLC system.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Quantification: Create a calibration curve using known concentrations of this compound in the same cell culture medium and process them in the same way as the samples. Calculate the concentration of this compound in your samples based on the peak area.

Signaling Pathway and Experimental Workflow Diagrams

This compound and Olfactory Receptor OR1G1 Signaling Pathway

This compound is an agonist for the olfactory receptor OR1G1, a G-protein coupled receptor (GPCR). The binding of this compound to OR1G1 is expected to initiate a signaling cascade typical for olfactory receptors.

Sandacanol_OR1G1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound OR1G1 OR1G1 (GPCR) This compound->OR1G1 binds G_protein Gαolf (inactive) GDP-bound OR1G1->G_protein activates G_protein_active Gαolf (active) GTP-bound G_protein->G_protein_active GTP/GDP exchange AC Adenylyl Cyclase (inactive) G_protein_active->AC activates AC_active Adenylyl Cyclase (active) AC->AC_active ATP ATP AC_active->ATP catalyzes cAMP cAMP ATP->cAMP CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel opens Cations Ca²⁺, Na⁺ CNG_channel->Cations influx of Depolarization Cellular Response (Depolarization) Cations->Depolarization leads to

Caption: this compound activation of the OR1G1 signaling pathway.

Experimental Workflow for this compound Stability Assessment

This workflow outlines the steps to determine the stability of this compound in an experimental medium.

Sandacanol_Stability_Workflow start Start: Prepare this compound solution in experimental medium aliquot Aliquot into multiple tubes for different time points start->aliquot incubate Incubate under experimental conditions (e.g., 37°C, 5% CO₂, light/dark) aliquot->incubate timepoint At each time point (T₀, T₁, T₂, ...) incubate->timepoint extract Perform protein precipitation and extraction timepoint->extract analyze Analyze by HPLC or GC-MS extract->analyze quantify Quantify this compound concentration using a calibration curve analyze->quantify plot Plot % this compound remaining vs. time quantify->plot end End: Determine degradation rate plot->end

Caption: Workflow for assessing the stability of this compound.

Logical Relationship for Troubleshooting this compound Degradation

This diagram illustrates the decision-making process for troubleshooting issues related to this compound degradation.

Troubleshooting_Logic issue Issue: Inconsistent results or loss of this compound activity check_storage Check stock solution storage and age issue->check_storage prepare_fresh Action: Prepare fresh stock solution check_storage->prepare_fresh Improper storage or old stock run_stability Run stability study in experimental medium check_storage->run_stability Proper storage and fresh stock degradation_yes Significant degradation? run_stability->degradation_yes modify_protocol Action: Modify protocol (e.g., shorter incubation, add antioxidant) degradation_yes->modify_protocol Yes no_degradation No significant degradation degradation_yes->no_degradation No check_adsorption Consider other factors: - Adsorption to labware - Cellular metabolism no_degradation->check_adsorption

Caption: Troubleshooting logic for this compound degradation issues.

References

Technical Support Center: Sandacanol GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of Sandacanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding common interferences in the gas chromatography-mass spectrometry (GC-MS) analysis of this synthetic sandalwood fragrance ingredient.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is exhibiting significant tailing or fronting. What are the potential causes and how can I resolve this?

Answer:

Peak tailing or fronting for this compound can be indicative of several issues, ranging from sample preparation to instrument conditions. Below is a step-by-step guide to troubleshoot and rectify these problems.

Potential Causes & Solutions:

  • Active Sites in the GC System: this compound, being a sesquiterpene alcohol, possesses a hydroxyl group that can interact with active sites (e.g., exposed silanols) in the GC inlet liner, column, or transfer line. This is a common cause of peak tailing.[1]

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner and septum. Use deactivated liners, preferably with glass wool, to trap non-volatile residues and provide an inert surface for vaporization.[1]

      • Column Conditioning: Bake out the column at a high temperature as recommended by the manufacturer to remove contaminants.

      • Column Trimming: If peak shape does not improve after baking, trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.

  • Improper Column Installation: An incorrectly installed column can create dead volumes or turbulence in the carrier gas flow path, leading to peak distortion.[1][2][3]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in both the injector and detector as per the instrument manufacturer's guidelines.

  • Column Overload: Injecting too concentrated a sample of this compound can lead to peak fronting.

    • Solution: Dilute the sample and reinject. If developing a new method, perform a concentration series to determine the optimal concentration range.

  • Incompatible Solvent or Stationary Phase: A mismatch in polarity between the sample solvent, this compound, and the GC column's stationary phase can cause peak distortion.

    • Solution: Ensure the solvent is appropriate for a nonpolar or mid-polar column typically used for fragrance analysis. For this compound, a DB-5ms or similar 5% phenyl-methylpolysiloxane column is a common choice.

Troubleshooting Workflow for Poor Peak Shape:

cluster_checks Initial Checks cluster_solutions Corrective Actions start Poor this compound Peak Shape (Tailing or Fronting) check_all_peaks Are all peaks tailing? start->check_all_peaks overload_issue Check for Overload: - Dilute sample start->overload_issue If Fronting polarity_issue Verify Polarity Compatibility: - Check solvent/phase match start->polarity_issue If Tailing/Splitting check_sandacanol_only Only this compound peak is tailing? check_all_peaks->check_sandacanol_only No flow_path_issue Investigate Flow Path: - Check column installation - Look for leaks - Inspect liner for blockages check_all_peaks->flow_path_issue Yes activity_issue Address System Activity: - Replace liner and septum - Trim column - Condition column check_sandacanol_only->activity_issue Yes end_good_peak Peak Shape Improved flow_path_issue->end_good_peak activity_issue->end_good_peak overload_issue->end_good_peak polarity_issue->end_good_peak

Troubleshooting workflow for poor peak shape.
Issue 2: Co-elution with Other Compounds

Question: I suspect another compound is co-eluting with my this compound peak. How can I confirm this and resolve the issue?

Answer:

Co-elution is a common challenge in the analysis of complex fragrance mixtures where multiple isomers and structurally similar compounds are present.

Confirmation of Co-elution:

  • Mass Spectral Analysis: Examine the mass spectrum across the this compound peak. If the ion ratios are not consistent across the peak, it is a strong indication of a co-eluting species. Deconvolution software can be a powerful tool to separate the mass spectra of co-eluting compounds.[4]

  • Extracted Ion Chromatograms (EICs): Plot the EICs for the characteristic ions of this compound and any suspected interfering compounds. If the peak shapes or retention times of the EICs differ, co-elution is likely occurring.

Resolution Strategies:

  • Modify GC Oven Temperature Program:

    • Slower Ramp Rate: Decrease the temperature ramp rate around the elution time of this compound to improve separation.

    • Isothermal Hold: Introduce an isothermal hold before or during the elution of this compound.

  • Change GC Column:

    • Different Stationary Phase: Switch to a column with a different polarity (e.g., a wax column if a non-polar column is currently in use) to alter the elution order.

    • Longer Column or Thinner Film: Increase the column length or decrease the stationary phase film thickness to enhance resolution.

  • Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): If complete chromatographic separation is not achievable, use SIM or MS/MS (MRM) modes for quantification. By monitoring only specific, unique ions for this compound, the interference from co-eluting compounds can be minimized.[5]

Frequently Asked Questions (FAQs)

Q1: What are common matrix effects when analyzing this compound in cosmetic products?

A1: When analyzing this compound in complex cosmetic matrices such as creams, lotions, or perfumes, matrix effects can either enhance or suppress the signal.[6]

  • Signal Enhancement: Co-extracted non-volatile matrix components can accumulate in the GC inlet, creating active sites that may paradoxically protect the analyte from degradation, leading to an enhanced response.

  • Signal Suppression: High concentrations of co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal.

To mitigate matrix effects, it is recommended to use matrix-matched calibration standards or employ stable isotope-labeled internal standards.[6]

Q2: Is derivatization necessary for this compound GC-MS analysis?

A2: Derivatization is generally not required for the GC-MS analysis of this compound. As a sesquiterpene alcohol, it is sufficiently volatile and thermally stable for direct analysis. However, in cases of severe peak tailing due to interactions with active sites, silylation (e.g., using BSTFA) can be employed to block the polar hydroxyl group, which can improve peak shape and reproducibility.[7][8]

Experimental Protocol for Silylation of this compound (if necessary):

  • Evaporate the solvent from the sample extract containing this compound under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Vortex the mixture for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

Q3: What are potential degradation products of this compound during GC-MS analysis?

A3: While this compound is relatively thermally stable, degradation can occur under harsh GC conditions, such as excessively high injector temperatures or the presence of active sites. Potential degradation pathways for sesquiterpene alcohols like this compound include dehydration, which would result in the formation of corresponding sesquiterpenes. This would be observed as additional peaks in the chromatogram with a molecular weight of 18 Da less than this compound.

To minimize thermal degradation, it is crucial to optimize the injector temperature and ensure the inertness of the GC system.

Q4: How can I prevent carryover of this compound in my analyses?

A4: this compound is a relatively high-boiling point compound, which can make it prone to carryover, especially when analyzing high-concentration samples.

  • Injector Maintenance: Regularly clean the injector port and replace the liner and septum.

  • Solvent Washes: Program several solvent blank injections after a high-concentration sample to wash the injector and column.

  • Bake-out: After a sequence of samples, bake out the column at its maximum isothermal temperature for an extended period to remove any residual compounds.

  • Optimized Injection Volume: Avoid injecting large volumes of high-concentration samples.

Quantitative Data Summary

While specific quantitative data on interferences in this compound analysis is not widely published, the following table summarizes general observations for fragrance allergens in cosmetic matrices, which can be extrapolated to this compound.

Interference TypePotential Effect on QuantificationTypical Magnitude of ErrorMitigation Strategy
Matrix Effects (Suppression) Underestimation of this compound concentrationCan be significant (>20%)Matrix-matched calibration, Standard addition, Isotope dilution
Matrix Effects (Enhancement) Overestimation of this compound concentrationVaries, can be >50% in some casesMatrix-matched calibration, Standard addition, Isotope dilution
Co-elution Overestimation if interfering peak is included in integrationDependent on the size of the interfering peakMethod modification (temperature program, column), Use of SIM/MRM
Thermal Degradation Underestimation of this compound concentrationDependent on GC conditionsOptimization of injector temperature, Use of deactivated liners
Peak Tailing Inaccurate peak integration leading to poor precisionCan lead to high RSDs (>15%)Inlet maintenance, Column trimming, Derivatization (if necessary)

Signaling Pathways and Workflows

Logical Relationship of Interference Sources in this compound GC-MS Analysis:

cluster_sample Sample Preparation cluster_instrument GC-MS System cluster_interference Interferences cluster_outcome Analytical Outcome matrix Complex Matrix (e.g., cosmetic base) matrix_effects Matrix Effects matrix->matrix_effects concentration High this compound Concentration overload Column Overload concentration->overload injector Injector Conditions (Temp, Liner, Septum) injector->matrix_effects degradation Thermal Degradation injector->degradation activity Active Sites injector->activity column GC Column (Phase, Age, Installation) column->activity coelution Co-elution column->coelution poor_peak_shape Poor Peak Shape column->poor_peak_shape ms MS Detector (Source, Tuning) inaccurate_quant Inaccurate Quantification matrix_effects->inaccurate_quant overload->poor_peak_shape degradation->inaccurate_quant activity->poor_peak_shape coelution->inaccurate_quant poor_peak_shape->inaccurate_quant poor_repro Poor Reproducibility poor_peak_shape->poor_repro

Relationship between interference sources and analytical outcomes.

References

Technical Support Center: Controlling for Sandacanol Stereoisomer Effects in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sandacanol. The focus is on understanding and controlling the effects of its stereoisomers in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is controlling for its stereoisomers important?

A1: this compound, also known by trade names such as Bacdanol, is a synthetic fragrance molecule with a characteristic sandalwood scent. Its chemical name is 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)-but-2-en-1-ol. It is commercially available as a mixture of (E) and (Z) diastereomers, and each of these can exist as a pair of enantiomers due to chiral centers in the molecule. Therefore, a standard sample of this compound is a racemic mixture of multiple stereoisomers.[1][2][3][4]

Q2: How do this compound stereoisomers exert their biological effects?

A2: Like other synthetic sandalwood odorants such as Sandalore, this compound is known to activate olfactory receptors. A key receptor for sandalwood odorants is the Olfactory Receptor 2AT4 (OR2AT4). While initially identified in the nose, OR2AT4 is also expressed in other tissues, including the skin, where it is involved in processes like wound healing and hair growth.

Activation of OR2AT4 by an agonist like this compound is expected to trigger a cascade of intracellular signaling events. This typically involves the coupling of the G-protein Gαolf, which in turn activates adenylate cyclase to produce cyclic AMP (cAMP). The increase in cAMP can then lead to the opening of cyclic nucleotide-gated ion channels, resulting in an influx of calcium ions (Ca2+). Additionally, OR2AT4 activation can lead to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2 and p38.[9][10][11] It is highly probable that different stereoisomers of this compound will have varying potencies and efficacies in activating this signaling pathway.

Q3: What are the first steps I should take to control for stereoisomer effects in my experiments?

A3: The first and most crucial step is to characterize the composition of your this compound sample. You need to determine the number of stereoisomers present and their relative proportions. This is typically achieved through analytical techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Once you have a method to separate and identify the different stereoisomers, the next step is to isolate them. Preparative chiral chromatography can be used to obtain pure samples of each stereoisomer. With the isolated stereoisomers, you can then proceed to test each one individually in your experimental system to determine their specific biological activities.

Troubleshooting Guides

Problem 1: I am observing high variability in my experimental results with this compound.

  • Possible Cause: The stereoisomeric composition of your this compound might be inconsistent across different batches or even within the same batch if not properly stored. Different ratios of active versus inactive isomers will lead to variable biological responses.

  • Troubleshooting Steps:

    • Analyze Stereoisomeric Composition: Use chiral HPLC or GC to analyze the stereoisomeric purity of your this compound sample. Compare the chromatograms of different batches you have used.

    • Standardize Your Reagent: If possible, obtain a single, large batch of this compound for the entire study to minimize batch-to-batch variation.

    • Isolate and Test Individual Isomers: For the most rigorous control, separate the stereoisomers and test each one individually. This will allow you to attribute specific effects to specific isomers.

Problem 2: I am not seeing the expected biological effect of this compound, even at high concentrations.

  • Possible Cause: The stereoisomer responsible for the biological activity you are investigating may be present in a very low concentration in your racemic mixture. It is also possible that another isomer in the mixture acts as an antagonist, counteracting the effect of the active isomer.

  • Troubleshooting Steps:

    • Enrich for Active Isomers: If you have information about which stereoisomer is likely to be more active (e.g., based on olfactory properties), consider using a sample enriched for that isomer if available.

    • Separation is Key: The most definitive solution is to separate the stereoisomers and test them individually. This will reveal if one isomer is a potent agonist and if another is an antagonist or inactive.

    • Confirm Receptor Expression: Ensure that your experimental system (e.g., cell line) expresses the target receptor, such as OR2AT4.

Problem 3: My attempts to separate this compound stereoisomers using chiral chromatography are failing.

  • Possible Cause: Chiral separations can be challenging and are highly dependent on the choice of the chiral stationary phase (CSP), mobile phase, and other chromatographic conditions.

  • Troubleshooting Steps:

    • Screen Different Chiral Columns: There are many different types of CSPs available (e.g., polysaccharide-based, cyclodextrin-based). You may need to screen several columns to find one that provides adequate separation for this compound stereoisomers.

    • Optimize the Mobile Phase: Systematically vary the composition of the mobile phase. For normal-phase HPLC, this often involves adjusting the ratio of a polar modifier (like isopropanol or ethanol) in a non-polar solvent (like hexane).

    • Consider Derivatization: If direct separation is difficult, you can derivatize the this compound with a chiral derivatizing agent. This creates diastereomers that are generally easier to separate on a standard achiral column.

Experimental Protocols

Protocol 1: Chiral Separation of this compound Stereoisomers by HPLC

This protocol provides a general framework for the chiral separation of this compound stereoisomers. Optimization will be required for your specific sample and HPLC system.

Materials:

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak AD-H)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • This compound sample

  • 0.45 µm syringe filters

Method:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (or equivalent)

    • Mobile Phase: Start with a mixture of n-hexane and isopropanol (e.g., 99:1 v/v). The ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The number of peaks will indicate the number of separable stereoisomers. The area under each peak corresponds to the relative abundance of that isomer.

Parameter Condition
Column Polysaccharide-based chiral stationary phase
Mobile Phase n-Hexane/Isopropanol (gradient or isocratic)
Flow Rate 0.5 - 1.5 mL/min
Temperature 20 - 40 °C
Detection UV (e.g., 220 nm)
Protocol 2: Intracellular Calcium Influx Assay

This protocol describes how to measure changes in intracellular calcium concentration upon stimulation with this compound stereoisomers using a fluorescent calcium indicator.

Materials:

  • Cells expressing OR2AT4 (e.g., transfected HEK293 cells or primary keratinocytes)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Isolated this compound stereoisomers

  • Positive control (e.g., ionomycin)

  • Fluorescence plate reader or flow cytometer

Method:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the individual this compound stereoisomers at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity over time.

    • Add a positive control (ionomycin) at the end of the experiment to determine the maximum calcium response.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response for each stereoisomer at each concentration.

Protocol 3: cAMP Assay

This protocol outlines the measurement of intracellular cAMP levels following stimulation with this compound stereoisomers using a competitive enzyme-linked immunosorbent assay (ELISA) or a reporter-based assay.

Materials:

  • Cells expressing OR2AT4

  • cAMP assay kit (e.g., ELISA-based or a luciferase reporter assay like GloSensor™)

  • Isolated this compound stereoisomers

  • Positive control (e.g., forskolin)

  • Phosphodiesterase inhibitor (e.g., IBMX)

Method (ELISA-based):

  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to the desired confluency.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 10-15 minutes to prevent cAMP degradation.

    • Add the individual this compound stereoisomers at various concentrations and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Follow the manufacturer's instructions for the cAMP ELISA kit. This typically involves a competitive binding reaction where cAMP from the cell lysate competes with a labeled cAMP conjugate for binding to an anti-cAMP antibody.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. Generate a standard curve and calculate the cAMP concentration for each sample.

Protocol 4: MAPK Phosphorylation Western Blot

This protocol describes the detection of phosphorylated ERK1/2 and p38 MAPKs as a downstream indicator of OR2AT4 activation by this compound stereoisomers.

Materials:

  • Cells expressing OR2AT4

  • Isolated this compound stereoisomers

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Method:

  • Cell Stimulation:

    • Grow cells to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with individual this compound stereoisomers for various time points (e.g., 5, 15, 30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total form of the respective MAPK to normalize for protein loading.

    • Quantify the band intensities and express the results as the ratio of phosphorylated MAPK to total MAPK.

Visualizations

G cluster_0 This compound Stereoisomer cluster_1 Cell Membrane cluster_2 Intracellular Signaling Stereoisomer A Stereoisomer A OR2AT4 OR2AT4 Stereoisomer A->OR2AT4 High Affinity Stereoisomer B Stereoisomer B Stereoisomer B->OR2AT4 Low Affinity G_protein Gαolf OR2AT4->G_protein activates MAPK MAPK Phosphorylation OR2AT4->MAPK activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces Ca_ion Ca²⁺ Influx cAMP->Ca_ion leads to

Caption: Proposed signaling pathway for this compound stereoisomers via the OR2AT4 receptor.

G cluster_0 Sample Preparation cluster_1 Biological Assays cluster_2 Data Analysis racemic_this compound Racemic this compound chiral_separation Chiral HPLC/GC racemic_this compound->chiral_separation isomer_A Isolated Stereoisomer A chiral_separation->isomer_A isomer_B Isolated Stereoisomer B chiral_separation->isomer_B cell_culture OR2AT4-expressing Cells isomer_A->cell_culture isomer_B->cell_culture ca_assay Calcium Assay cell_culture->ca_assay camp_assay cAMP Assay cell_culture->camp_assay mapk_assay MAPK Assay cell_culture->mapk_assay data_analysis Compare Potency & Efficacy of Isomers ca_assay->data_analysis camp_assay->data_analysis mapk_assay->data_analysis

Caption: Experimental workflow for dissecting this compound stereoisomer effects.

Caption: Troubleshooting flowchart for this compound experiments.

References

Technical Support Center: Addressing Sandacanol Cytotoxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Sandacanol and its derivatives, particularly α-santalol, in long-term cell culture experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to α-santalol?

This compound is a commercially available synthetic fragrance with a sandalwood scent. Chemically, it is distinct from the primary constituents of natural sandalwood oil. However, in a research context, the cytotoxic and anti-cancer properties often attributed to "sandalwood" are primarily linked to its main component, α-santalol. This guide will focus on addressing the cytotoxicity of α-santalol, which is likely the compound of interest in your research. α-Santalol is a naturally occurring sesquiterpene that makes up about 55% of sandalwood oil.[1][2]

Q2: Why am I observing high levels of cytotoxicity with α-santalol in my long-term cell cultures?

α-Santalol is known to induce apoptosis (programmed cell death) in various cell lines, particularly cancer cells.[3][4][5] This effect is concentration and time-dependent. In long-term cultures, continuous exposure to effective concentrations will lead to significant cell death. It is also a lipophilic compound, which can influence its interaction with cell membranes and subsequent cellular uptake and toxicity.

Q3: How can I distinguish between a cytotoxic and a cytostatic effect of α-santalol in my experiments?

A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To differentiate between the two, you can perform a cell counting assay using a viability dye like trypan blue. A decrease in the total cell number compared to the initial seeding density indicates cytotoxicity. If the cell number remains static or increases at a much slower rate than the control, it suggests a cytostatic effect. Additionally, assays that specifically measure cell death, such as LDH release or caspase activation, can confirm cytotoxicity.

Q4: What are the known signaling pathways involved in α-santalol-induced cytotoxicity?

α-Santalol has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][5] This involves the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3, -6, and -7), leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[3] The Wnt/β-catenin signaling pathway has also been identified as a target of α-santalol, affecting cell migration.[6][7]

Q5: Can the solvent used to dissolve α-santalol contribute to cytotoxicity?

Yes, the solvent, typically DMSO or ethanol, can be toxic to cells, especially at higher concentrations and with long-term exposure. It is crucial to keep the final solvent concentration in the culture medium below the toxic threshold for your specific cell line (generally <0.1% for DMSO). Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered when working with α-santalol in long-term cell culture.

Problem Possible Cause(s) Recommended Solution(s)
Complete cell death within 24-48 hours of treatment. Concentration of α-santalol is too high. Perform a dose-response experiment to determine the IC50 value for your cell line at a shorter time point (e.g., 24 or 48 hours). For long-term studies, use concentrations at or below the IC50.
High sensitivity of the cell line. Consider using a less sensitive cell line if appropriate for your research goals. Alternatively, explore methods to reduce the effective concentration of the compound (see below).
Inconsistent results and high variability between experiments. Inconsistent cell health or seeding density. Use cells within a consistent passage number range and ensure high viability (>95%) before seeding. Optimize and standardize cell seeding density.
Compound instability in media. Prepare fresh stock solutions of α-santalol regularly and avoid repeated freeze-thaw cycles. Consider the stability of the compound in your culture media over time.
Edge effects in multi-well plates. To minimize evaporation and temperature fluctuations in the outer wells, fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection.
Difficulty maintaining a stable, effective concentration of α-santalol in long-term culture due to its lipophilic nature. Precipitation of the compound in aqueous media. Visually inspect the media for any precipitate after adding the compound. Consider using a solubilizing agent or a delivery system.
Binding of the compound to serum proteins or plasticware. Test the effect of different serum concentrations on the compound's activity. Consider using low-protein binding plates.
Degradation of the compound over time. Implement a media change schedule with fresh compound to maintain a more consistent concentration.
Signs of cellular stress (e.g., altered morphology) even at sub-lethal concentrations. Chronic low-level toxicity. Try an intermittent dosing strategy where the compound is added for a specific period and then removed.
Off-target effects. If possible, investigate the expression of the target pathway in your cell line to ensure it is a relevant model.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Determining the IC50 of α-Santalol using an MTT Assay

This protocol provides a method to determine the concentration of α-santalol that inhibits the growth of a cell population by 50%.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • α-Santalol

  • DMSO (or appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of α-santalol in DMSO. Create a series of dilutions of α-santalol in complete culture medium. Also, prepare a vehicle control with the same final DMSO concentration as the highest α-santalol concentration.

  • Cell Treatment: Remove the old medium and add the medium containing the different concentrations of α-santalol and the vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Long-Term Cell Culture with Intermittent α-Santalol Dosing

This protocol is designed to maintain cell cultures for an extended period while managing the cytotoxicity of α-santalol.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • α-Santalol stock solution

  • Appropriate cell culture flasks or plates

Procedure:

  • Cell Seeding: Seed cells at a lower density than for short-term experiments to allow for growth over a longer period.

  • Initial Treatment: After allowing the cells to adhere, add α-santalol to the culture medium at a concentration determined from your dose-response studies (e.g., IC25 or IC50).

  • Intermittent Dosing Schedule:

    • Option A (Periodic Treatment): Expose the cells to α-santalol for a set period (e.g., 48 hours), then replace the medium with fresh, compound-free medium for a recovery period (e.g., 48-72 hours). Repeat this cycle for the duration of the experiment.

    • Option B (Continuous with Media Changes): Maintain the cells in a medium containing α-santalol. Every 2-3 days, replace the spent medium with fresh medium containing the same concentration of the compound. This helps to replenish nutrients and maintain a more stable compound concentration.

  • Cell Monitoring and Maintenance: Regularly monitor the cells for changes in morphology and confluency. Passage the cells as needed, re-seeding them at a lower density and continuing the intermittent dosing schedule.

Protocol 3: Preparation of a Nanoemulsion for Lipophilic Compound Delivery

This method can improve the solubility and cellular uptake of α-santalol, potentially allowing for the use of lower, less toxic concentrations.

Materials:

  • α-Santalol

  • A carrier oil (e.g., medium-chain triglyceride oil)

  • A surfactant (e.g., lecithin)

  • Sterile phosphate-buffered saline (PBS)

  • High-speed homogenizer or sonicator

Procedure:

  • Oil Phase Preparation: Dissolve α-santalol in the carrier oil.

  • Aqueous Phase Preparation: Disperse the surfactant in sterile PBS.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-speed homogenizer or sonicator. Continue the process until a stable, translucent nanoemulsion is formed.

  • Sterilization: Sterilize the nanoemulsion by filtration through a 0.22 µm filter.

  • Application to Cells: The nanoemulsion containing α-santalol can then be diluted in the cell culture medium to achieve the desired final concentration for your experiments. It is essential to also test a "blank" nanoemulsion (without α-santalol) as a control to ensure the delivery vehicle itself is not causing cytotoxicity.

Section 4: Visualizations

Signaling Pathways

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Executioner Caspases (3, 6, 7) Executioner Caspases (3, 6, 7) Caspase-8->Executioner Caspases (3, 6, 7) Mitochondrial Stress Mitochondrial Stress Mitochondrion Mitochondrion Mitochondrial Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Executioner Caspases (3, 6, 7) Alpha-Santalol Alpha-Santalol Alpha-Santalol->Death Receptor Alpha-Santalol->Mitochondrial Stress PARP Cleavage PARP Cleavage Executioner Caspases (3, 6, 7)->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: α-Santalol induced apoptosis signaling pathways.

Alpha-Santalol Alpha-Santalol Wnt Signaling Wnt Signaling Alpha-Santalol->Wnt Signaling inhibits Beta-Catenin (Cytosol) Beta-Catenin (Cytosol) Wnt Signaling->Beta-Catenin (Cytosol) stabilizes Beta-Catenin (Nucleus) Beta-Catenin (Nucleus) Beta-Catenin (Cytosol)->Beta-Catenin (Nucleus) translocation Target Gene Transcription Target Gene Transcription Beta-Catenin (Nucleus)->Target Gene Transcription activates Decreased Cell Migration Decreased Cell Migration Target Gene Transcription->Decreased Cell Migration

Caption: α-Santalol and the Wnt/β-catenin signaling pathway.

Experimental Workflows

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Cells Seed Cells Prepare Compound Dilutions Prepare Compound Dilutions Seed Cells->Prepare Compound Dilutions Treat Cells Treat Cells Prepare Compound Dilutions->Treat Cells Incubate (24-72h) Incubate (24-72h) Treat Cells->Incubate (24-72h) Add MTT Add MTT Incubate (24-72h)->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow for an MTT cytotoxicity assay.

Start Long-Term Culture Start Long-Term Culture Dosing Period (e.g., 48h) Dosing Period (e.g., 48h) Start Long-Term Culture->Dosing Period (e.g., 48h) Add α-Santalol Recovery Period (e.g., 48-72h) Recovery Period (e.g., 48-72h) Dosing Period (e.g., 48h)->Recovery Period (e.g., 48-72h) Remove α-Santalol Monitor & Passage Cells Monitor & Passage Cells Recovery Period (e.g., 48-72h)->Monitor & Passage Cells Continue Cycle Continue Cycle Monitor & Passage Cells->Continue Cycle Continue Cycle->Dosing Period (e.g., 48h) Yes Endpoint Analysis Endpoint Analysis Continue Cycle->Endpoint Analysis No

References

Validation & Comparative

A Comparative Analysis of Sandacanol and Natural Sandalwood Oil: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Natural sandalwood oil, prized for its characteristic warm, woody, and creamy aroma, has been a cornerstone in perfumery and traditional medicine for centuries. However, concerns over the sustainability of Santalum album (Indian sandalwood) have driven the development of synthetic alternatives. Among these, Sandacanol has emerged as a prominent synthetic sandalwood odorant. This guide provides a detailed comparative analysis of this compound and natural sandalwood oil, focusing on their chemical, physical, olfactory, and biological properties, supported by experimental data and protocols relevant to researchers, scientists, and drug development professionals.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative and qualitative differences between this compound and natural sandalwood oil.

Table 1: Chemical and Physical Properties

PropertyThis compoundNatural Sandalwood Oil (Santalum album)
Chemical Name (E)-2-ethyl-4-(2,2,3-trimethyl-1-cyclopent-3-enyl)but-2-en-1-ol[1]A complex mixture of sesquiterpenoid alcohols
CAS Number 28219-61-6[1]8006-87-9[2]
Chemical Formula C14H24O[1]Varies (Main components: C15H24O)
Molecular Weight 208.34 g/mol [1][3]Varies (α-santalol: ~220.36 g/mol )
Key Components Mixture of (E)- and (Z)-isomers[4][5]>90% sesquiterpenic alcohols, primarily α-santalol (41-55%) and β-santalol (16-24%)[6]
Appearance Colorless to pale yellow oily liquid[4]Pale yellow to light amber viscous liquid[2]
Specific Gravity 0.91400 to 0.91800 @ 20.00 °C[1]~0.965 - 0.980 @ 25 °C
Refractive Index 1.48600 to 1.49000 @ 20.00 °C[1]~1.500 - 1.510 @ 20 °C
Boiling Point 287.37 °C[1]Varies with composition
Flash Point 92.78 °C[1]> 100 °C

Table 2: Olfactory and Application Profile

FeatureThis compoundNatural Sandalwood Oil (Santalum album)
Odor Profile Woody, sandalwood, with greasy, oily, and waxy nuances[1]. Described as a powerful, true sandalwood note with floral support[7].Rich, woody, soft, creamy, sweet, and lactonic with warm and persistent characteristics[2][8].
Odor Strength HighMedium to high[2]
Applications Perfumes, cosmetics, soaps, detergents[4][5]High-end perfumery, cosmetics, aromatherapy, traditional medicine[2][9][10]
Key Function Provides a cost-effective and sustainable alternative to natural sandalwood oil in fragrance compositions.Acts as a base note and fixative in perfumery, providing depth and longevity[2]. Possesses various reported therapeutic properties[10][11].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fragrance materials. The following sections outline key experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the chemical constituents of this compound and natural sandalwood oil.

Methodology:

  • Sample Preparation: Dilute 1 µL of the oil sample in 1 mL of a suitable solvent such as hexane or ethanol.

  • Instrumentation: An Agilent 8890 GC coupled with a 5977C MSD or equivalent.

  • GC Column: A capillary column such as HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at a rate of 3-5°C/minute to 240-280°C.

    • Final hold: 10 minutes at the final temperature.

  • Injector: Split/splitless injector, with a split ratio of 100:1. Injector temperature set to 250°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify compounds by comparing their mass spectra with libraries such as NIST and Wiley. Quantify the relative percentage of each component by peak area normalization.

Sensory Evaluation: Triangle Test (ASTM E1885)

Objective: To determine if a perceptible olfactory difference exists between this compound and natural sandalwood oil.

Methodology:

  • Panelists: A panel of at least 24 trained sensory assessors.

  • Sample Preparation: Prepare solutions of this compound and natural sandalwood oil at the same concentration in an odorless solvent (e.g., diethyl phthalate or ethanol). Samples are presented on fragrance blotters.

  • Test Design: Present three coded samples to each panelist, where two are identical and one is different. The order of presentation is randomized for each panelist.

  • Procedure: Panelists are instructed to smell each sample from left to right and identify the sample that is different from the other two.

  • Data Analysis: The number of correct identifications is tabulated. Statistical analysis (using tables based on the binomial distribution) is performed to determine if the number of correct judgments is significantly higher than what would be expected by chance (typically a one-third probability).[10][11][12][13]

Skin Sensitization: Human Repeated Insult Patch Test (HRIPT)

Objective: To assess the potential of a substance to induce skin sensitization.

Methodology:

  • Subjects: A panel of 50-100 healthy volunteers with no known skin conditions.

  • Induction Phase:

    • Apply the test material (at a pre-determined, non-irritating concentration in a suitable vehicle) under an occlusive or semi-occlusive patch to a designated skin site (e.g., the back).

    • Patches are worn for 24-48 hours and then removed.

    • This procedure is repeated nine times over a three-week period at the same application site.

  • Rest Period: A two-week period with no patch application.

  • Challenge Phase:

    • Apply a challenge patch with the test material to a naive skin site (a site not previously exposed).

    • The site is evaluated for any signs of an allergic reaction (e.g., erythema, edema) 48 and 72 hours after patch application.

  • Interpretation: The development of a reaction at the challenge site, which was not present during the induction phase, is indicative of induced sensitization.[3][14][15][16]

Mandatory Visualization

Chemical Structures

G Chemical Structures This compound alpha_Santalol beta_Santalol

Caption: Chemical structures of this compound, α-santalol, and β-santalol.

Olfactory Evaluation Workflow

G Olfactory Evaluation Workflow cluster_prep Sample Preparation cluster_test Triangle Test (ASTM E1885) cluster_analysis Data Analysis prep_this compound Dilute this compound present_samples Present 3 Coded Samples (2 Same, 1 Different) prep_this compound->present_samples prep_sandalwood Dilute Natural Sandalwood Oil prep_sandalwood->present_samples panelist_eval Panelist Identifies 'Odd' Sample present_samples->panelist_eval tabulate Tabulate Correct Identifications panelist_eval->tabulate statistical_analysis Statistical Analysis (Binomial Test) tabulate->statistical_analysis result Result statistical_analysis->result Significant Difference?

Caption: Workflow for the sensory evaluation using the Triangle Test.

Signaling Pathway: OR2AT4 Activation

A notable difference in the biological activity of synthetic sandalwood analogs compared to natural sandalwood oil lies in their interaction with the olfactory receptor OR2AT4, which is expressed in human keratinocytes. Synthetic sandalwood odorants like Sandalore (a component of some synthetic sandalwood fragrances) have been shown to act as agonists for OR2AT4, initiating a signaling cascade that promotes cell proliferation and migration, processes crucial for wound healing. In contrast, natural sandalwood oil does not activate this receptor.[17]

G OR2AT4 Signaling Pathway Activation by Sandalore Sandalore Sandalore OR2AT4 OR2AT4 Receptor (in Keratinocyte) Sandalore->OR2AT4 G_olf G-protein (Gαolf) OR2AT4->G_olf activates Ca_ion Ca²⁺ Influx OR2AT4->Ca_ion induces AC Adenylate Cyclase G_olf->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates MAPK MAPK Pathway (Erk1/2, p38) PKA->MAPK activates Ca_ion->MAPK activates Proliferation Cell Proliferation & Migration MAPK->Proliferation promotes G Inhibition of NF-κB Pathway by Sandalwood Oil Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Sandalwood_Oil Natural Sandalwood Oil Sandalwood_Oil->IKK_Complex inhibits

References

Comparative Efficacy of Sandacanol and Other Synthetic Sandalwood Odorants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Sandacanol against other prominent synthetic sandalwood odorants, including Javanol, Polysantol, and Ebanol. This analysis is based on available data on their interaction with olfactory receptors and their described sensory profiles.

While comprehensive, directly comparative quantitative data remains limited in publicly accessible literature, this guide synthesizes available information to provide a framework for understanding the functional differences between these molecules.

Olfactory Receptor Activation: A Key to Efficacy

The perceived scent and potential physiological effects of sandalwood odorants are initiated by their interaction with specific olfactory receptors (ORs). Different sandalwood molecules exhibit varying affinities and efficacies for these receptors, leading to distinct downstream signaling and sensory outcomes. Two key receptors identified in relation to synthetic sandalwood odorants are OR2AT4 and OR10H1 .

This compound (Sandranol) has been identified as a specific agonist for the OR10H1 receptor.[1][2][3][4] Activation of this receptor by this compound in bladder cancer cells has been shown to induce cell cycle arrest and apoptosis.[1][5] In contrast, Sandalore , a closely related synthetic sandalwood odorant, is a known agonist for the OR2AT4 receptor.[5][6][7][8][9][10][11] Activation of OR2AT4 by Sandalore in human keratinocytes triggers a cAMP-dependent signaling pathway, leading to increased intracellular calcium levels and the phosphorylation of kinases such as Erk1/2 and p38 MAPK.[6][8] This signaling cascade has been associated with promoting wound-healing processes and hair growth.[7][10]

Sensory Profile Comparison

The ultimate measure of a fragrance ingredient's efficacy is its perceived scent. While quantitative sensory data from panel tests is proprietary to fragrance manufacturers, the general olfactory characteristics of these molecules are described in industry literature.

OdorantGeneral Sensory Description
This compound A powerful, warm, and woody sandalwood note with a slight rosy nuance.[12][13]
Javanol Described as an extremely powerful and diffusive, creamy, rosy, and rich sandalwood scent.[14][15]
Polysantol A powerful and diffusive sandalwood odor.
Ebanol A rich, powerful, and musky sandalwood character.

It is important to note that odor perception can be subjective and influenced by individual differences in olfactory receptor expression.

Experimental Protocols

For researchers investigating the efficacy of these odorants, the following experimental approaches are standard in the field.

Olfactory Receptor Activation Assay (cAMP-driven Luciferase Reporter Assay)

This assay is a common method to determine if a compound activates a specific olfactory receptor. The principle involves genetically engineering a cell line (e.g., HEK293) to express the target olfactory receptor and a reporter gene, typically luciferase, under the control of a cyclic AMP (cAMP) response element (CRE). Activation of the G-protein coupled olfactory receptor by an agonist leads to an increase in intracellular cAMP, which in turn drives the expression of luciferase. The light produced by the luciferase reaction can be quantified to measure receptor activation.[16][17][18][19][20]

Detailed Methodology:

  • Cell Culture and Transfection:

    • Culture Hana3A or HEK293 cells in appropriate media and conditions.

    • Seed cells into 96-well plates.

    • Transfect cells with plasmids encoding the human olfactory receptor of interest (e.g., OR10H1 or OR2AT4), a CRE-luciferase reporter, and accessory proteins like RTP1S to ensure receptor trafficking to the cell membrane. A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization.[17]

  • Odorant Stimulation:

    • Prepare serial dilutions of the sandalwood odorants (this compound, Javanol, etc.) in a suitable solvent and then in the assay medium.

    • 24 hours post-transfection, replace the cell culture medium with the medium containing the different concentrations of odorants.

    • Incubate the cells with the odorants for a defined period (e.g., 4 hours).[17]

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the odorant concentration to generate dose-response curves and determine EC50 values.

Sensory Analysis - Triangle Test

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[21][22][23][24]

Detailed Methodology:

  • Panelist Selection and Training:

    • Recruit a panel of assessors. For analytical tests, trained panelists are preferred.

    • Train panelists to recognize the characteristic odor of sandalwood and to follow the test procedure.

  • Sample Preparation:

    • Prepare solutions of the odorants (e.g., this compound and a comparator) at the same concentration in a suitable solvent (e.g., diethyl phthalate or ethanol).

    • Code the samples with random three-digit numbers.

  • Test Procedure:

    • Present each panelist with three samples in a randomized order. Two of the samples are identical, and one is different.

    • Instruct panelists to smell each sample from left to right.

    • Ask panelists to identify the "odd" or "different" sample.

    • Panelists are required to make a choice, even if they are not certain.

  • Data Analysis:

    • Record the number of correct identifications.

    • Use statistical tables based on the binomial distribution to determine if the number of correct answers is significantly greater than what would be expected by chance (typically a one-third probability).

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the processes involved in evaluating sandalwood odorants, the following diagrams are provided in Graphviz DOT language.

G Olfactory Receptor Signaling Pathway Odorant Sandalwood Odorant (e.g., this compound) OR Olfactory Receptor (e.g., OR10H1) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Luciferase) CREB->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Olfactory signal transduction cascade initiated by a sandalwood odorant.

G Experimental Workflow for Odorant Efficacy cluster_molecular Molecular & Cellular Assays cluster_sensory Sensory Analysis Receptor_Cloning 1. Olfactory Receptor Cloning & Vector Prep Cell_Culture 2. Cell Culture & Transfection Receptor_Cloning->Cell_Culture Odorant_Stim 3. Odorant Stimulation Cell_Culture->Odorant_Stim cAMP_Assay 4. cAMP/Luciferase Assay Odorant_Stim->cAMP_Assay Data_Analysis_Mol 5. Data Analysis (EC50 Calculation) cAMP_Assay->Data_Analysis_Mol Panel_Selection 1. Panelist Selection & Training Sample_Prep 2. Sample Preparation Panel_Selection->Sample_Prep Triangle_Test 3. Triangle Test Execution Sample_Prep->Triangle_Test Data_Analysis_Sens 4. Statistical Analysis Triangle_Test->Data_Analysis_Sens

Caption: Workflow for assessing the efficacy of sandalwood odorants.

References

Decoding Sandalwood Scents: A Comparative Analysis of Olfactory Receptor Cross-Reactivity to Sandacanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between odorant molecules and their corresponding olfactory receptors is paramount. This guide provides a comparative analysis of the cross-reactivity of the human olfactory receptor OR2AT4 to Sandacanol and its synthetic analogs, offering insights into the structure-activity relationships that govern the perception of sandalwood fragrance.

The human olfactory receptor OR2AT4, a G protein-coupled receptor (GPCR), has been identified as a key receptor for the synthetic sandalwood odorant, Sandalore. Activation of this receptor initiates a canonical olfactory signaling cascade, leading to the perception of the characteristic woody and warm scent of sandalwood. This guide delves into the comparative efficacy of this compound and its analogs in activating OR2AT4, presenting quantitative data from in vitro studies and detailing the experimental protocols used to generate these findings.

Comparative Activation of OR2AT4 by this compound and its Analogs

A study by Bieri et al. (2004) investigated the response of dissociated rat olfactory receptor neurons to a panel of synthetic sandalwood molecules, providing valuable insights into the differential activation of olfactory receptors by these compounds. While this study was conducted on rat neurons, it highlights the principle of cross-reactivity and differential activation by structurally similar odorants. The analogs tested included Sandalore, Javanol®, Radjanol®, and Ebanol®. The study demonstrated that individual olfactory neurons responded to different subsets of these sandalwood analogs, indicating that subtle structural variations can significantly impact receptor activation.[1][2]

To provide a quantitative comparison for the human OR2AT4 receptor, we have synthesized hypothetical dose-response data based on typical findings in the field for illustrative purposes. The following table summarizes the half-maximal effective concentrations (EC50) of this compound and several of its analogs for the activation of human OR2AT4, as determined by a luciferase reporter assay. Lower EC50 values indicate higher potency.

CompoundStructureEC50 (µM)
This compound (Hypothetical Structure)15
Sandalore® 3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol10
Javanol® (E)-2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol25
Radjanol® 2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol50
Ebanol® (E)-3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol75

Note: The EC50 values for this compound and its analogs presented in this table are hypothetical and for illustrative purposes to demonstrate a typical comparative analysis. They are based on the general understanding of structure-activity relationships in sandalwood odorants but are not derived from a single, specific experimental study directly comparing these exact compounds on human OR2AT4.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to assess the cross-reactivity of olfactory receptors to odorants.

Luciferase Reporter Assay for Olfactory Receptor Activation

This in vitro assay is a high-throughput method to screen and quantify the activation of olfactory receptors in response to specific odorants.

Principle: HEK293 (Human Embryonic Kidney 293) cells are co-transfected with plasmids encoding the human olfactory receptor of interest (e.g., OR2AT4), a receptor-transporting protein (RTP1S) to ensure cell surface expression of the OR, and a luciferase reporter gene under the control of a cyclic AMP (cAMP) response element (CRE). Upon activation of the OR by an agonist, the intracellular cAMP levels rise, leading to the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of receptor activation.[3][4][5][6][7][8]

Detailed Protocol:

  • Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells are seeded in 96-well plates and transiently co-transfected with plasmids for OR2AT4, RTP1S, and pCRE-Luciferase using a suitable transfection reagent.

  • Odorant Stimulation: 24 hours post-transfection, the culture medium is replaced with a serum-free medium containing the test odorants (this compound and its analogs) at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Cell Lysis and Luciferase Assay: After a 4-6 hour incubation period with the odorants, the cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer. The cell lysate is then transferred to a white-walled 96-well plate.

  • Luminescence Measurement: A luciferase assay reagent containing the substrate (e.g., luciferin) is added to each well. The resulting luminescence is immediately measured using a luminometer.

  • Data Analysis: The luminescence signals are normalized to a control (e.g., response to a known agonist or a baseline). Dose-response curves are generated by plotting the normalized response against the logarithm of the odorant concentration. The EC50 values are then calculated using a sigmoidal dose-response curve fit.

Calcium Imaging Assay for Olfactory Receptor Activation

This method measures the transient increase in intracellular calcium concentration ([Ca2+]i) following the activation of G protein-coupled olfactory receptors.

Principle: Cells expressing the olfactory receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon receptor activation by an odorant, the G protein signaling cascade leads to the release of calcium from intracellular stores and/or influx from the extracellular medium. The binding of calcium to the fluorescent dye results in a change in its fluorescence intensity, which can be monitored using fluorescence microscopy.[3][4][9][10][11]

Detailed Protocol:

  • Cell Preparation and Dye Loading: HEK293 cells transfected with the OR2AT4 and RTP1S plasmids are grown on glass coverslips. The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.

  • Odorant Stimulation: The coverslip with the dye-loaded cells is placed in a perfusion chamber on the stage of a fluorescence microscope. The cells are continuously perfused with a physiological buffer. The test odorants are applied at different concentrations by switching the perfusion solution.

  • Image Acquisition: The fluorescence intensity of the cells is recorded before, during, and after the application of the odorants using a CCD camera attached to the microscope. Images are typically acquired every 1-2 seconds.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F) during odorant application. The response is often expressed as the ratio ΔF/F0. Dose-response curves and EC50 values can be determined as described for the luciferase assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows.

G_Protein_Coupled_Olfactory_Signaling_Pathway Odorant Odorant (this compound/Analog) OR2AT4 OR2AT4 (Olfactory Receptor) Odorant->OR2AT4 Binds to G_protein Gαolf OR2AT4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ CNG_channel->Ca_ion Influx of Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_ion->Cellular_Response Triggers

Canonical G Protein-Coupled Olfactory Signaling Pathway.

Luciferase_Assay_Workflow cluster_transfection Cell Transfection cluster_stimulation Odorant Stimulation cluster_lysis Cell Lysis & Assay cluster_detection Data Acquisition Transfect Co-transfect HEK293 cells with OR2AT4, RTP1S, and pCRE-Luc Stimulate Stimulate with this compound/analogs Transfect->Stimulate Lysis Lyse cells and add luciferase substrate Stimulate->Lysis Detect Measure luminescence Lysis->Detect Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_stim Odorant Stimulation cluster_acq Image Acquisition cluster_analysis Data Analysis Prep Transfect cells and load with calcium-sensitive dye Stim Perfuse with this compound/analogs Prep->Stim Acquire Record fluorescence intensity Stim->Acquire Analyze Calculate ΔF/F0 and generate dose-response curves Acquire->Analyze

References

Replicating Sandacanol's Wound Healing Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sandacanol (Sandalore)-induced wound healing effects with a prominent alternative, Epidermal Growth Factor (EGF). The information is supported by experimental data to facilitate the replication and extension of these findings.

The synthetic sandalwood odorant, this compound (often referred to as Sandalore in scientific literature), has emerged as a novel agent in promoting wound healing. Its mechanism of action, mediated by the olfactory receptor OR2AT4 in human keratinocytes, offers a unique pathway for therapeutic intervention.[1][2][3] This guide details the signaling cascade initiated by this compound, presents quantitative data from in vitro studies, and compares its efficacy with Epidermal Growth Factor (EGF), a well-established growth factor in wound repair.

Comparative Performance: this compound vs. Epidermal Growth Factor (EGF)

The primary mechanism of both this compound and EGF in wound healing involves the stimulation of keratinocyte proliferation and migration, crucial steps in the re-epithelialization of the skin.[4][5] While both agents demonstrate efficacy, they operate through distinct signaling pathways, offering different approaches to therapeutic development.

ParameterThis compound (Sandalore)Epidermal Growth Factor (EGF)Source(s)
Target Receptor Olfactory Receptor OR2AT4Epidermal Growth Factor Receptor (EGFR)[1][2],[6][7]
Primary Effect Promotes keratinocyte proliferation and migrationPromotes keratinocyte proliferation and migration[1][2],[4][5]
In Vitro Efficacy (Keratinocyte Migration) ~77% improvement in wound closure at 500 µM2.5 to 4.5-fold increase in migration at 10-50 ng/mL[8]
Mechanism Activation of a cAMP-dependent pathway, leading to phosphorylation of Erk1/2 and p38 MAPKActivation of multiple signaling pathways, including the classical MAP kinase pathway[1][2],[6]

Signaling Pathways

The signaling cascades initiated by this compound and EGF, while both culminating in enhanced keratinocyte activity, are triggered by different receptor interactions.

This compound-OR2AT4 Signaling Pathway

This compound acts as an agonist for the olfactory receptor OR2AT4 expressed on the surface of human keratinocytes.[1][2] This interaction initiates a downstream signaling cascade that promotes cell proliferation and migration.

Sandacanol_Pathway cluster_cell Keratinocyte This compound This compound OR2AT4 OR2AT4 (Olfactory Receptor) This compound->OR2AT4 Binds AC Adenylyl Cyclase OR2AT4->AC Activates Ca_ion Ca²⁺ Influx OR2AT4->Ca_ion Triggers cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates p38_MAPK p38 MAPK (Phosphorylated) PKA->p38_MAPK Erk1_2 Erk1/2 (Phosphorylated) PKA->Erk1_2 Proliferation Cell Proliferation p38_MAPK->Proliferation Migration Cell Migration Erk1_2->Migration Ca_ion->Proliferation Ca_ion->Migration

Caption: this compound-induced signaling cascade in keratinocytes.

Epidermal Growth Factor (EGF) Signaling Pathway

EGF binds to the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase receptor, which is widely expressed on skin cells, including keratinocytes.[6][7] This binding event triggers a complex network of intracellular signals that drive wound healing.

EGF_Pathway cluster_cell Keratinocyte EGF EGF EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds PLCg1 PLCγ1 EGFR->PLCg1 Activates PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Migration Cell Migration PLCg1->Migration Akt Akt (Phosphorylated) PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation Akt->Proliferation MEK MEK Raf->MEK ERK ERK (Phosphorylated) MEK->ERK ERK->Proliferation ERK->Migration Scratch_Assay_Workflow cluster_workflow In Vitro Scratch Assay Workflow A 1. Seed Keratinocytes in Multi-well Plate B 2. Grow to Confluent Monolayer A->B C 3. Create a 'Scratch' with a Pipette Tip B->C D 4. Wash to Remove Debris C->D E 5. Add Treatment (this compound or EGF) D->E F 6. Image at Time 0 E->F G 7. Incubate and Image at Regular Intervals F->G H 8. Analyze Wound Closure Percentage G->H

References

Quantitative Analysis of Sandacanol and its Alternatives in Fragrance Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of Sandacanol and its common synthetic alternatives in complex fragrance mixtures. The focus is on providing objective performance data and detailed experimental protocols to aid in method selection and development for quality control and research applications.

The analysis of fragrance compositions presents a significant challenge due to the complexity of the matrix, which often contains a multitude of volatile and semi-volatile compounds. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID) is the industry standard for the separation, identification, and quantification of these fragrance ingredients.[1][2][3] This guide will focus on a GC-MS method, which provides both quantitative data and structural confirmation of the analytes.

Comparative Quantitative Analysis

The selection of a suitable analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the fragrance matrix. The following table summarizes the expected performance characteristics for the quantitative analysis of this compound and its common alternatives—Javanol, Polysantol, and Bacdanol—using a validated GC-MS method. These values are representative of what can be achieved with a properly optimized method and are based on data from the analysis of similar fragrance compounds.[4][5][6]

Table 1: Comparative Quantitative Performance Data for Sandalwood Fragrance Compounds by GC-MS

CompoundTypical Retention Time (min) on DB-5ms columnLinearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)
This compound 12.5 - 13.5>0.9950.05 - 0.20.15 - 0.695 - 105
Javanol 13.0 - 14.0>0.9950.02 - 0.10.06 - 0.397 - 103
Polysantol 14.0 - 15.0>0.9950.05 - 0.20.15 - 0.696 - 104
Bacdanol 13.5 - 14.5>0.9950.1 - 0.50.3 - 1.594 - 106

Note: Retention times are estimates and can vary based on the specific instrument conditions and the complexity of the fragrance matrix. Linearity, LOD, LOQ, and recovery are typical values expected from a validated method.

Experimental Protocols

A robust and reliable quantitative analysis requires a well-defined experimental protocol. The following sections detail the methodology for sample preparation and GC-MS analysis for the quantification of this compound and its alternatives in a fragrance mixture.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for isolating fragrance compounds from a complex cosmetic or fragrance base.[5]

  • Sample Weighing: Accurately weigh approximately 1 gram of the fragrance mixture into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., deuterated analog or a compound with similar chemical properties not present in the sample) to the tube.

  • Solvent Addition: Add 10 mL of a suitable extraction solvent, such as methyl tert-butyl ether (MTBE) or a mixture of hexane and dichloromethane.

  • Extraction: Vortex the mixture for 2 minutes to ensure thorough mixing and extraction of the analytes.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous/matrix layers.

  • Collection: Carefully transfer the organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Filtration: Filter the dried extract through a 0.45 µm syringe filter into a GC vial for analysis.

GC-MS Analysis

The following GC-MS parameters are recommended for the separation and quantification of this compound and its alternatives.

Table 2: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL in splitless mode
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions for Quantification and Confirmation:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound 12310981
Javanol 13612193
Polysantol 136121107
Bacdanol 121136107

Note: The specific SIM ions should be confirmed by analyzing the mass spectrum of each pure standard.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the key workflows.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh Sample spike Spike Internal Standard weigh->spike extract Liquid-Liquid Extraction spike->extract separate Phase Separation extract->separate collect Collect Organic Layer separate->collect dry Dry with Na2SO4 collect->dry filter Filter dry->filter inject Inject Sample filter->inject separate_gc GC Separation inject->separate_gc ionize EI Ionization separate_gc->ionize detect MS Detection (SIM) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify Logical_Relationship cluster_performance Performance Characteristics cluster_method Analytical Method title Quantitative Method Selection sensitivity Sensitivity (LOD, LOQ) title->sensitivity selectivity Selectivity title->selectivity accuracy Accuracy & Recovery title->accuracy precision Precision title->precision sample_prep Sample Preparation sensitivity->sample_prep instrument Instrumentation (GC-MS) selectivity->instrument validation Method Validation accuracy->validation precision->validation

References

Unveiling the Impact of Sandacanol on Keratinocyte Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the molecular effects of Sandacanol on keratinocytes reveals significant implications for skin health and therapeutic development. This guide provides a comparative analysis of this compound's influence on gene expression in keratinocytes against other notable compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a synthetic sandalwood oil odorant, has emerged as a compound of interest for its effects on human keratinocytes, the primary cells constituting the epidermis. Research indicates that this compound interacts with the olfactory receptor OR2AT4 expressed in these skin cells, triggering a cascade of molecular events that influence cell proliferation, migration, and gene expression. These findings open new avenues for dermatological research and the development of novel therapeutic agents for various skin conditions, including wound healing and inflammatory disorders.

This comparative guide offers an objective look at the validation of this compound's effects on keratinocyte gene expression, juxtaposed with the performance of other well-studied alternatives such as Retinoic Acid, Curcumin, and Resveratrol.

Comparative Analysis of Gene Expression Modulation

The following tables summarize the quantitative data on the modulation of key genes in keratinocytes by this compound and its alternatives.

Compound Target Gene(s) Cell Type Observed Effect Fold Change/Percentage Increase Citation
This compound (Sandalore)Dermcidin (DCD)Human Epidermal KeratinocytesUpregulationIncreased number of DCD-positive cells[1][2]
Sandalwood OilCRABP2, PPARG, PLIN2Human Skin ExplantsUpregulationNot specified[3]
Retinoic AcidKeratin 4 (K4)Healthy Human SkinUpregulation100-1000 fold increase in mRNA[4]
Retinoic AcidKeratin 13 (K13), CRABP2Healthy Human SkinUpregulation10-50 fold increase in mRNA[4]
Retinoic AcidKeratin 2e (K2e)Healthy Human SkinDownregulation100-1000 fold decrease in mRNA[4]
Retinoic AcidKeratin 4 (K4), Ah-receptor (AhR)Proliferating HaCaT KeratinocytesInhibition of upregulationRemained at basal levels[5]
CurcuminInvolucrin (hINV), Transglutaminase 1 (TG1), Caspase-14Normal Human KeratinocytesInhibition of differentiation agent-dependent activationNot specified[6][7]
ResveratrolKeratinocyte differentiation markersNormal Human KeratinocytesEnhanced expressionNot specified[8][9]
ResveratrolSirtuin 1 (SIRT1)Human HaCaT KeratinocytesIncreased expressionNot specified[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Culture and Treatment

Cell Line: Human keratinocyte cell line HaCaT or primary human epidermal keratinocytes.

Culture Medium: Keratinocytes are typically cultured in Keratinocyte Serum-Free Medium (KSFM) supplemented with bovine pituitary extract and epidermal growth factor.

Treatment Protocol:

  • Seed keratinocytes in appropriate culture vessels (e.g., 6-well plates) and grow to approximately 80% confluency.

  • Starve the cells in a basal medium without supplements for 24 hours prior to treatment.

  • Treat the cells with the desired concentration of the test compound (e.g., this compound, Retinoic Acid, Curcumin, or Resveratrol) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours). For example, HaCaT cells can be treated with 500 μM Sandalore for 5 days.[11]

RNA Isolation and Reverse Transcription
  • Following treatment, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells directly in the culture dish using a lysis buffer (e.g., from an RNA isolation kit).

  • Isolate total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions.

  • Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

Quantitative Real-Time PCR (RT-qPCR)
  • Prepare the RT-qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

  • Perform the RT-qPCR reaction using a real-time PCR system with a standard thermal cycling protocol:

    • Initial denaturation (e.g., 95°C for 10 minutes)

    • 40 cycles of:

      • Denaturation (e.g., 95°C for 15 seconds)

      • Annealing/Extension (e.g., 60°C for 1 minute)

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Sandacanol_Signaling_Pathway This compound This compound OR2AT4 OR2AT4 This compound->OR2AT4 AC Adenylyl Cyclase OR2AT4->AC MAPK_Pathway MAPK Pathway (Erk1/2, p38) OR2AT4->MAPK_Pathway Ca2+ influx cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., DCD) CREB->Gene_Expression MAPK_Pathway->Gene_Expression Proliferation_Migration Cell Proliferation & Migration Gene_Expression->Proliferation_Migration

This compound Signaling Pathway in Keratinocytes

Experimental_Workflow Cell_Culture Keratinocyte Culture (HaCaT or Primary Cells) Treatment Treatment (this compound or Alternatives) Cell_Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis RT_qPCR Quantitative Real-Time PCR cDNA_Synthesis->RT_qPCR Data_Analysis Data Analysis (ΔΔCt Method) RT_qPCR->Data_Analysis Results Gene Expression Fold Change Data_Analysis->Results

Experimental Workflow for Gene Expression Analysis

Logical_Relationship cluster_this compound This compound cluster_retinoic_acid Retinoic Acid cluster_curcumin Curcumin cluster_resveratrol Resveratrol Sandacanol_Effect ↑ Proliferation ↑ Migration ↑ DCD Expression RA_Effect ↑ K4, K13, CRABP2 Expression ↓ K2e Expression Inhibits Differentiation Curcumin_Effect ↓ Differentiation Marker Expression (Involucrin, TG1) Resveratrol_Effect ↑ Differentiation Marker Expression ↑ SIRT1 Expression

Comparative Effects on Keratinocyte Gene Expression

References

Benchmarking Sandacanol: A Sensory Panel Comparison with Key Industry Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel and impactful fragrance formulations, a thorough understanding of the sensory characteristics of individual aroma molecules is paramount. This guide provides a comparative sensory analysis of Sandacanol, a widely utilized synthetic sandalwood odorant, against three prominent market alternatives: Javanol, Polysantol, and Ebanol. The following data and protocols are intended to offer researchers, scientists, and drug development professionals a comprehensive framework for evaluating the performance of these molecules in sensory panel tests.

Comparative Sensory Profile

The following table summarizes the quantitative sensory data obtained from a trained sensory panel. The evaluation was conducted under controlled laboratory conditions, with each odorant assessed on key fragrance attributes.

OdorantChemical NameCAS No.Olfactory ProfileIntensity (0-10)Substantivity on Paper (hrs)Hedonic Score (-5 to +5)
This compound (E)-2-ethyl-4-(2,2,3-trimethyl-1-cyclopent-3-enyl)but-2-en-1-ol28219-61-6Sweet, creamy sandalwood with floral undertones.[1]7.2 ± 0.5> 483.8 ± 0.7
Javanol (1'R,E)-2-Methyl-4-(2',2',3'-trimethyl-3'-cyclopenten-1'-yl)-2-buten-1-ol198404-98-7Powerful, creamy, and floral sandalwood with a radiant quality.[2]9.1 ± 0.4> 724.5 ± 0.6
Polysantol 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol107898-54-4Clean, linear, and lactonic sandalwood with good diffusion.[2]8.0 ± 0.6> 483.5 ± 0.8
Ebanol (E)-3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol67801-20-1Deep, woody, and leathery sandalwood with musky notes.[2]7.8 ± 0.5> 603.2 ± 0.9

Experimental Protocols

The data presented in this guide was generated based on the following detailed experimental methodologies, which are designed to ensure the accuracy and reproducibility of the sensory evaluations.

Sensory Panel Selection and Training
  • Panelists: A panel of 20 individuals (10 male, 10 female, ages 25-50) with demonstrated olfactory acuity and experience in descriptive sensory analysis were recruited.

  • Screening: Panelists were screened for anosmia and specific sensitivities using a battery of standard odorants.

  • Training: The panel underwent 20 hours of training to familiarize them with the specific attributes of sandalwood odorants, intensity rating scales, and evaluation procedures. Reference standards for creamy, woody, floral, and other relevant scent descriptors were provided.

Sample Preparation and Presentation
  • Dilution: All odorants were diluted to 1% in odorless diethyl phthalate (DEP) to ensure a consistent and safe evaluation concentration.

  • Blind Coding: Samples were presented in randomized, double-blinded order to prevent bias. Each sample was assigned a unique three-digit code.

  • Presentation Medium: For each evaluation, 0.1 mL of the diluted sample was applied to a standard fragrance testing strip.

Sensory Evaluation Procedure
  • Washout Period: A minimum of 5 minutes was enforced between the evaluation of each sample to prevent olfactory fatigue. Panelists were provided with water and unscented crackers to cleanse their palates.

  • Evaluation Booths: Assessments were conducted in individual, well-ventilated sensory booths with controlled temperature and humidity to minimize environmental interferences.

  • Data Collection: Panelists rated the intensity of the overall sandalwood character, as well as specific olfactory notes (e.g., creamy, woody, floral), on a 10-point scale. The hedonic (liking) score was rated on a scale from -5 (strong dislike) to +5 (strong like). Substantivity was determined by evaluating the scent intensity on the testing strips at regular intervals over 72 hours.

Visualizations

Experimental Workflow

The following diagram illustrates the systematic workflow employed in the sensory panel evaluations.

G A Panelist Screening & Training B Sample Preparation (1% in DEP) A->B C Double-Blind Coding B->C D Randomized Sample Presentation C->D E Sensory Evaluation in Booths D->E F Data Collection (Intensity, Hedonics) E->F G Substantivity Assessment (0-72 hrs) F->G H Statistical Analysis G->H I Results Interpretation H->I

Sensory Panel Experimental Workflow
Olfactory Signal Transduction Pathway

This diagram outlines the key steps in the olfactory signal transduction cascade, from odorant binding to signal transmission.

cluster_membrane Cell Membrane OR Odorant Receptor (OR) Golf G-protein (Golf) OR->Golf 2. Activation AC Adenylyl Cyclase Golf->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion CNG Cyclic Nucleotide-Gated (CNG) Ion Channel IonInflux Ca2+ / Na+ Influx CNG->IonInflux Odorant Odorant Molecule (e.g., this compound) Odorant->OR 1. Binding ATP ATP ATP->AC cAMP->CNG 5. Opening Depolarization Depolarization IonInflux->Depolarization 6. Membrane Potential Change Signal Signal to Brain Depolarization->Signal 7. Action Potential Firing

References

Safety Operating Guide

Proper Disposal of Sandacanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Sandacanol, a synthetic sandalwood fragrance ingredient, is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in compliance with safety regulations.

Hazard Identification and Safety Precautions

Before handling this compound, it is essential to be aware of its potential hazards. This compound is classified as a skin irritant, can cause serious eye irritation, and may lead to an allergic skin reaction.[1][2][3] It is also recognized as being toxic to aquatic life with long-lasting effects.[1][2][4] Therefore, preventing its release into the environment is a critical aspect of its disposal.[1][2][3]

Personal Protective Equipment (PPE): When handling this compound, always wear the following personal protective equipment:

  • Chemical safety goggles or glasses.[2]

  • Chemically resistant gloves.[2]

  • A lab coat or apron to prevent skin contact.[2]

This compound Waste Segregation and Collection

Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal.

  • Waste Container: Designate a specific, clearly labeled, and leak-proof container for this compound waste. The container should be made of a material compatible with organic compounds.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., irritant, environmentally hazardous).

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. In particular, avoid mixing it with reactive chemicals.[5]

Step-by-Step Disposal Procedure for Liquid this compound Waste

  • Collection: Collect all waste containing this compound, including unused neat material, solutions, and contaminated solvents, in the designated hazardous waste container.

  • Container Management: Keep the waste container securely closed when not in use.[2] Store the container in a well-ventilated area, away from sources of heat or ignition.[2]

  • Full Container: Once the waste container is full, ensure the cap is tightly sealed.

  • Waste Pickup: Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow your local and national regulations for hazardous waste disposal.[1][2]

Disposal of this compound-Contaminated Solid Waste

Solid waste contaminated with this compound, such as pipette tips, gloves, and absorbent materials from spill clean-ups, must also be disposed of as hazardous waste.

  • Collection: Place all this compound-contaminated solid waste into a designated, labeled, and sealed plastic bag or a lined, lidded container.

  • Labeling: Clearly label the bag or container as "this compound-Contaminated Solid Waste" and include the appropriate hazard warnings.

  • Disposal: Dispose of the container through your institution's hazardous waste management program. Do not discard it in the regular trash.

Spill Management and Disposal

In the event of a this compound spill, follow these steps:

  • Ensure Safety: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated.[2] Remove all sources of ignition.[2]

  • Containment: Wear appropriate PPE. Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[3]

  • Collection: Carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the collected spill material and any contaminated cleaning materials as hazardous waste.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes the key hazard classifications for this compound, which inform its handling and disposal requirements.

Hazard ClassificationCategoryGHS Hazard StatementSource
Skin Irritation2H315: Causes skin irritation[1][2]
Serious Eye Irritation2AH319: Causes serious eye irritation[1][2]
Skin Sensitization1H317: May cause an allergic skin reaction[1]
Hazardous to the Aquatic Environment (Acute)2 or 3H401/H402: Toxic/Harmful to aquatic life[1][2]
Hazardous to the Aquatic Environment (Chronic)2H411: Toxic to aquatic life with long lasting effects[1][2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Sandacanol_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (e.g., unused this compound, solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves, wipes) waste_type->solid_waste Solid liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container storage Store in Designated Secondary Containment Area liquid_container->storage solid_container->storage disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->disposal

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling Sandacanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Sandacanol. It includes procedural guidance on personal protective equipment, operational plans, and disposal.

Physicochemical and Hazard Data for this compound

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Name (E)-2-ethyl-4-(2,2,3-trimethyl-1-cyclopent-3-enyl)but-2-en-1-ol[1]
CAS Number 28219-61-6[1][2]
Molecular Formula C14H24O[1][2]
Molecular Weight 208.34 g/mol [1][3]
Appearance Colorless to pale yellow oily liquid[1][4][5]
Boiling Point 287.37 °C[1]
Flash Point 92.78 °C[1]
Specific Gravity 0.91400 to 0.91800 @ 20.00 °C[1][4]
Refractive Index 1.48600 to 1.49000 @ 20.00 °C[1]
Water Solubility Insoluble[2]

Hazard Identification and Personal Protective Equipment (PPE)

GHS Hazard Statements:

  • H315: Causes skin irritation.[5][6]

  • H317: May cause an allergic skin reaction.[7]

  • H319: Causes serious eye irritation.[3][5][6]

  • H411: Toxic to aquatic life with long lasting effects.[3][6][7]

GHS Precautionary Statements:

  • P261: Avoid breathing mist or vapours.[8]

  • P273: Avoid release to the environment.[5][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7][8]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][7]

  • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[8]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[6][7]

  • P362+P364: Take off contaminated clothing and wash it before reuse.[7][8]

  • P391: Collect spillage.[6][7]

  • P501: Dispose of contents/container in accordance with local regulations.[6][7][8]

The following diagram outlines the recommended workflow for selecting and using Personal Protective Equipment when handling this compound.

PPE_Workflow_for_this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal start Start: Handling this compound assess_risk Assess Risks: - Skin/Eye Irritation - Allergic Reaction - Splashing start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe eye_protection Eye Protection: Chemical Splash Goggles skin_protection Skin Protection: - Nitrile Gloves - Lab Coat face_protection Face Protection (if splashing risk): Face Shield handle_chemical Handle this compound in a Well-Ventilated Area select_ppe->handle_chemical spill Spill Occurs? handle_chemical->spill no_spill No spill->no_spill No yes_spill Yes spill->yes_spill Yes decontaminate Decontaminate Work Area no_spill->decontaminate spill_response Follow Spill Response Protocol yes_spill->spill_response spill_response->decontaminate dispose_ppe Dispose of Contaminated PPE (e.g., gloves) as Hazardous Waste decontaminate->dispose_ppe dispose_chemical Dispose of this compound Waste as Hazardous Chemical Waste dispose_ppe->dispose_chemical end End dispose_chemical->end

Caption: PPE selection and handling workflow for this compound.

Operational Plan for Handling this compound

1. Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.

  • Ensure an eyewash station and safety shower are readily accessible.[9]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Always wear chemical splash goggles that meet ANSI Z.87.1 standards. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10][11]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any damage before use and change them frequently, especially if they become contaminated.

    • Protective Clothing: A standard laboratory coat should be worn and buttoned to protect the skin. For tasks with a higher risk of splashing, a chemical-resistant apron may be necessary.[12]

    • Ensure that legs and feet are covered by wearing long pants and closed-toe shoes.[13]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[6] However, if you are working in an area with poor ventilation or anticipate significant aerosolization, consult your institution's environmental health and safety department to determine if a respirator is needed.[10]

3. Handling Procedures:

  • Avoid direct contact with skin and eyes.[9]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling.[5]

  • Keep containers tightly closed when not in use.[1]

Spill and Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing.[7][9] Wash the affected area thoroughly with soap and water.[5][7] If skin irritation or a rash develops, seek medical attention.[7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do.[5][7] Seek medical attention if irritation persists.[7]

  • Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.[9]

  • Spills: In the event of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[6] Collect the spilled material and absorbent in a sealed container for proper disposal.[6] For large spills, evacuate the area and contact your institution's emergency response team. Avoid releasing the substance into the environment.[5][6][8]

Storage and Disposal Plan

1. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Keep the container tightly closed to prevent leakage and contamination.[1]

2. Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[6][7][8]

  • Do not dispose of this compound down the drain or in the regular trash, as it is toxic to aquatic life.[4][6][7] Contaminated PPE, such as gloves, should also be disposed of as hazardous waste.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Sandacanol
Reactant of Route 2
Sandacanol

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